Imidazole-5-propionic acid
Description
3-(1H-imidazol-4-yl)propanoic acid has been reported in Coprinopsis atramentaria with data available.
competitive inhibitor of urocanase reaction which catalyzes conversion of urocanate into imidazolone propionate; structure
Structure
3D Structure
Propriétés
IUPAC Name |
3-(1H-imidazol-5-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c9-6(10)2-1-5-3-7-4-8-5/h3-4H,1-2H2,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCKYOWGFRHAZIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30148040 | |
| Record name | 5-Imidazolepropionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30148040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Imidazolepropionic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002271 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1074-59-5 | |
| Record name | 1H-Imidazole-5-propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1074-59-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Imidazolepropionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001074595 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1074-59-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66737 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Imidazolepropionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30148040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(imidazol-4-yl)propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.769 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IMIDAZOLYLPROPIONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8B1241598D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Imidazolepropionic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002271 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
206 - 208 °C | |
| Record name | Imidazolepropionic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002271 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
A Technical Guide to the Biological Synthesis of Imidazole-5-propionic Acid
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Imidazole-5-propionic acid (ImP) is a significant metabolite derived from the amino acid L-histidine, produced exclusively by the gut microbiota.[1][2][3] Emerging research has identified ImP as a key modulator of host metabolic processes, linking the gut microbiome's health to systemic conditions like type 2 diabetes and cardiovascular disease.[4][5][6] Elevated circulating levels of ImP have been shown to impair insulin (B600854) signaling through the mTORC1 pathway.[1][7] This guide provides an in-depth examination of the core biological synthesis pathway of ImP, contrasts it with the canonical host histidine catabolism, presents quantitative enzymatic data, details relevant experimental protocols, and visualizes the key molecular pathways involved. Understanding this microbial metabolic pathway is critical for developing novel therapeutic strategies targeting cardiometabolic diseases.[6]
Introduction to this compound (ImP)
This compound, also known as deamino-histidine, is an organic compound featuring an imidazole (B134444) ring and a propionate (B1217596) side chain.[8][9] While it is a product of histidine metabolism, its primary and most clinically relevant source in humans is not host metabolism but rather the enzymatic action of specific bacteria within the gut microbiome.[1][3][9] The synthesis of ImP is primarily dependent on the bacterial enzyme urocanate reductase (UrdA), which catalyzes the reduction of urocanate, a preceding intermediate in histidine breakdown.[5][10]
The significance of ImP lies in its role as a signaling molecule that can enter systemic circulation and influence host physiology.[11] Notably, elevated plasma concentrations of ImP are associated with insulin resistance and are found in patients with type 2 diabetes.[3][12][13] Mechanistic studies have revealed that ImP impairs insulin signaling at the cellular level, highlighting it as a potential therapeutic target for metabolic disorders.[7]
The Core Microbial Biosynthesis Pathway of this compound
The biological synthesis of ImP in the gut microbiota is a two-step process starting from the essential amino acid L-histidine.
Step 1: Deamination of L-Histidine to Urocanic Acid
The initial step is the non-oxidative deamination of L-histidine to form trans-urocanic acid and ammonia.[14] This reaction is catalyzed by the enzyme Histidine Ammonia-Lyase (HAL), also known as histidase or by its gene name, HutH.[10][15][16] HAL is a cytosolic enzyme that utilizes a unique electrophilic cofactor, 3,5-dihydro-5-methylidene-4H-imidazol-4-one (MIO), which is formed autocatalytically from an internal Ala-Ser-Gly tripeptide sequence.[14][17]
-
Substrate: L-Histidine
-
Product: Trans-Urocanic Acid + Ammonia (NH₃)
-
Enzyme: Histidine Ammonia-Lyase (HAL, HutH)
-
EC Number: 4.3.1.3[16]
Step 2: Reduction of Urocanic Acid to this compound
This is the definitive step in ImP synthesis, catalyzed exclusively by the bacterial enzyme Urocanate Reductase (UrdA).[1][5] UrdA is a flavin-dependent enzyme that performs a unidirectional two-electron reduction of urocanic acid to yield ImP.[18][19] This enzymatic capability allows certain bacteria, such as Shewanella oneidensis and Streptococcus mutans, to use urocanate as a terminal electron acceptor for anaerobic respiration, giving them a competitive advantage in the gut environment.[18][20]
-
Substrate: Trans-Urocanic Acid
-
Product: this compound
-
Enzyme: Urocanate Reductase (UrdA)
Contextual Pathway: Canonical Host Histidine Catabolism
To fully appreciate the uniqueness of the microbial ImP pathway, it is useful to contrast it with the canonical pathway for histidine degradation in vertebrates, which occurs primarily in the liver.[21] This pathway shares the first step but then diverges to ultimately produce L-glutamate. It does not produce this compound.
-
L-Histidine to Urocanic Acid: Same as the microbial pathway, catalyzed by Histidine Ammonia-Lyase (HAL) .[14][21]
-
Urocanic Acid to 4-Imidazolone-5-propionic Acid: Urocanic acid is hydrated by the enzyme Urocanate Hydratase (urocanase), utilizing NAD+ as an electrophilic cofactor.[21][22]
-
4-Imidazolone-5-propionic Acid to N-formimidoyl-L-glutamate: The imidazole ring is hydrolytically cleaved by Imidazolonepropionase to yield N-formimidoyl-L-glutamate.[23][24][25]
-
N-formimidoyl-L-glutamate to L-Glutamate: The formimino group is transferred to tetrahydrofolate by glutamate formiminotransferase , releasing L-glutamate.[26][27] A deficiency in this enzyme leads to the excretion of N-formiminoglutamic acid (FIGLU), a diagnostic marker for certain folate metabolism disorders.[26][28][29]
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. digitalcommons.memphis.edu [digitalcommons.memphis.edu]
- 3. caymanchem.com [caymanchem.com]
- 4. communities.springernature.com [communities.springernature.com]
- 5. Imidazole propionate in type 2 diabetes mellitus and cardiovascular diseases: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role Played by Imidazole Propionic Acid in Modulating Gut-Heart Axis and the Development of Atherosclerosis: An Explorative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gut microbiota-derived imidazole propionate: an emerging target for the prevention and treatment of cardiometabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | Dehydrogenase | TargetMol [targetmol.com]
- 9. Human Metabolome Database: Showing metabocard for Imidazolepropionic acid (HMDB0002271) [hmdb.ca]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Marked gut microbiota dysbiosis and increased imidazole propionate are associated with a NASH Göttingen Minipig model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Histidine ammonia-lyase - Wikipedia [en.wikipedia.org]
- 15. HAL Enzyme, Histidine ammonia-lyase, Human HAL Enzyme - Syd Labs [sydlabs.com]
- 16. genecards.org [genecards.org]
- 17. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 18. Urocanate reductase: identification of a novel anaerobic respiratory pathway in Shewanella oneidensis MR-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Rapid reaction studies on the chemistry of flavin oxidation in urocanate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Imidazol-4-one-5-propionic acid - Wikipedia [en.wikipedia.org]
- 21. Urocanic acid - Wikipedia [en.wikipedia.org]
- 22. Urocanase - Wikipedia [en.wikipedia.org]
- 23. Imidazolonepropionase - Wikipedia [en.wikipedia.org]
- 24. researchgate.net [researchgate.net]
- 25. Human Metabolome Database: Showing metabocard for 4-Imidazolone-5-propionic acid (HMDB0001014) [hmdb.ca]
- 26. Formiminoglutamic acid - Wikipedia [en.wikipedia.org]
- 27. youtube.com [youtube.com]
- 28. Metabolic studies of a family with massive formiminoglutamic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. babysfirsttest.org [babysfirsttest.org]
A Technical Guide to the Gut Microbiota Production of Imidazole-5-propionic Acid
Audience: Researchers, scientists, and drug development professionals.
Abstract: Imidazole-5-propionic acid (Imp), a histidine-derived metabolite produced by the gut microbiota, has emerged as a significant molecule in the pathogenesis of metabolic diseases. Elevated circulating levels of Imp are strongly associated with type 2 diabetes (T2D), where it impairs insulin (B600854) signaling and can reduce the efficacy of metformin (B114582). Its production is dependent on specific microbial enzymes acting on dietary histidine, a process influenced by the composition and environment of the gut microbiome. Mechanistically, Imp exerts its effects by activating the p38γ/p62/mTORC1 signaling pathway, leading to insulin resistance. This technical guide provides an in-depth overview of the biosynthesis of Imp, its pathophysiological roles, a summary of quantitative data from human and experimental studies, and detailed protocols for its analysis and the investigation of its biological functions.
Biosynthesis of this compound
This compound is not produced by the human host but is a direct product of microbial metabolism in the gut. The biosynthetic pathway is a two-step process initiated from the essential amino acid L-histidine, which is derived from dietary protein.
-
Conversion of Histidine to Urocanic Acid: The first step involves the deamination of L-histidine to produce trans-urocanic acid. This reaction is catalyzed by the enzyme histidine ammonia-lyase , which is encoded by the hutH gene in various bacteria.[1][2][3]
-
Reduction of Urocanic Acid to this compound: The key microbial step is the subsequent reduction of trans-urocanic acid to Imp. This is catalyzed by the enzyme urocanate reductase , encoded by the urdA gene.[2][4][5] The activity of this enzyme is favored by a more neutral or alkaline colonic pH, a condition that can arise from gut dysbiosis and a reduction in the production of short-chain fatty acids (SCFAs).[4][6]
Following its production in the colon, Imp is absorbed into the portal circulation, travels to the liver, and then enters systemic circulation, where it can influence host metabolism.[1][6]
Pathophysiological Mechanisms of Action
Imp has been identified as a key microbial metabolite contributing to insulin resistance and impairing glucose metabolism through distinct signaling pathways.
Impairment of Insulin Signaling
Elevated levels of Imp directly contribute to insulin resistance.[5][6] The primary mechanism involves the activation of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) signaling cascade.[7][8] Imp activates p38γ mitogen-activated protein kinase (MAPK), which in turn phosphorylates sequestosome-1 (p62).[2][7][9] This phosphorylation event leads to the activation of mTORC1, which subsequently inhibits insulin receptor substrate 1 (IRS-1), a critical node in the insulin signaling pathway.[2][7] The inhibition of IRS-1 disrupts downstream signaling, leading to impaired glucose uptake and utilization, a hallmark of insulin resistance.[2][10]
Interference with Metformin Efficacy
Metformin is a first-line therapeutic for T2D, primarily acting through the activation of AMP-activated protein kinase (AMPK). Studies have shown that T2D patients on metformin with poor glycemic control have significantly higher levels of circulating Imp.[11][12] Imp has been demonstrated to counteract the glucose-lowering effects of metformin.[11] The mechanism involves the same initial kinase, p38γ. Imp-activated p38γ can activate Akt, which in turn causes an inhibitory phosphorylation of AMPK at serine 485.[2][11][13] This inhibitory mark prevents the activating phosphorylation of AMPK by upstream kinases, thereby blunting the therapeutic action of metformin.[11]
Quantitative Data Summary
Quantitative analysis has been crucial in establishing the link between Imp and metabolic diseases. The data consistently show elevated Imp levels in individuals with T2D and reveal the bacterial taxa potentially responsible for its production.
Table 1: Association of Microbial Features with this compound (Imp) Production
| Microbial Feature | Association with Imp | Study Type | Reference(s) |
|---|---|---|---|
| Specific Taxa | |||
| Eggerthella lenta | Potential Producer | In vitro | [8][14] |
| Streptococcus mutans | Potential Producer | In vitro / Genetic | [14][15] |
| Aerococcus urinae | Potential Producer | In vitro | [8][14] |
| Brevibacillus laterosporus | Potential Producer | In vitro | [8][14] |
| Ruminococcus gnavus | Potential Producer | Genetic | [16] |
| Veillonella sp. | Potential Producer | Genetic | [16] |
| Microbiome Profile | |||
| Low Bacterial Gene Richness | Positive Correlation | Human Cohort | [17] |
| Bacteroides 2 Enterotype | Positive Correlation | Human Cohort | [17][18] |
| T2D Microbiota | Higher Imp production from histidine | In vitro Gut Simulator |[7][10] |
Table 2: Circulating this compound (Imp) Levels in Human Cohorts
| Cohort Group | Finding | Study Details | Reference(s) |
|---|---|---|---|
| Type 2 Diabetes (T2D) vs. BMI-matched controls | Higher Imp in portal and peripheral blood | 15 obese subjects | [1][6] |
| T2D (treatment-naive) vs. Healthy | Significantly elevated serum Imp | 649 middle-aged individuals | [1] |
| Prediabetes and T2D vs. Normal Glucose Tolerance | Progressively elevated serum Imp levels | MetaCardis cohort (n=1,958) | [1][17] |
| T2D on Metformin (High vs. Normal Blood Glucose) | Higher Imp in patients with high blood glucose (≥7.8 mM) | T2D patients on metformin | [11][12] |
| Colorectal Adenoma and Cancer vs. Healthy | Stepwise increase in serum Imp from healthy to adenoma to cancer | Patient groups |[19][20] |
Key Experimental Protocols
Quantification of Imp in Biological Samples by UPLC-MS/MS
Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the gold standard for accurate quantification of Imp in complex biological matrices like serum, plasma, or fecal extracts.[2][19]
Methodology:
-
Sample Preparation (Serum/Plasma):
-
Thaw samples on ice.
-
To 50 µL of serum, add 200 µL of ice-cold methanol (B129727) containing a known concentration of an internal standard (IS), such as 3-piperazin-1-yl-propionic acid or a stable isotope-labeled Imp (e.g., Imp-d4).[19]
-
Vortex thoroughly for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable mobile phase (e.g., 100 µL of 50% methanol) for injection.
-
-
UPLC-MS/MS Analysis:
-
Chromatography: Use a reverse-phase column (e.g., C18) to separate Imp from other metabolites. A typical mobile phase consists of water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) or methanol with 0.1% formic acid (Solvent B), run under a gradient elution.
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for Imp (e.g., m/z 141.1 → 95.1) and the IS.
-
-
Quantification:
-
Prepare a calibration curve by spiking a blank matrix (e.g., charcoal-stripped serum) with known concentrations of an Imp standard.[19]
-
Calculate the peak area ratio of the analyte to the IS.
-
Determine the concentration of Imp in the unknown samples by interpolating their peak area ratios against the linear regression of the calibration curve.
-
In Vitro Culturing and Identification of Imp-Producing Microbiota
Anaerobic gut simulators or bioreactors are used to demonstrate the production of Imp from histidine by a complex microbial community and to identify the responsible taxa.[10]
Methodology:
-
Inoculum Preparation:
-
Collect fresh fecal samples from donor cohorts (e.g., T2D patients and healthy controls).
-
Immediately transfer samples to an anaerobic chamber.
-
Prepare a fecal slurry by homogenizing the sample in a pre-reduced anaerobic buffer (e.g., phosphate-buffered saline with a reducing agent like L-cysteine).
-
-
Anaerobic Batch Fermentation:
-
Prepare a sterile, anaerobic growth medium that simulates the colonic environment (e.g., containing complex carbohydrates, amino acids, vitamins, and minerals).
-
Dispense the medium into anaerobic culture vessels (e.g., serum bottles sealed with butyl rubber septa).[21]
-
Inoculate the medium with the fecal slurry.
-
Supplement experimental cultures with a defined concentration of L-histidine. Include control cultures without supplemental histidine.
-
Incubate under strict anaerobic conditions (e.g., 37°C, with an N₂/CO₂ headspace).
-
-
Monitoring and Analysis:
-
At various time points, collect aliquots from the cultures for metabolite and microbial analysis.
-
Measure Imp concentrations in the culture supernatant using the UPLC-MS/MS method described above.
-
Extract DNA from the culture pellets for 16S rRNA gene sequencing or shotgun metagenomics to determine the microbial community composition and identify genes like urdA.
-
Analysis of Cellular Signaling Pathways
Standard cell biology techniques are used to dissect the molecular mechanisms by which Imp affects host cells.
Methodology (using primary hepatocytes or cell lines like HepG2/HEK293):
-
Cell Culture and Treatment:
-
Culture cells in appropriate media until they reach a suitable confluency (e.g., 80-90%).
-
Serum-starve the cells for several hours to reduce basal signaling activity.
-
Pre-incubate the cells with a physiologically relevant concentration of Imp (e.g., 1-10 µM) for a specified duration (e.g., 6-8 hours).[11] Include vehicle-treated cells as a control.
-
-
Pathway Stimulation:
-
Protein Extraction and Western Blotting:
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Determine the total protein concentration using a standard assay (e.g., BCA).
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Probe the membranes with primary antibodies specific for the total and phosphorylated forms of key signaling proteins (e.g., p-p38γ, p-p62, p-S6K1, p-Akt, p-AMPK, p-IRS1).
-
Use appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
-
Quantify band intensities to determine the relative changes in protein phosphorylation upon Imp treatment.
-
Conclusion and Future Directions
This compound is a clinically relevant, microbially-produced metabolite that directly links gut dysbiosis to the pathogenesis of insulin resistance and T2D. The elucidation of its biosynthetic pathway and molecular mechanisms of action has opened new avenues for therapeutic intervention. Future research should focus on developing strategies to modulate Imp production in the gut, such as targeted dietary interventions, probiotics, or small molecule inhibitors of the key microbial enzyme, urocanate reductase. Furthermore, inhibitors of the host p38γ kinase, such as pirfenidone, have shown promise in preclinical models for reversing Imp-induced metformin resistance and warrant further investigation as a potential adjunctive therapy for T2D.[2][9][11] A deeper understanding of the interplay between diet, the microbiome, and host genetics in regulating Imp levels will be critical for developing personalized medicine approaches to manage and prevent cardiometabolic diseases.
References
- 1. Frontiers | Gut microbiota-derived imidazole propionate: an emerging target for the prevention and treatment of cardiometabolic diseases [frontiersin.org]
- 2. Imidazole propionate in type 2 diabetes mellitus and cardiovascular diseases: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. Marked gut microbiota dysbiosis and increased imidazole propionate are associated with a NASH Göttingen Minipig model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Gut microbiota-derived imidazole propionate: an emerging target for the prevention and treatment of cardiometabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microbially Produced Imidazole Propionate Impairs Insulin Signaling through mTORC1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. metabolon.com [metabolon.com]
- 11. Microbial Imidazole Propionate Affects Responses to Metformin through p38γ-Dependent Inhibitory AMPK Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Magnesium and imidazole propionate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Microbial Imidazole Propionate Affects Responses to Metformin through p38γ-Dependent Inhibitory AMPK Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Imidazol-4-one-5-propionic acid - Wikipedia [en.wikipedia.org]
- 16. The Role Played by Imidazole Propionic Acid in Modulating Gut-Heart Axis and the Development of Atherosclerosis: An Explorative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Imidazole propionate is increased in diabetes and associated with dietary patterns and altered microbial ecology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Comparative serum imidazole propionate profiling in colorectal adenoma and cancer by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Medium Preparation for the Cultivation of Microorganisms under Strictly Anaerobic/Anoxic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Imidazole-5-Propionic Acid in Cardiovascular Disease: A Technical Guide for Researchers and Drug Development Professionals
Abstract
Imidazole-5-propionic acid (ImP), a gut microbial metabolite derived from dietary histidine, is emerging as a significant contributor to the pathogenesis of cardiovascular disease (CVD). Growing evidence from clinical cohorts and preclinical models demonstrates a strong association between elevated circulating ImP levels and an increased risk of atherosclerosis, heart failure, and overall mortality. Mechanistically, ImP exerts its detrimental effects through multiple signaling pathways. It promotes vascular inflammation and atherosclerosis by engaging the imidazoline-1 receptor (I1R) on myeloid cells. Furthermore, it impairs endothelial function and induces insulin (B600854) resistance by disrupting key signaling cascades, including the PI3K/AKT and mTORC1 pathways. In the context of heart failure, ImP is linked to adverse myocardial remodeling by altering cellular energy metabolism. This technical guide synthesizes the current understanding of ImP's role in CVD, detailing the clinical evidence, underlying molecular mechanisms, and key experimental protocols for its study. The potential of ImP as a novel biomarker for risk stratification and as a therapeutic target for next-generation cardiovascular therapies is also explored.
Introduction
Cardiovascular diseases remain the leading cause of morbidity and mortality worldwide. While traditional risk factors such as dyslipidemia and hypertension are well-established, a significant portion of cardiovascular events occur in individuals without these classic predictors, highlighting a residual risk that is not fully understood[1]. In recent years, the gut microbiome has been identified as a critical environmental factor influencing host metabolism and contributing to the development of cardiometabolic diseases[2][3][4]. Gut microbes produce a vast array of bioactive metabolites that can enter systemic circulation and impact host physiology[4][5].
Among these, this compound (ImP), a microbial metabolite of the amino acid histidine, has garnered substantial attention[2][6]. Initially linked to the pathogenesis of type 2 diabetes through its effects on insulin signaling[7][8][9], recent research has firmly established ImP as a key mediator in the gut-heart axis, directly implicated in the development and progression of atherosclerosis and heart failure[3][4]. This guide provides an in-depth overview of the biosynthesis, clinical relevance, and molecular actions of ImP in cardiovascular disease.
Biosynthesis of this compound
The production of ImP is a two-step enzymatic process carried out by specific gut bacteria. The pathway begins with the deamination of dietary L-histidine to urocanic acid, a reaction catalyzed by the enzyme histidine ammonia-lyase (hutH). Subsequently, urocanic acid is reduced to this compound by the enzyme urocanate reductase (UrdA)[4][8]. The circulating levels of ImP are more closely correlated with the composition and activity of the gut microbiota, particularly the presence of bacteria possessing the urdA gene, than with dietary histidine intake alone[4].
References
- 1. Imidazole propionate is a driver and therapeutic target in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. The Role Played by Imidazole Propionic Acid in Modulating Gut-Heart Axis and the Development of Atherosclerosis: An Explorative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sciencenews.org [sciencenews.org]
- 7. ahajournals.org [ahajournals.org]
- 8. frontiersin.org [frontiersin.org]
- 9. Imidazole propionate in type 2 diabetes mellitus and cardiovascular diseases: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
mechanism of action of Imidazole-5-propionic acid in vivo
An In-Depth Technical Guide on the In Vivo Mechanism of Action of Imidazole-5-propionic Acid
Introduction
This compound (ImP), also known as imidazole (B134444) propionate (B1217596), is a microbial metabolite derived from the amino acid L-histidine.[1][2][3][4] It is produced in the gut by specific bacteria possessing the enzyme urocanate reductase (UrdA), which converts urocanic acid (an intermediate of histidine metabolism) to ImP.[2][3][4] Elevated circulating levels of ImP have been strongly correlated with an increased risk for several cardiometabolic diseases, including type 2 diabetes (T2D), obesity, atherosclerosis, and heart failure.[1][2][5][6] This has positioned ImP as a critical signaling molecule at the interface of the gut microbiome, host metabolism, and cardiovascular health, making it a subject of intense research and a potential therapeutic target.[1][2][3][7] This guide provides a detailed examination of the in vivo mechanisms of action of ImP, focusing on its signaling pathways, supported by experimental data and protocols.
Core Mechanisms of Action
ImP exerts its pathophysiological effects through multiple interconnected signaling pathways, primarily impacting insulin (B600854) signaling, endothelial function, and systemic inflammation.
Impairment of Insulin Signaling via the p38γ/p62/mTORC1 Pathway
A primary mechanism by which ImP contributes to metabolic dysfunction is by impairing insulin signaling in hepatocytes.[8][9] ImP activates p38γ mitogen-activated protein kinase (MAPK), which in turn phosphorylates the scaffold protein p62.[8][9] This phosphorylation event leads to the activation of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1).[8] Activated mTORC1 then leads to the downregulation of insulin receptor substrate 1 (IRS-1) and IRS-2, key mediators of the insulin signaling cascade.[4][10] The ultimate effect is attenuated insulin signaling, contributing to insulin resistance and impaired glucose tolerance.[8][9][10] Studies in mice have demonstrated that administration of ImP induces glucose intolerance.[4][8]
Endothelial Dysfunction and Atherosclerosis Promotion
ImP directly contributes to vascular pathology by impairing endothelial cell (EC) function and promoting atherosclerosis.[7][11] In atheroprone mouse models (ApoE-/-), administration of ImP has been shown to increase the size of atherosclerotic lesions.[11][12]
a) PI3K/AKT/FOXO1 Pathway: Mechanistically, ImP attenuates insulin receptor signaling in endothelial cells by suppressing the phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT) pathway.[3][11] This inhibition leads to the sustained activation and nuclear translocation of the forkhead box protein O1 (FOXO1) transcription factor, which is known to regulate genes involved in inflammation and apoptosis.[3][11] This disruption impairs the migratory, angiogenic, and vascular repair capacities of endothelial cells.[11][13]
b) Pro-inflammatory Activation: ImP promotes a pro-inflammatory state in endothelial cells, upregulating the expression of adhesion molecules such as ICAM-1, VCAM-1, and E-selectin.[3] This enhances the recruitment and adhesion of monocytes to the vessel wall, a critical early step in the formation of atherosclerotic plaques.[3]
c) Imidazoline-1 Receptor (I1R) Signaling: Recent evidence indicates that ImP causes atherosclerosis through the imidazoline-1 receptor (I1R), also known as nischarin, in myeloid cells.[12] Activation of this ImP-I1R axis in immune cells triggers both systemic and local inflammation, contributing to disease progression.[12] Blocking this interaction has been shown to inhibit the development of atherosclerosis in mice.[12]
Interference with Metformin (B114582) Action
Metformin is a first-line therapy for T2D, and its efficacy can vary significantly among individuals.[14] ImP has been identified as a factor contributing to this variability.[14][15] Elevated ImP levels are observed in metformin-treated T2D patients who exhibit poor glycemic control.[14][15] In vivo studies show that ImP abrogates the glucose-lowering effect of metformin in mice.[14][15] The mechanism involves the inhibition of AMP-activated protein kinase (AMPK), a key target of metformin.[9][14] ImP-activated p38γ acts as a kinase for Akt, leading to inhibitory phosphorylation of AMPK, thereby counteracting metformin's therapeutic effect.[14]
Inhibition of Prostate Cancer Progression
Interestingly, while ImP shows detrimental effects in cardiometabolic contexts, it has been found to inhibit the progression of prostate cancer (PCa).[16] In cellular and mouse models, ImP significantly inhibited the proliferation and migration of PCa cells.[16] This anti-cancer effect is mediated by the upregulation of PDZK1 expression, which subsequently inhibits the phosphorylation and activation of the pro-survival PI3K-AKT pathway.[16]
Quantitative Data Summary
While much of the literature describes qualitative pathway interactions, key quantitative findings from in vivo and in vitro studies are summarized below.
Table 1: Summary of ImP Effects on Key Signaling Proteins
| Protein/Pathway | Change Observed | Cell/Tissue Type | Reference |
|---|---|---|---|
| p38γ MAPK | Activation | Hepatocytes | [8] |
| p62 | Phosphorylation | Hepatocytes | [8] |
| mTORC1 | Activation | Hepatocytes | [8][10] |
| IRS-1 / IRS-2 | Decreased protein levels | Hepatocytes | [4][10] |
| PI3K/AKT | Suppressed activity | Endothelial Cells | [11] |
| FOXO1 | Sustained activation | Endothelial Cells | [11] |
| AMPK | Inhibitory phosphorylation | Not specified | [14] |
| PDZK1 | Upregulation | Prostate Cancer Cells |[16] |
Table 2: Summary of In Vivo Effects of ImP Administration in Animal Models
| Animal Model | ImP Dose/Administration | Key Outcome | Reference |
|---|---|---|---|
| C57BL/6J Mice | 100 µ g/animal | Impaired glucose tolerance | [4] |
| Germ-free Mice | 500 µ g/animal | Induced glucose intolerance | [4] |
| ApoE-/- Mice (High-Fat Diet) | 800 µg in drinking water | Increased atherosclerotic lesion size | [11] |
| C57BL/6J Mice (Carotid Injury) | In drinking water for 24 days | Compromised re-endothelialization | [11] |
| C57BL/6J Mice | Pretreatment with ImP | Abrogated metformin-induced glucose lowering |[14][15] |
Detailed Experimental Protocols
The following sections detail methodologies for key experiments used to elucidate the in vivo and in vitro effects of this compound.
Protocol 1: Murine Carotid Artery Injury Model
This model is used to assess the impact of ImP on vascular repair and re-endothelialization in vivo.[11]
-
Animal Model: Adult male C57BL/6J mice.
-
Grouping and Treatment:
-
Control Group: Mice receive standard drinking water.
-
ImP Group: Mice receive ImP dissolved in their drinking water for a total of 24 days.
-
-
Surgical Procedure (Day 21):
-
Anesthetize the mouse using an appropriate anesthetic agent.
-
Make a midline cervical incision to expose the left common carotid artery.
-
Induce endothelial denudation by inserting a flexible wire into the artery and rotating it gently to injure the endothelium.
-
Remove the wire and suture the incision.
-
-
Analysis (Day 24 - 3 days post-injury):
-
Anesthetize the mouse and inject Evans blue dye (a stain that binds to albumin and will only stain areas with a compromised endothelial barrier) via the tail vein.
-
After allowing the dye to circulate, perfuse the vascular system with phosphate-buffered saline (PBS) to wash out excess dye.
-
Excise the injured carotid artery.
-
Image the artery en face to visualize the blue-stained areas, which represent regions that have not re-endothelialized.
-
Quantify the denuded area relative to the total injured area.
-
References
- 1. Gut microbiota-derived imidazole propionate: an emerging target for the prevention and treatment of cardiometabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Role Played by Imidazole Propionic Acid in Modulating Gut-Heart Axis and the Development of Atherosclerosis: An Explorative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. frontiersin.org [frontiersin.org]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. researchgate.net [researchgate.net]
- 8. Microbially Produced Imidazole Propionate Impairs Insulin Signaling through mTORC1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gut microbiota-derived imidazole propionate: an emerging target for the prevention and treatment of cardiometabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. digitalcommons.memphis.edu [digitalcommons.memphis.edu]
- 11. Gut Microbial Metabolite Imidazole Propionate Impairs Endothelial Cell Function and Promotes the Development of Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Imidazole propionate is a driver and therapeutic target in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. Microbial Imidazole Propionate Affects Responses to Metformin through p38γ-Dependent Inhibitory AMPK Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Microbial Imidazole Propionate Affects Responses to Metformin through p38γ-Dependent Inhibitory AMPK Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Imidazole-5-Propionic Acid: A Key Mediator of Gut-Liver Crosstalk in Metabolic Disease
An In-depth Technical Guide on Hepatocyte Signaling Pathways for Researchers and Drug Development Professionals
Abstract
Imidazole-5-propionic acid (IMP), a gut microbiota-derived metabolite of histidine, has emerged as a critical signaling molecule in the gut-liver axis, playing a significant role in the pathogenesis of metabolic diseases such as non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes.[1][2][3] Elevated circulating levels of IMP are associated with insulin (B600854) resistance and impaired glucose tolerance.[4][5][6] In hepatocytes, IMP directly triggers a signaling cascade that disrupts insulin signaling and promotes a pro-inflammatory state. This technical guide provides a comprehensive overview of the core signaling pathways activated by IMP in hepatocytes, presents quantitative data from key studies in a structured format, and offers detailed experimental protocols for researchers investigating this pathway. The guide is intended for researchers, scientists, and drug development professionals seeking to understand and target the molecular mechanisms of IMP in metabolic disease.
Core Signaling Pathways of this compound in Hepatocytes
IMP, once transported from the gut to the liver via the portal vein, exerts its effects on hepatocytes primarily through the activation of the p38γ mitogen-activated protein kinase (MAPK) pathway.[1][7][8] This initiates a downstream cascade involving the phosphorylation of sequestosome 1 (p62) and subsequent activation of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1).[1][6][8] The activation of mTORC1 is a central event in IMP-mediated pathology, leading to two major downstream consequences: the impairment of insulin signaling and the inhibition of AMP-activated protein kinase (AMPK) activity.[7][9][10]
Impairment of Insulin Signaling
The insulin signaling pathway is crucial for maintaining glucose homeostasis. Upon insulin binding to its receptor, insulin receptor substrate 1 and 2 (IRS1 and IRS2) are phosphorylated, initiating a cascade that promotes glucose uptake and suppresses hepatic glucose production. IMP-activated mTORC1 disrupts this process by promoting the phosphorylation of IRS1 and IRS2 at inhibitory serine residues, targeting them for degradation.[1][9] This reduction in IRS protein levels blunts the hepatocyte's response to insulin, leading to insulin resistance.[9][11]
Inhibition of AMPK Signaling
AMPK is a critical energy sensor in cells that, when activated, promotes catabolic processes to generate ATP. The anti-diabetic drug metformin (B114582) primarily exerts its glucose-lowering effects through the activation of AMPK. IMP has been shown to counteract the therapeutic effects of metformin by inhibiting AMPK activation.[10][12] This occurs through a p38γ-dependent mechanism that leads to the inhibitory phosphorylation of AMPK, thereby diminishing the beneficial metabolic effects of metformin.[10][12]
Quantitative Data on this compound Effects in Hepatocytes
The following tables summarize quantitative data from key studies investigating the effects of IMP on hepatocyte signaling and function.
Table 1: In Vitro Effects of this compound on Hepatocyte Signaling
| Parameter Measured | Cell Type | IMP Concentration | Duration of Treatment | Observed Effect | Reference |
| p-p62 (S349) | Primary Mouse Hepatocytes | 100 µM | 8 hours | Increased phosphorylation | [1] |
| p-S6K1 (T389) | Primary Mouse Hepatocytes | 100 µM | 8 hours | Increased phosphorylation | [1] |
| IRS1 Protein Levels | Primary Mouse Hepatocytes | 100 µM | 20 hours | Decreased protein levels | [1] |
| IRS2 Protein Levels | Primary Mouse Hepatocytes | 100 µM | 20 hours | Decreased protein levels | [1] |
| p-Akt (S473) (Insulin-stimulated) | Primary Mouse Hepatocytes | 100 µM | 20 hours | Decreased phosphorylation | [1] |
| p-AMPK (T172) (Metformin-stimulated) | Primary Mouse Hepatocytes | 100 µM | 2 hours | Decreased phosphorylation | [10] |
| iNOS mRNA expression | LPS-stimulated Primary Hepatocytes | Not specified | Not specified | Increased expression | [13] |
Table 2: In Vivo Effects of this compound in Mouse Models
| Parameter Measured | Mouse Model | IMP Dose | Duration of Treatment | Observed Effect | Reference |
| Glucose Tolerance | C57BL/6J | 100 µ g/animal , i.p. | 3 days | Impaired glucose tolerance | [1] |
| Hepatic IRS1 Protein Levels | C57BL/6J | 100 µ g/animal , i.p. | 3 days | Decreased protein levels | [1] |
| Hepatic IRS2 Protein Levels | C57BL/6J | 100 µ g/animal , i.p. | 3 days | Decreased protein levels | [1] |
| Hepatic p-S6K1 (T389) | C57BL/6J | 100 µ g/animal , i.p. | 3 days | Increased phosphorylation | [1] |
| Serum ALT | CCl4-induced fibrosis model | 100 µg, i.p. twice daily | 3 weeks | Increased ALT levels (452.5±103.7 vs. 170.0±27.5 U/L) | [13] |
| Serum AST | CCl4-induced fibrosis model | 100 µg, i.p. twice daily | 3 weeks | Increased AST levels (545.8±102 vs. 237.0±39.8 U/L) | [13] |
| Hepatic α-SMA gene expression | CCl4-induced fibrosis model | 100 µg, i.p. twice daily | 3 weeks | Increased expression (3.35±0.86 vs. 0.90±0.09-fold) | [13] |
| Hepatic COL1α1 gene expression | CCl4-induced fibrosis model | 100 µg, i.p. twice daily | 3 weeks | Increased expression (2.72±0.58 vs. 1.00±0.16-fold) | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of IMP signaling in hepatocytes.
Primary Hepatocyte Culture and IMP Treatment
Objective: To isolate and culture primary hepatocytes for in vitro experiments and treat them with IMP.
Materials:
-
Collagenase (Type IV)
-
Hepatocyte Wash Medium (e.g., DMEM/F12)
-
Hepatocyte Culture Medium (e.g., Williams' Medium E with supplements)
-
Collagen-coated culture plates
-
This compound (Sigma-Aldrich)
-
Phosphate Buffered Saline (PBS)
Protocol:
-
Hepatocyte Isolation: Isolate primary hepatocytes from mice using a two-step collagenase perfusion method as previously described.[3]
-
Cell Seeding: Seed the isolated hepatocytes onto collagen-coated plates at a density of 1 x 10^6 cells/well in a 6-well plate in Hepatocyte Culture Medium.
-
Cell Attachment: Allow the cells to attach for 4-6 hours in a humidified incubator at 37°C and 5% CO2.
-
IMP Stock Solution: Prepare a stock solution of IMP in sterile PBS or culture medium.
-
IMP Treatment: After cell attachment, replace the medium with fresh culture medium containing the desired concentration of IMP (e.g., 100 µM). For control wells, add an equivalent volume of the vehicle (PBS or medium).
-
Incubation: Incubate the cells for the desired duration (e.g., 8 or 20 hours) before proceeding with downstream analysis.
Western Blotting for Phosphorylated and Total Proteins
Objective: To analyze the phosphorylation status and total protein levels of key signaling molecules in IMP-treated hepatocytes.
Materials:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-p62, anti-p-S6K1, anti-IRS1, anti-IRS2, anti-p-AMPK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
Protocol:
-
Cell Lysis: Wash the IMP-treated hepatocytes with ice-cold PBS and lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Quantification: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
Objective: To measure the mRNA expression levels of target genes in IMP-treated hepatocytes.
Materials:
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
Gene-specific primers (e.g., for Irs1, Irs2, Actb)
-
qPCR instrument
Protocol:
-
RNA Extraction: Extract total RNA from IMP-treated hepatocytes using an RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR Reaction: Set up the qPCR reaction with SYBR Green Master Mix, cDNA, and gene-specific primers.
-
qPCR Program: Run the qPCR program on a real-time PCR instrument.
-
Data Analysis: Analyze the data using the ΔΔCt method, normalizing the expression of the target genes to a housekeeping gene like Actb.
In Vivo Glucose Tolerance Test (GTT)
Objective: To assess the effect of IMP on glucose metabolism in a mouse model.
Materials:
-
This compound
-
Sterile saline
-
Glucose solution (2 g/kg body weight)
-
Glucometer and test strips
Protocol:
-
Animal Model: Use male C57BL/6J mice.
-
IMP Administration: Administer IMP (e.g., 100 µ g/animal ) or vehicle (saline) via intraperitoneal (i.p.) injection daily for a specified period (e.g., 3 days).
-
Fasting: Fast the mice for 6 hours before the GTT.
-
Baseline Glucose: Measure the baseline blood glucose level from the tail vein.
-
Glucose Challenge: Administer a glucose solution (2 g/kg) via i.p. injection.
-
Blood Glucose Monitoring: Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose injection.
-
Data Analysis: Plot the blood glucose levels over time and calculate the area under the curve (AUC) to assess glucose tolerance.
Visualization of Signaling Pathways and Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: IMP signaling pathway in hepatocytes.
Caption: Western blot experimental workflow.
Caption: In vivo glucose tolerance test workflow.
Conclusion
This compound is a key microbial metabolite that directly impacts hepatocyte signaling to promote insulin resistance and interfere with the action of therapeutic agents like metformin. The p38γ/p62/mTORC1 pathway is central to these effects. Understanding the intricacies of this signaling cascade provides novel opportunities for the development of therapeutics targeting metabolic diseases. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals working to unravel the complexities of gut-liver interactions in health and disease.
References
- 1. bevital.no [bevital.no]
- 2. Gut microbiota-derived imidazole propionate: an emerging target for the prevention and treatment of cardiometabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Irs1 and Irs2 signaling is essential for hepatic glucose homeostasis and systemic growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for Primary Mouse Hepatocyte Isolation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The gut microbial metabolite imidazole propionate inhibits metformin action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for in vivo assessment of glucose metabolism in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microbially Produced Imidazole Propionate Impairs Insulin Signaling through mTORC1 | Semantic Scholar [semanticscholar.org]
- 9. Marked gut microbiota dysbiosis and increased imidazole propionate are associated with a NASH Göttingen Minipig model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Microbial Imidazole Propionate Affects Responses to Metformin through p38γ-Dependent Inhibitory AMPK Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protocol for the assessment of mTOR activity in mouse primary hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Enzymatic Synthesis of Imidazole-5-propionic Acid from Urocanic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazole-5-propionic acid is a metabolite of histidine and is of growing interest in biomedical research. Its enzymatic synthesis from urocanic acid is a key step in the histidine degradation pathway. This technical guide provides a comprehensive overview of this biocatalytic process, detailing the enzyme responsible, reaction kinetics, experimental protocols, and the metabolic context of this conversion. The enzymatic route offers a highly specific and efficient method for the production of this compound, avoiding the harsh conditions and potential byproducts associated with traditional chemical synthesis.
The primary enzyme facilitating this reaction is urocanate hydratase (also known as urocanase, EC 4.2.1.49). This enzyme catalyzes the hydration of urocanic acid to form 4-imidazolone-5-propionic acid, the direct precursor to this compound.[1][2] Urocanase is found in various organisms, including bacteria such as Pseudomonas putida, the liver of vertebrates, and some plants like white clover.[3][4][5]
The Enzymatic Reaction and a Novel Mechanism
Urocanase catalyzes the addition of a water molecule to the double bond of urocanic acid. This reaction is a critical step in the catabolism of L-histidine.[1] The enzyme employs a unique catalytic mechanism that utilizes nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) not as a redox cofactor, but as an electrophile. The NAD+ molecule activates the urocanate substrate, facilitating a sigmatropic rearrangement that allows for the stereospecific addition of water.[6] The product of this enzymatic reaction is 4,5-dihydro-4-oxo-5-imidazolepropanoate, which is also known as 4-imidazolone-5-propionic acid.[2][6]
Quantitative Data on Urocanase Activity
The efficiency of the enzymatic synthesis of this compound is dependent on various factors, including the source of the urocanase, pH, temperature, and substrate concentration. The following tables summarize key quantitative data from studies on urocanase from different sources.
Table 1: Kinetic Parameters of Urocanase from Various Organisms
| Organism | Km (mM) | Vmax (µmol/min/mg) | Specific Activity (U/mg) | Reference |
| Pseudomonas putida | 0.2 mM | Not Reported | Not Reported | [4] |
| Pseudomonas testosteroni | Not Reported | Not Reported | Not Reported | [4][7] |
| White Clover (Trifolium repens) | Not Reported | Not Reported | Not Reported | [3] |
Note: Comprehensive and directly comparable Vmax and specific activity values are not consistently reported across the literature. Further targeted kinetic studies would be beneficial for a complete comparative analysis.
Table 2: Optimal Reaction Conditions for Urocanase Activity
| Organism | Optimal pH | Optimal Temperature (°C) | Reference |
| Pseudomonas putida | 7.5 - 8.0 | 30 - 37 | [5] |
| Pseudomonas testosteroni | 7.8 | 37 | [4] |
| Bovine Liver | 7.5 - 8.5 | 37 |
Detailed Experimental Protocols
The following protocols are synthesized from methodologies reported in the scientific literature for the purification of urocanase and the enzymatic synthesis of 4-imidazolone-5-propionic acid.
Protocol 1: Expression and Purification of Recombinant Urocanase from E. coli
This protocol is based on methods for the expression and purification of recombinant proteins in E. coli.[8][9][10][11]
1. Gene Cloning and Expression Vector Construction:
- The gene encoding urocanase (e.g., from Pseudomonas putida) is amplified by PCR.
- The amplified gene is cloned into an expression vector, such as pET-28a, which often includes a His-tag for purification.
- The recombinant plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
2. Protein Expression:
- A single colony of transformed E. coli is used to inoculate a starter culture in LB medium containing the appropriate antibiotic and grown overnight at 37°C with shaking.
- The starter culture is then used to inoculate a larger volume of LB medium.
- The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
- Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
- The culture is then incubated for a further 4-16 hours at a lower temperature (e.g., 18-25°C) to enhance the production of soluble protein.
3. Cell Lysis and Protein Purification:
- The bacterial cells are harvested by centrifugation.
- The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), and lysozyme).
- The cells are lysed by sonication on ice.
- The cell lysate is clarified by centrifugation to remove cell debris.
- The supernatant containing the His-tagged urocanase is loaded onto a Ni-NTA affinity chromatography column.
- The column is washed with a wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20 mM).
- The recombinant urocanase is eluted from the column using an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
- The purity of the eluted protein is assessed by SDS-PAGE.
- The purified enzyme is dialyzed against a storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT, 50% glycerol) and stored at -20°C or -80°C.
Protocol 2: Enzymatic Synthesis of 4-Imidazolone-5-propionic Acid
This protocol is a general procedure for the biocatalytic conversion of urocanic acid.
1. Reaction Setup:
- Prepare a reaction mixture containing:
- Urocanic acid (substrate): 1-10 mM in a suitable buffer.
- Buffer: 50-100 mM Tris-HCl or potassium phosphate (B84403) buffer, pH 7.5-8.0.
- NAD+: 0.1-1 mM (as a cofactor).
- Purified urocanase: 0.1-1 mg/mL.
- The total reaction volume can be scaled as needed.
2. Reaction Conditions:
- Incubate the reaction mixture at the optimal temperature for the specific urocanase being used (typically 30-37°C).
- The reaction can be gently agitated.
- The progress of the reaction can be monitored over time by taking aliquots.
3. Monitoring the Reaction:
- The conversion of urocanic acid can be monitored spectrophotometrically by the decrease in absorbance at a wavelength where urocanic acid absorbs maximally (around 270-280 nm).[1]
- Alternatively, the formation of 4-imidazolone-5-propionic acid can be monitored by High-Performance Liquid Chromatography (HPLC).
4. Product Isolation and Purification (Optional):
- Once the reaction is complete, the enzyme can be removed by ultrafiltration or heat inactivation followed by centrifugation.
- The product, 4-imidazolone-5-propionic acid, can be purified from the reaction mixture using techniques such as ion-exchange chromatography or crystallization.
Signaling Pathways and Experimental Workflows
While the enzymatic synthesis of this compound is primarily a catabolic process, it is an integral part of the broader histidine metabolism pathway. The regulation of this pathway can be considered a form of metabolic signaling.
Diagram 1: Histidine Degradation Pathway
Caption: The metabolic pathway of L-histidine degradation.
Diagram 2: Experimental Workflow for Enzymatic Synthesis
Caption: A generalized workflow for the enzymatic synthesis.
Conclusion
The enzymatic synthesis of this compound from urocanic acid using urocanase presents a highly specific and efficient biocatalytic method. This guide provides a foundational understanding and practical protocols for researchers and professionals in drug development and related scientific fields. The detailed quantitative data and experimental workflows serve as a valuable resource for the design and optimization of this enzymatic conversion. Further research focusing on the discovery of novel urocanases with enhanced stability and activity could further improve the industrial applicability of this biocatalytic process.
References
- 1. Urocanic acid - Wikipedia [en.wikipedia.org]
- 2. Imidazol-4-one-5-propionic acid - Wikipedia [en.wikipedia.org]
- 3. Isolation, sequencing and expression in E. coli of the urocanase gene from white clover (Trifolium repens) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The purification and properties of urocanase from Pseudomonas testosteroni - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Urocanase of Pseudomonas putida. Subunit structure and origin of enzyme-bound -ketobutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Untitled Document [ucl.ac.uk]
- 7. The purification and properties of urocanase from Pseudomonas testosteroni - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Expression of proteins in E coli [qiagen.com]
- 9. Frontiers | Recombinant protein expression in Escherichia coli: advances and challenges [frontiersin.org]
- 10. Expression and Purification of Recombinant Proteins in Escherichia coli with a His6 or Dual His6-MBP Tag | Springer Nature Experiments [experiments.springernature.com]
- 11. Expression and Purification of Recombinant Proteins in Escherichia coli with a His6 or Dual His6-MBP Tag - PMC [pmc.ncbi.nlm.nih.gov]
The Gut Microbiome Metabolite Imidazole-5-Propionic Acid: A Key Player in Insulin Resistance
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Emerging evidence has identified imidazole-5-propionic acid (IMP), a microbial metabolite derived from the amino acid histidine, as a significant contributor to the pathogenesis of insulin (B600854) resistance and type 2 diabetes (T2D). Produced by a dysbiotic gut microbiome, elevated circulating levels of IMP have been consistently observed in individuals with prediabetes and T2D. Mechanistically, IMP impairs insulin signaling in peripheral tissues, primarily the liver, through a novel signaling cascade involving the activation of p38 mitogen-activated protein kinase gamma (p38γ), subsequent phosphorylation of the scaffold protein p62, and the ultimate activation of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1). This pathway disrupts insulin receptor substrate (IRS) function, leading to attenuated downstream signaling, including reduced Akt phosphorylation and impaired glucose uptake. This technical guide provides a comprehensive overview of the role of IMP in insulin resistance, detailing its production, mechanism of action, and the experimental methodologies used to elucidate its effects. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research in this critical area of metabolic disease.
Introduction
The gut microbiome has emerged as a pivotal regulator of host metabolism, with alterations in its composition and function increasingly linked to a spectrum of metabolic disorders, including obesity and type 2 diabetes. Microbial metabolites, in particular, represent a key mechanistic link between the gut microbiota and host physiology. This compound (IMP) is a histidine-derived metabolite that has garnered significant attention for its role in impairing glucose homeostasis.[1][2][3]
Clinical studies have demonstrated a strong positive correlation between plasma IMP concentrations and the prevalence of prediabetes and T2D.[4][5] This association is independent of dietary histidine intake, suggesting that the elevated IMP levels are a consequence of an altered microbial metabolism.[6][7] This guide will delve into the core mechanisms by which IMP contributes to insulin resistance and provide the necessary technical details for its study.
Production of this compound by the Gut Microbiota
IMP is not produced by the human host but is a direct product of bacterial metabolism of dietary histidine. The synthesis of IMP is a two-step process initiated by the deamination of histidine to urocanic acid by the enzyme histidine ammonia-lyase. Subsequently, urocanate is reduced to IMP by urocanate reductase. This metabolic pathway is prevalent in specific gut bacteria, and its activity is elevated in the microbiome of individuals with T2D.[8]
The Molecular Mechanism of IMP-Induced Insulin Resistance: The p38γ/p62/mTORC1 Signaling Axis
IMP exerts its detrimental effects on insulin signaling through a well-defined molecular pathway in hepatocytes:
-
Activation of p38γ: IMP directly activates p38γ, a member of the mitogen-activated protein kinase (MAPK) family.[2][8]
-
Phosphorylation of p62: Activated p38γ then phosphorylates the scaffold protein p62 (also known as sequestosome 1 or SQSTM1) at key serine residues.[8]
-
Activation of mTORC1: Phosphorylated p62 promotes the activation of mTORC1, a central regulator of cell growth and metabolism.[2][8]
-
Impairment of Insulin Receptor Substrate (IRS): Activated mTORC1 leads to the inhibitory phosphorylation of IRS-1, targeting it for degradation. This reduction in IRS-1 levels disrupts the insulin signaling cascade at a critical early step.[2]
-
Attenuation of Downstream Insulin Signaling: The impairment of IRS-1 function leads to reduced insulin-stimulated phosphorylation of Akt, a key downstream effector of insulin signaling that is crucial for glucose uptake and metabolism.[1]
This signaling cascade ultimately results in hepatic insulin resistance, contributing to hyperglycemia.
Quantitative Data Summary
The following tables summarize key quantitative findings from clinical and preclinical studies on IMP.
Table 1: Circulating this compound Levels in Human Subjects
| Subject Group | Number of Subjects (n) | Mean/Median IMP Concentration (nM) | Reference |
| Healthy Controls | 539 | Median not specified, lowest quartile reference | [6] |
| Prediabetes | 654 | Elevated vs. Healthy (OR 1.75 for highest quartile) | [6] |
| Type 2 Diabetes | 765 | Elevated vs. Healthy (OR 2.76 for highest quartile) | [6] |
| Healthy (Normal Stool) | 24 | 5.18 ± 5.87 | [9] |
| Healthy (Abnormal Stool) | 21 | 10.11 ± 8.66 | [9] |
| Type 2 Diabetes (Normal Stool) | 10 | 3.83 ± 1.74 | [9] |
| Type 2 Diabetes (Hard Stool) | 10 | 20.45 ± 10.13 | [9] |
| Type 2 Diabetes (Soft Stool) | 10 | 20.48 ± 9.50 | [9] |
| Treatment-naïve T2D (Men) | - | 15.1 (vs 7.6 in controls) | [4] |
| Treatment-naïve T2D (Women) | - | 24.9 (vs 11.2 in controls) | [4] |
Table 2: Effects of this compound in In Vitro and In Vivo Models
| Experimental Model | IMP Treatment | Key Finding | Quantitative Effect | Reference |
| Primary Mouse Hepatocytes | 100 µM | Impaired insulin-stimulated Akt phosphorylation | Data not quantified in abstract | [1] |
| HEK293 Cells | 100 µM | Time-dependent increase in basal Akt phosphorylation | Peak at 1 hour | [1] |
| C57BL/6J Mice (Chow Diet) | Single intraperitoneal injection | Reversed metformin-induced reduction in fasting glucose | Statistically significant reversal | [10] |
| C57BL/6J Mice (Chow Diet) | Single intraperitoneal injection | Impaired glucose tolerance | Significant impairment in glucose clearance | [10] |
| Germ-Free Mice | Intraperitoneal injection for 3 days | Increased circulating IMP and impaired glucose tolerance | Circulating IMP increased from 1.4 nM to ~13 nM | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the effects of IMP.
In Vitro Model of IMP-Induced Insulin Resistance in Primary Hepatocytes
Objective: To assess the direct impact of IMP on insulin signaling in primary liver cells.
Methodology:
-
Isolation and Culture of Primary Hepatocytes: Isolate primary hepatocytes from male C57BL/6J mice via collagenase perfusion. Plate cells on collagen-coated dishes in DMEM/F12 medium supplemented with fetal bovine serum, penicillin/streptomycin, and dexamethasone. After 4 hours, switch to a serum-free medium.
-
IMP Treatment: Treat hepatocytes with 100 µM of this compound or vehicle control for 8 to 20 hours.
-
Insulin Stimulation: Following IMP treatment, stimulate the cells with 5 nM of insulin for various time points (e.g., 0, 5, 10, 15 minutes).
-
Cell Lysis and Protein Quantification: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA assay.
-
Western Blot Analysis: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. Probe the membranes with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-p70S6K, total p70S6K, IRS-1, and a loading control (e.g., β-actin). Use appropriate HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify band intensities using densitometry software.
In Vivo Assessment of IMP on Glucose Tolerance in Mice
Objective: To determine the effect of IMP on systemic glucose homeostasis in an animal model.
Methodology:
-
Animal Model: Use male C57BL/6J mice.
-
IMP Administration: Administer this compound (e.g., 100 µ g/animal ) or vehicle control via intraperitoneal injection daily for a specified period (e.g., 3 days).[11]
-
Glucose Tolerance Test (GTT): After the treatment period, fast the mice overnight (approximately 16 hours). Measure baseline blood glucose from the tail vein. Administer a bolus of glucose (2 g/kg body weight) via oral gavage or intraperitoneal injection. Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Data Analysis: Calculate the area under the curve (AUC) for the GTT to quantify glucose intolerance.
In Vitro Kinase Assay for p38γ
Objective: To confirm the direct activation of p38γ by IMP.
Methodology:
-
Immunoprecipitation of p38γ: Lyse cells treated with or without IMP. Incubate the cell lysates with an anti-p38γ antibody overnight, followed by incubation with protein A/G-agarose beads.
-
Kinase Reaction: Wash the immunoprecipitated p38γ beads with kinase buffer. Resuspend the beads in kinase buffer containing a substrate (e.g., recombinant p62) and [γ-³²P]ATP.
-
Incubation and Termination: Incubate the reaction at 30°C for 30 minutes. Terminate the reaction by adding SDS sample buffer and boiling.
-
Analysis: Separate the reaction products by SDS-PAGE. Visualize the phosphorylated substrate by autoradiography.
Immunoprecipitation of p62 and mTORC1 Components
Objective: To investigate the interaction between p62 and mTORC1 in response to IMP.
Methodology:
-
Cell Treatment and Lysis: Treat cells (e.g., HEK293 cells) with IMP. Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an anti-p62 antibody or a control IgG overnight, followed by incubation with protein A/G-agarose beads.
-
Washing and Elution: Wash the beads extensively to remove non-specific binding. Elute the immunoprecipitated proteins from the beads.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against mTOR, Raptor (a component of mTORC1), and p62.
Visualizations
Signaling Pathway Diagram
Caption: Signaling pathway of IMP-induced insulin resistance.
Experimental Workflow Diagram
Caption: Experimental workflow for studying IMP's effects.
Conclusion and Future Directions
This compound, a metabolite produced by the gut microbiota, plays a causal role in the development of insulin resistance. Its mechanism of action, centered on the p38γ/p62/mTORC1 signaling pathway, presents novel therapeutic targets for metabolic diseases. The consistent association of elevated IMP with prediabetes and T2D underscores its potential as a biomarker for disease risk and progression.
Future research should focus on:
-
Identifying the specific bacterial species and enzymes responsible for IMP production: This could lead to the development of targeted probiotic or prebiotic strategies to modulate IMP levels.
-
Developing specific inhibitors of p38γ: Such inhibitors could block the detrimental effects of IMP on insulin signaling.
-
Investigating the interplay between diet, the gut microbiome, and IMP production: Elucidating these interactions will be crucial for designing effective dietary interventions.
-
Large-scale longitudinal studies: These are needed to further validate IMP as a predictive biomarker for the development of T2D.
By continuing to unravel the complexities of the gut microbiome-host axis, the scientific community can pave the way for innovative therapeutic strategies to combat the growing epidemic of insulin resistance and type 2 diabetes.
References
- 1. researchgate.net [researchgate.net]
- 2. Marked gut microbiota dysbiosis and increased imidazole propionate are associated with a NASH Göttingen Minipig model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetics of imidazole propionate from orally delivered histidine in mice and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gut microbiota-derived imidazole propionate: an emerging target for the prevention and treatment of cardiometabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imidazole propionate is increased in diabetes and associated with dietary patterns and altered microbial ecology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Imidazole Propionate is Increased in Diabetes and Associated with Stool Consistency - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microbial Imidazole Propionate Affects Responses to Metformin through p38γ-Dependent Inhibitory AMPK Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bevital.no [bevital.no]
Preliminary Studies on Imidazole-5-propionic Acid Toxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazole-5-propionic acid (ImP), a microbial metabolite of histidine, has emerged as a significant bioactive molecule with implications for various physiological and pathological processes.[1][2][3] Initially identified for its association with impaired glucose tolerance and insulin (B600854) signaling, elevated levels of ImP have been correlated with an increased risk for type 2 diabetes (T2D), obesity, and cardiovascular diseases.[1][2][3][4] Mechanistic studies have begun to unravel the complex interactions of ImP with cellular signaling pathways, revealing its role in insulin resistance, inflammation, and endothelial dysfunction.[1][5][6] This technical guide provides a consolidated overview of the preliminary toxicity studies on this compound, presenting quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.
Data Presentation
In Vitro Cytotoxicity Data
The following table summarizes the quantitative data from in vitro studies on the cytotoxicity of this compound.
| Cell Line | Assay | Concentration | Effect | Reference |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Cell Viability | 0 nM - 1 µM (24-72h) | Non-toxic | [7] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Tube Formation | Not specified | Inhibition of angiogenesis | [7] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Migration Assay | Not specified | Inhibition of cell migration | [7] |
| NIH-3T3 (Fibroblasts) | Cell Viability | Not specified | No obvious effect | [7] |
| HaCaT (Keratinocytes) | Cell Viability | Not specified | No obvious effect | [7] |
| Primary Mouse Hepatocytes | Western Blot | 100 µM | Decreased IRS-1, IRS-2, and phosphorylated Akt; Increased phosphorylated p70S6K | [8][9] |
| Human Aortic Endothelial Cells (HAECs) | Scratch Wound Healing | Not specified | Impaired migratory properties | [10][11] |
| Human Aortic Endothelial Cells (HAECs) | Angiogenesis Assay | Not specified | Impaired angiogenic properties | [10][11] |
In Vivo Toxicity and Physiological Effects
This table summarizes key findings from in vivo animal studies investigating the effects of this compound.
| Animal Model | Dosage | Route of Administration | Key Findings | Reference |
| Germ-free and conventionally raised mice | 500 µ g/animal and 100 µ g/animal | Not specified | Induced deficits in glucose tolerance | [8][9] |
| Mice | Not specified | Not specified | Prevents metformin-induced reductions in blood glucose levels | [9] |
| ApoE-/- mice on a high-fat diet | 800 µ g/day in drinking water for 12 weeks | Oral | Increased atherosclerotic lesion size | [10] |
| Diabetic nephropathy mice | Not specified | Intraperitoneal injection | Promoted renal interstitial fibrosis | [12] |
| Mice with atopic dermatitis-like skin lesions | Not specified | Not specified | Significant improvement in clinical symptoms | [13] |
Experimental Protocols
Cell Viability and Cytotoxicity Assays
1. MTT Assay for Cell Viability:
-
Cell Seeding: Human colon cancer cell lines HCT-116 and CT-26 are seeded in 96-well plates at a density of 5x103 cells/well and incubated for 24 hours.
-
Treatment: The cells are treated with varying concentrations of the test compounds (e.g., 10 µM, 25 µM, 50 µM, and 100 µM) and incubated for another 24 hours.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.
2. Scratch Wound Healing Assay for Cell Migration:
-
Cell Culture: Human Aortic Endothelial Cells (HAECs) are cultured to confluence in appropriate multi-well plates.
-
Scratch Creation: A sterile pipette tip is used to create a uniform scratch in the cell monolayer.
-
Treatment: The cells are washed to remove debris and then incubated with media containing this compound or a control.
-
Imaging: Images of the scratch are captured at different time points (e.g., 0 and 16 hours) using a microscope.
-
Analysis: The closure of the scratch is quantified to assess cell migration.[11]
In Vivo Animal Studies
1. Glucose Tolerance Test:
-
Animal Model: Germ-free or conventionally raised mice are used.
-
Fasting: Mice are fasted overnight prior to the experiment.
-
Treatment: A baseline blood glucose measurement is taken. Mice are then administered this compound (e.g., 100 µg or 500 µg per animal).
-
Glucose Challenge: After a set period, a glucose solution is administered orally or via intraperitoneal injection.
-
Blood Glucose Monitoring: Blood glucose levels are measured at various time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.
-
Analysis: The area under the curve (AUC) for blood glucose is calculated to assess glucose tolerance.[8][9]
2. Atherosclerosis Induction and Assessment:
-
Animal Model: Apolipoprotein E-deficient (ApoE-/-) mice, which are prone to developing atherosclerosis, are used.
-
Diet: Mice are fed a high-fat diet to induce atherosclerosis.
-
Treatment: this compound is administered to the treatment group, for example, at a dose of 800 µ g/day in the drinking water for a period of 12 weeks.[10]
-
Lesion Analysis: At the end of the study period, the aortas are dissected, stained (e.g., with Oil Red O), and the atherosclerotic lesion area is quantified.[10]
Mandatory Visualization
Signaling Pathways
// Nodes ImP [label="this compound (ImP)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; p38g [label="p38γ MAPK", fillcolor="#FBBC05", fontcolor="#202124"]; p62 [label="p62", fillcolor="#FBBC05", fontcolor="#202124"]; mTORC1 [label="mTORC1", fillcolor="#FBBC05", fontcolor="#202124"]; IRS1_2 [label="IRS1 / IRS2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Insulin_Signaling [label="Insulin Signaling", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Insulin_Resistance [label="Insulin Resistance", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges ImP -> p38g [label="activates"]; p38g -> p62 [label="phosphorylates"]; p62 -> mTORC1 [label="activates"]; mTORC1 -> IRS1_2 [label="inhibits\n(phosphorylation & degradation)", dir=T, arrowtail=tee, arrowhead=none]; IRS1_2 -> Insulin_Signaling [style=dashed]; Insulin_Signaling -> Insulin_Resistance [style=invis]; mTORC1 -> Insulin_Resistance [label="leads to", color="#EA4335"]; } DOT ImP-mediated impairment of insulin signaling via the p38γ/p62/mTORC1 pathway.
// Nodes ImP [label="this compound (ImP)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Insulin_Receptor [label="Insulin Receptor", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#FBBC05", fontcolor="#202124"]; FOXO1 [label="FOXO1", fillcolor="#FBBC05", fontcolor="#202124"]; Endothelial_Dysfunction [label="Endothelial Dysfunction\n(Inflammation, Impaired Migration & Angiogenesis)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges ImP -> Insulin_Receptor [label="attenuates signaling", dir=T, arrowtail=tee, arrowhead=none]; Insulin_Receptor -> PI3K [style=dashed]; PI3K -> Akt [style=dashed]; Akt -> FOXO1 [label="inhibits", dir=T, arrowtail=tee, arrowhead=none, style=dashed]; ImP -> PI3K [label="suppresses", dir=T, arrowtail=tee, arrowhead=none]; PI3K -> Akt [dir=T, arrowtail=tee, arrowhead=none]; Akt -> FOXO1 [dir=T, arrowtail=tee, arrowhead=none]; FOXO1 -> Endothelial_Dysfunction [label="promotes", color="#EA4335"]; } DOT ImP-induced endothelial dysfunction through suppression of the PI3K/Akt/FOXO1 pathway.
Experimental Workflow
// Nodes start [label="Start: Cell Culture", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; treatment [label="Treatment with this compound\n(Varying Concentrations and Durations)", fillcolor="#F1F3F4", fontcolor="#202124"]; viability [label="Cell Viability Assay\n(e.g., MTT)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; migration [label="Cell Migration Assay\n(e.g., Scratch Wound Healing)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; angiogenesis [label="Angiogenesis Assay\n(e.g., Tube Formation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; protein_analysis [label="Protein Expression/Phosphorylation Analysis\n(e.g., Western Blot)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; data_analysis [label="Data Analysis and Interpretation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; end [label="End: Cytotoxicity Profile", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> treatment; treatment -> viability; treatment -> migration; treatment -> angiogenesis; treatment -> protein_analysis; viability -> data_analysis; migration -> data_analysis; angiogenesis -> data_analysis; protein_analysis -> data_analysis; data_analysis -> end; } DOT A generalized workflow for in vitro toxicity assessment of this compound.
References
- 1. Gut microbiota-derived imidazole propionate: an emerging target for the prevention and treatment of cardiometabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Gut microbiota-derived imidazole propionate: an emerging target for the prevention and treatment of cardiometabolic diseases [frontiersin.org]
- 3. Gut microbiota-derived imidazole propionate: an emerging target for the prevention and treatment of cardiometabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. metabolon.com [metabolon.com]
- 5. researchgate.net [researchgate.net]
- 6. The Role Played by Imidazole Propionic Acid in Modulating Gut-Heart Axis and the Development of Atherosclerosis: An Explorative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microbiota-derived imidazole propionate inhibits type 2 diabetic skin wound healing by targeting SPNS2-mediated S1P transport - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human Metabolome Database: Showing metabocard for Imidazolepropionic acid (HMDB0002271) [hmdb.ca]
- 9. caymanchem.com [caymanchem.com]
- 10. ahajournals.org [ahajournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Imidazole propionate in type 2 diabetes mellitus and cardiovascular diseases: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Imidazole propionate ameliorates atopic dermatitis-like skin lesions by inhibiting mitochondrial ROS and mTORC2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Imidazole-5-Propionic Acid: A Microbial Mediator in Gut-Brain Axis Communication
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Imidazole-5-propionic acid (IMP), a gut microbial metabolite of histidine, is emerging as a critical signaling molecule in the complex communication network of the gut-brain axis. Predominantly known for its role in metabolic dysregulation, particularly type 2 diabetes and cardiovascular disease, recent evidence has illuminated its potential involvement in neurological health and disease. This technical guide provides a comprehensive overview of the biosynthesis, physiological roles, and pathological implications of IMP, with a specific focus on its mechanisms of action within the gut-brain axis. Detailed experimental protocols, quantitative data, and signaling pathway diagrams are presented to facilitate further research and therapeutic development in this burgeoning field.
Introduction
The gut-brain axis is a bidirectional communication system that integrates gut and brain activities. Gut microbiota and their metabolites are key players in this axis, influencing a wide range of physiological processes, including metabolism, immunity, and neuronal function. This compound is a noteworthy metabolite that has been identified at elevated concentrations in individuals with metabolic disorders.[1][2] Its impact extends beyond peripheral tissues, with new research pointing towards a significant role in neuroinflammation and the pathogenesis of neurodegenerative diseases.[3][4] Understanding the multifaceted role of IMP in gut-brain communication is paramount for developing novel diagnostic and therapeutic strategies for a host of metabolic and neurological conditions.
Biosynthesis of this compound
IMP is not produced by the host but is a direct product of microbial metabolism of the essential amino acid histidine.[5] The synthesis is primarily carried out by specific gut bacteria that possess the necessary enzymatic machinery.
The key enzyme in this pathway is urocanate reductase (UrdA) , which catalyzes the conversion of urocanate to imidazole (B134444) propionate (B1217596).[3][6] The initial step involves the conversion of histidine to urocanate by histidine ammonia-lyase (hutH).[5] The abundance and activity of UrdA-containing bacteria in the gut are therefore critical determinants of circulating IMP levels.[3] Several bacterial species, including those from the genera Clostridium and Ruminococcus, have been identified as producers of IMP.[7]
Caption: Biosynthesis of this compound from Histidine.
Role in Peripheral Pathophysiology
The primary and most well-characterized role of IMP is in the impairment of insulin (B600854) signaling. Elevated levels of IMP have been consistently associated with insulin resistance and type 2 diabetes.[1][2]
Signaling Pathway in Metabolic Tissues
In hepatocytes, IMP activates a signaling cascade involving p38γ mitogen-activated protein kinase (MAPK) , which in turn phosphorylates sequestosome-1 (p62) .[2][5] This phosphorylation event leads to the activation of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) .[2][5] Activated mTORC1 then impairs insulin signaling by inhibiting the insulin receptor substrate (IRS).[2][5]
Caption: IMP-mediated impairment of insulin signaling.
Quantitative Data on IMP in Metabolic Disease
| Condition | Sample Type | IMP Concentration (Median, IQR) | Significance | Reference |
| Normal Glucose Tolerance | Serum | 0.020 μM (0.013–0.033) | - | [8] |
| Prediabetes | Serum | 0.028 μM (0.017–0.049) | Increased vs. Normal | [8] |
| Type 2 Diabetes | Serum | 0.028 μM (0.016–0.059) | Increased vs. Normal | [8] |
| Without Cardiovascular Disease | Serum | 0.025 μM (0.015–0.048) | - | [9] |
| With Cardiovascular Disease | Serum | 0.037 μM (0.021–0.069) | p < 0.001 | [9] |
This compound in Gut-Brain Axis Communication
Emerging evidence suggests that the pathological effects of IMP are not confined to peripheral metabolic tissues but also play a significant role in the gut-brain axis, contributing to neuroinflammation and neurodegeneration.[3]
Blood-Brain Barrier Disruption
A crucial step in the central action of IMP is its ability to cross the blood-brain barrier (BBB). Studies have shown that chronic administration of IMP in mice can lead to increased BBB permeability.[1][3] This disruption of the BBB integrity allows IMP and other potentially harmful molecules to enter the central nervous system, thereby initiating or exacerbating neuropathological processes.[3] In vitro studies using human brain endothelial cells have demonstrated that IMP can directly compromise their integrity.[1]
Neuroinflammation and Glial Cell Activation
Once in the brain, IMP is implicated in promoting neuroinflammation. While direct studies on IMP's effect on glial cells are nascent, research on the related short-chain fatty acid, propionic acid (PPA), provides valuable insights. Intraventricular infusions of PPA in rats have been shown to increase reactive astrogliosis and activate microglia, key hallmarks of a neuroinflammatory response.[10] Animal models using a PPA-rich diet have demonstrated a significant increase in the astrocytic marker GFAP and the pro-inflammatory cytokines IL-6 and TNF-α in the brain.[11] These findings suggest that IMP, being structurally similar to PPA, may exert similar pro-inflammatory effects on glial cells, contributing to a chronic neuroinflammatory state.
Association with Neurodegenerative Diseases
Elevated plasma levels of IMP have been associated with cognitive decline and Alzheimer's disease (AD) in humans.[3] In a cohort of over 1,100 cognitively unimpaired individuals, higher IMP levels were linked to lower cognitive scores and AD biomarkers.[3] Furthermore, chronic oral administration of IMP to a mouse model of AD (5XFAD mice) exacerbated AD-like neuropathology.[3] IMP has also been causally implicated in Parkinson's disease, primarily by triggering inflammation.[4]
Caption: Proposed mechanism of IMP in gut-brain axis dysfunction.
Key Experimental Protocols
Quantification of this compound
-
Method: Ultra-high performance liquid chromatography coupled to tandem mass spectrometry (UHPLC-MS/MS).[12]
-
Sample Preparation:
-
Instrumentation: A validated LC-MS/MS system with appropriate columns and mass spectrometer settings for the detection and quantification of IMP.
In Vivo Murine Model of Chronic IMP Exposure
-
Animal Model: 5XFAD transgenic mice (a model for Alzheimer's disease) or other relevant strains (e.g., C57BL/6J).[3]
-
IMP Administration:
-
Dissolve this compound in the drinking water.
-
A previously reported effective dose is supplementation starting at 4 weeks of age.[3]
-
Ensure fresh IMP solution is provided regularly.
-
-
Workflow:
-
House animals under standard conditions with ad libitum access to food and the IMP-containing water.
-
Monitor for changes in behavior, cognitive function (using tests like the Morris water maze or Y-maze), and metabolic parameters.
-
At the end of the study period, collect blood and brain tissue for analysis of IMP levels, inflammatory markers, and neuropathological changes.
-
Caption: Experimental workflow for in vivo IMP administration.
In Vitro Model of Blood-Brain Barrier Integrity
-
Cell Line: Human brain endothelial cells (e.g., hCMEC/D3).
-
Protocol:
-
Culture human brain endothelial cells to form a confluent monolayer on a Transwell insert.
-
Treat the cells with varying concentrations of IMP.
-
Assess the integrity of the monolayer by measuring transendothelial electrical resistance (TEER) and permeability to fluorescently labeled dextran.
-
Analyze changes in the expression of tight junction proteins (e.g., claudin-5, occludin, ZO-1) via immunofluorescence or Western blotting.
-
Conclusion and Future Directions
This compound is a key microbial metabolite that bridges gut health with systemic and central nervous system pathophysiology. Its well-established role in metabolic diseases is now expanding to include a significant contribution to neuroinflammation and neurodegeneration through its actions on the gut-brain axis. The ability of IMP to compromise the blood-brain barrier and potentially activate glial cells highlights a direct mechanistic link between gut dysbiosis and brain health.
Future research should focus on:
-
Elucidating the specific receptors and transporters involved in IMP's effects on brain cells.
-
Investigating the interplay between IMP and other microbial metabolites in modulating gut-brain communication.
-
Exploring therapeutic strategies to lower circulating IMP levels, such as dietary interventions, probiotics, or inhibitors of microbial UrdA, as potential avenues for preventing or treating metabolic and neurological disorders.
This in-depth guide provides a foundation for the scientific community to further explore the intricate role of this compound and to unlock its potential as a therapeutic target and biomarker for diseases linked to the gut-brain axis.
References
- 1. Gut bacterial metabolite imidazole propionate potentiates Alzheimer's disease pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role Played by Imidazole Propionic Acid in Modulating Gut-Heart Axis and the Development of Atherosclerosis: An Explorative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gut bacterial metabolite imidazole propionate potentiates Alzheimer’s disease pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazol-4-one-5-propionic acid - Wikipedia [en.wikipedia.org]
- 5. Identification of imidazole-based small molecules to combat cognitive disability caused by Alzheimer's disease: A molecular docking and MD simulations based approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gut microbiota-derived imidazole propionate: an emerging target for the prevention and treatment of cardiometabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Propionic acid affects the synaptic architecture of rat hippocampus and prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetics of imidazole propionate from orally delivered histidine in mice and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Human Metabolome Database: Showing metabocard for Imidazolepropionic acid (HMDB0002271) [hmdb.ca]
- 10. Neurobiological effects of intraventricular propionic acid in rats: possible role of short chain fatty acids on the pathogenesis and characteristics of autism spectrum disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An In Vivo Model of Propionic Acid-Rich Diet-Induced Gliosis and Neuro-Inflammation in Mice (FVB/N-Tg(GFAPGFP)14Mes/J): A Potential Link to Autism Spectrum Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Imidazole propionate is a driver and therapeutic target in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery of Imidazole-5-Propionic Acid in the Human Microbiome: A Technical Guide for Researchers
An In-depth Exploration of a Novel Gut Microbiota-Derived Metabolite and its Implications for Metabolic Disease
Introduction
The human gut microbiome, a complex ecosystem of trillions of microorganisms, plays a pivotal role in host health and disease. Through the production of a vast array of metabolites, the gut microbiota can influence host physiology, including metabolism and immune function. In recent years, advances in metabolomics have enabled the identification of novel microbially-produced molecules with significant biological activity. Among these is Imidazole-5-propionic acid (ImP), a histidine-derived metabolite that has emerged as a key player in the pathogenesis of type 2 diabetes (T2D) and other cardiometabolic diseases.[1][2][3][4][5] This technical guide provides a comprehensive overview of the discovery of ImP, its mechanism of action, and detailed experimental protocols for its study, aimed at researchers, scientists, and drug development professionals.
Discovery and Association with Type 2 Diabetes
The initial identification of ImP as a significant microbial metabolite linked to metabolic disease was a landmark finding. Global metabolomics profiling of portal and peripheral blood from obese individuals with and without T2D revealed significantly higher concentrations of ImP in the diabetic subjects.[2] This observation was subsequently validated in larger cohorts, demonstrating a progressive increase in serum ImP levels from healthy individuals to those with prediabetes and overt T2D.[2][4][6] Furthermore, elevated ImP concentrations have been positively correlated with key markers of insulin (B600854) resistance and poor glycemic control, including HbA1c, HOMA-IR, fasting glucose, and insulin levels.[2][4]
The microbial origin of ImP was confirmed through studies using gut simulators and gnotobiotic mice.[7][8] Fecal microbiota from individuals with T2D were found to produce higher levels of ImP from the amino acid histidine compared to microbiota from healthy controls.[1][8] This production is dependent on the presence of specific gut bacteria possessing the necessary enzymatic machinery.[3][4][9]
Biosynthesis of this compound
ImP is not produced by the human host but is a direct product of microbial metabolism of dietary histidine. The biosynthetic pathway involves a two-step enzymatic process:
-
Histidine to Urocanic Acid: The enzyme histidine ammonia-lyase (HAL), encoded by the hutH gene, catalyzes the deamination of histidine to urocanic acid.[6][10]
-
Urocanic Acid to this compound: The key enzyme in ImP production is urocanate reductase (UrdA), which catalyzes the reduction of urocanic acid to ImP.[6][10][11][12] The presence and activity of the urdA gene in the gut microbiome are critical determinants of ImP levels.[11]
A variety of gut bacterial species have been identified as capable of producing ImP, including members of the genera Clostridium, Ruminococcus, Veillonella, and Eggerthella lenta.[3][4]
Mechanism of Action: Impairment of Insulin Signaling
ImP exerts its detrimental effects on host metabolism primarily by impairing insulin signaling. The key molecular pathway affected is the mTORC1 (mechanistic target of rapamycin (B549165) complex 1) signaling cascade.[1][10][13]
The proposed mechanism is as follows:
-
Activation of p38γ MAPK: ImP activates the mitogen-activated protein kinase p38γ.[1][13]
-
Phosphorylation of p62: Activated p38γ then phosphorylates the scaffold protein p62 (sequestosome 1).[1][13]
-
Activation of mTORC1: Phosphorylated p62 promotes the activation of mTORC1.[1][13]
-
Inhibition of Insulin Receptor Substrate (IRS): Activated mTORC1 leads to the phosphorylation and subsequent degradation of insulin receptor substrates (IRS-1 and IRS-2).[2]
-
Insulin Resistance: The degradation of IRS proteins disrupts downstream insulin signaling, leading to impaired glucose uptake and utilization in peripheral tissues, a hallmark of insulin resistance.[1][10]
This signaling cascade has been demonstrated to occur in key metabolic tissues, such as the liver.[1] Furthermore, ImP has been shown to inhibit the glucose-lowering effects of metformin, a first-line T2D medication, by interfering with AMPK activation through a p38γ-dependent mechanism.[14][15][16]
Quantitative Data
The following tables summarize the quantitative data on ImP levels in human subjects from various studies.
Table 1: Serum this compound Concentrations in Human Cohorts
| Cohort/Study | Healthy Controls (n) | Prediabetes (n) | Type 2 Diabetes (n) | Key Findings | Reference |
| MetaCardis Cohort | 19.7 nM (539) | 27.8 nM (654) | 28.1 nM (765) | Significantly elevated ImP levels in prediabetes and T2D compared to healthy controls (P < 0.001). | [4][6] |
| Swedish Community Cohort | - | - | Higher in treatment-naive T2D subjects | ImP levels remained significantly elevated in T2D subjects after adjusting for BMI, sex, and age. | [2] |
| Obese Subjects Study | Lower in BMI-matched controls (10) | - | Higher in portal and peripheral blood of T2D subjects (5) | Initial discovery of elevated ImP in T2D. | [2] |
| MetaCardis Sub-study | - | - | - | ImP positively correlated with HbA1c, glycemia, insulinemia, and HOMA-IR. | [4] |
Table 2: Association of this compound with Clinical Parameters
| Clinical Parameter | Association with ImP | Significance | Reference |
| Hemoglobin A1c (HbA1c) | Positive Correlation | P < 0.01 | [4] |
| Homeostatic Model Assessment of Insulin Resistance (HOMA-IR) | Positive Correlation | P < 0.01 | [4] |
| Fasting Glucose | Positive Correlation | P < 0.01 | [4] |
| Fasting Insulin | Positive Correlation | P < 0.01 | [4] |
| Postprandial Glucose | Positive Correlation | - | [2] |
| Stumvoll Insulin Sensitivity Index | Negative Correlation | P = 0.004 | [4] |
| Carotid Artery Plaque | Positive Correlation | - | [9] |
| Systemic Inflammatory Markers (CX3CL1, TNFSRF9, LIF-R) | Positive Correlation | - | [9] |
| Heart Failure Severity | Positive Correlation | - | [17] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of ImP.
Quantification of this compound by LC-MS/MS
Accurate quantification of ImP in biological samples is crucial for research in this field. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.[18]
Sample Preparation (Serum/Plasma):
-
Protein Precipitation: To 100 µL of serum or plasma, add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.[17]
-
Internal Standard: Add an appropriate internal standard (e.g., isotope-labeled ImP or a structural analog like 3-piperazin-1-yl-propionic acid) to the sample before precipitation for accurate quantification.[17][18]
-
Vortex and Centrifuge: Vortex the mixture thoroughly for 10 minutes and then centrifuge at high speed (e.g., 16,000 x g) for 5-10 minutes at 4°C to pellet the precipitated proteins.[17]
-
Supernatant Collection: Carefully collect the supernatant.
-
Drying and Reconstitution: The supernatant can be dried under a stream of nitrogen and then reconstituted in the mobile phase for injection into the LC-MS/MS system.[17]
Sample Preparation (Fecal Samples):
-
Homogenization: Homogenize a known weight of fecal sample (e.g., 20 mg) in a suitable buffer (e.g., 0.15 M sodium chloride).[19]
-
Extraction: Perform a two-phase liquid-liquid extraction using a mixture of chloroform (B151607) and methanol (B129727) (e.g., 2:1 v/v) to separate metabolites from lipids and other interfering substances.[19][20]
-
Centrifugation and Phase Separation: Centrifuge the mixture to achieve clear phase separation.[19]
-
Aqueous Phase Collection: Collect the aqueous phase containing the polar metabolites, including ImP.[19]
-
Further Processing: The aqueous phase can be further processed (e.g., dried and reconstituted) before LC-MS/MS analysis.
LC-MS/MS Parameters:
-
Liquid Chromatography (LC):
-
Column: A reverse-phase C18 column is typically used for separation (e.g., Acquity UPLC HSS T3, 100 mm × 2.1 mm, 1.8 µm).[17][18]
-
Mobile Phase: A gradient elution with two mobile phases is common.
-
Flow Rate: A typical flow rate is between 0.2 and 0.4 mL/min.[18][21]
-
Column Temperature: Maintained at around 35-40°C.[18]
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Positive electrospray ionization (ESI+) is used.[18]
-
Detection: Multiple Reaction Monitoring (MRM) mode is employed for sensitive and specific quantification of the parent and daughter ions of ImP and the internal standard.
-
In Vivo Glucose Tolerance Test in Mice
To assess the effect of ImP on glucose metabolism in a living organism, the intraperitoneal glucose tolerance test (IPGTT) is a standard procedure.[8][14][22]
-
Animal Model: C57BL/6J mice are a commonly used strain.
-
Fasting: Fast the mice for 4-6 hours (or overnight, approximately 16 hours, depending on the specific protocol) with free access to water.[8][22]
-
Baseline Blood Glucose: Measure baseline blood glucose from the tail vein using a glucometer.[8]
-
ImP Administration: Administer ImP via intraperitoneal (IP) injection at the desired concentration. Control animals should receive a vehicle control (e.g., saline).
-
Glucose Challenge: After a specific pre-treatment time with ImP, administer a glucose solution (e.g., 2 g/kg body weight) via IP injection.[8][14]
-
Blood Glucose Monitoring: Measure blood glucose levels at various time points after the glucose injection (e.g., 15, 30, 60, 90, and 120 minutes).[8][14]
-
Data Analysis: Plot the blood glucose concentrations over time and calculate the area under the curve (AUC) to assess glucose tolerance. Impaired glucose tolerance is indicated by a higher and more sustained elevation in blood glucose levels.
In Vitro Insulin Signaling and mTORC1 Activity Assays
Cell culture models are essential for dissecting the molecular mechanisms of ImP action.
Insulin Signaling Assay:
-
Cell Lines: Use relevant cell lines such as human hepatoma cells (e.g., HepG2) or primary hepatocytes.
-
Cell Culture and Starvation: Culture cells to confluency and then serum-starve them overnight to reduce basal signaling.
-
ImP Treatment: Treat the cells with different concentrations of ImP for a specified duration (e.g., 8 hours).
-
Insulin Stimulation: Stimulate the cells with insulin (e.g., 10 nM) for a short period (e.g., 10-30 minutes).[23]
-
Cell Lysis: Lyse the cells to extract proteins.
-
Western Blot Analysis: Perform Western blotting to analyze the phosphorylation status of key proteins in the insulin signaling pathway, such as Akt (at Ser473 and Thr308) and IRS-1. A decrease in insulin-stimulated phosphorylation indicates impaired signaling.
mTORC1 Activity Assay:
-
Immunoprecipitation: Immunoprecipitate mTORC1 from cell lysates using an antibody against a specific component of the complex, such as Raptor.[24]
-
In Vitro Kinase Assay: Perform an in vitro kinase assay using the immunoprecipitated mTORC1 and a known substrate, such as S6K1.[24][25] The activity of mTORC1 is determined by measuring the incorporation of radioactive phosphate (B84403) ([γ-³²P]ATP) into the substrate.[25]
-
Western Blot Analysis: Alternatively, mTORC1 activity can be assessed by Western blotting for the phosphorylation of its downstream targets, such as S6 kinase (S6K) at Thr389 and 4E-BP1 at Thr37/46. An increase in the phosphorylation of these targets indicates mTORC1 activation.
Visualizations
Signaling Pathway Diagram
Caption: Signaling pathway of this compound leading to impaired insulin signaling.
Experimental Workflow Diagram
Caption: Experimental workflow for the discovery and analysis of this compound.
Conclusion and Future Directions
The discovery of this compound as a gut microbiota-derived metabolite that impairs insulin signaling represents a significant advancement in our understanding of the interplay between the microbiome and metabolic disease. The detailed molecular mechanism involving the p38γ/p62/mTORC1 pathway provides a clear target for potential therapeutic interventions.
Future research in this area should focus on:
-
Identifying specific bacterial strains and enzymes responsible for the majority of ImP production in the human gut.
-
Developing strategies to modulate the gut microbiome to reduce ImP production, such as through dietary interventions, probiotics, or prebiotics.
-
Designing and testing small molecule inhibitors of the p38γ kinase or other components of the ImP signaling pathway.
-
Further elucidating the role of ImP in other cardiometabolic diseases, such as atherosclerosis and heart failure, where it has also been implicated.
This technical guide provides a solid foundation for researchers to delve into the fascinating biology of this compound and contribute to the development of novel strategies for the prevention and treatment of type 2 diabetes and related metabolic disorders.
References
- 1. cjcu.jlu.edu.cn [cjcu.jlu.edu.cn]
- 2. Imidazole propionate is increased in diabetes and associated with dietary patterns and altered microbial ecology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role Played by Imidazole Propionic Acid in Modulating Gut-Heart Axis and the Development of Atherosclerosis: An Explorative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gut microbiota-derived imidazole propionate: an emerging target for the prevention and treatment of cardiometabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Imidazole propionate is increased in diabetes and associated with dietary patterns and altered microbial ecology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characteristics of the Gut Microbiota and Potential Effects of Probiotic Supplements in Individuals with Type 2 Diabetes mellitus | MDPI [mdpi.com]
- 8. Intraperitoneal glucose tolerance test (IPGTT) Protocol - IMPReSS [web.mousephenotype.org]
- 9. Frontiers | Gut microbiota-derived imidazole propionate: an emerging target for the prevention and treatment of cardiometabolic diseases [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Structural characterization of the microbial enzyme urocanate reductase mediating imidazole propionate production - PMC [pmc.ncbi.nlm.nih.gov]
- 12. communities.springernature.com [communities.springernature.com]
- 13. Microbially Produced Imidazole Propionate Impairs Insulin Signaling through mTORC1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 15. uniprot.org [uniprot.org]
- 16. Microbial Imidazole Propionate Affects Responses to Metformin through p38γ-Dependent Inhibitory AMPK Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Comparative serum imidazole propionate profiling in colorectal adenoma and cancer by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Efficient Extraction from Mice Feces for NMR Metabolomics Measurements with Special Emphasis on SCFAs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Protocol for isolation and analysis of small volatile microbiome metabolites from human or mouse samples - PMC [pmc.ncbi.nlm.nih.gov]
- 21. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 22. IP Glucose Tolerance Test in Mouse [protocols.io]
- 23. An optimised protocol for the investigation of insulin signalling in a human cell culture model of adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mTORC1 phosphorylation sites encode their sensitivity to starvation and rapamycin - PMC [pmc.ncbi.nlm.nih.gov]
Physiological Concentrations of Imidazole-5-propionic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazole-5-propionic acid (ImP), a microbial metabolite of histidine, has emerged as a significant molecule of interest in the study of metabolic diseases. Produced by the gut microbiota, ImP is absorbed into systemic circulation and has been implicated in the pathogenesis of insulin (B600854) resistance and type 2 diabetes. Elevated levels of ImP have also been associated with an increased risk of cardiovascular diseases. This technical guide provides a comprehensive overview of the physiological concentrations of ImP, detailed experimental protocols for its quantification, and an exploration of its key signaling pathways.
Data Presentation: Physiological Concentrations of this compound
The physiological concentrations of this compound in human serum vary significantly in association with metabolic health status. The following tables summarize the quantitative data from metabolomic studies.
| Population | ImP Serum Concentration (Median, µM) | Interquartile Range (µM) | Number of Subjects (n) |
| Normal Glucose Tolerance | 0.020 | 0.013–0.033 | 359 |
| Prediabetes | 0.028 | 0.017–0.049 | 654 |
| Type 2 Diabetes | 0.028 | 0.016–0.059 | 140 |
Table 1: Serum this compound Concentrations in Relation to Glucose Tolerance.[1]
| Population | ImP Serum Concentration (Median, µM) | Interquartile Range (µM) | Number of Subjects (n) |
| Without Cardiovascular Disease | 0.025 | 0.015–0.048 | 1568 |
| With Cardiovascular Disease | 0.037 | 0.021–0.069 | 390 |
Table 2: Serum this compound Concentrations in Relation to Cardiovascular Disease.[1]
Experimental Protocols
Accurate quantification of this compound is crucial for research in this field. Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is the most common and robust method for this purpose.
Sample Preparation: Solid-Phase Extraction (SPE) for Serum/Plasma
This protocol is designed for the selective extraction and cleanup of ImP from serum or plasma samples.[2]
-
Materials:
-
NiO@SiO2 solid-phase extraction sorbent
-
Phosphate (B84403) buffer (20 mmol/L, pH=3.0)
-
Aqueous solution of 1% NH3·H2O (elution solution)
-
Centrifuge
-
Vortex mixer
-
-
Procedure:
-
Condition the SPE cartridge containing 200 mg of NiO@SiO2 sorbent.
-
Load the serum or plasma sample, which has been diluted in 20 mmol/L phosphate buffer (pH=3.0).
-
Wash the cartridge to remove interfering substances.
-
Elute the this compound with 1.0 mL of an aqueous solution containing 1% NH3·H2O.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the dried sample in the mobile phase for LC-MS/MS analysis.
-
UPLC-MS/MS Quantification of this compound
This method provides a detailed procedure for the chromatographic separation and mass spectrometric detection of ImP.[3]
-
Instrumentation:
-
Waters Acquity UPLC System or equivalent
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
-
Chromatographic Conditions:
-
Column: Waters Acquity UPLC HSS T3 column (100 mm × 2.1 mm, 1.8 µm)
-
Mobile Phase A: Methanol (B129727)
-
Mobile Phase B: 10% methanol in water with 0.1% formic acid
-
Flow Rate: 0.2 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 5 µL
-
Gradient Elution Program:
-
0.0–1.5 min: 30% A
-
1.5 min: Increase to 95% A
-
1.5–6.0 min: Hold at 95% A
-
6.1 min: Return to 30% A
-
6.1–8.0 min: Hold at 30% A
-
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions for ImP and an internal standard should be optimized. For example, for ImP (m/z 141.1), a potential transition is to m/z 123.0.
-
-
Quantification:
-
A standard curve is generated using known concentrations of this compound.
-
An internal standard (e.g., a stable isotope-labeled version of ImP) is used to correct for matrix effects and variations in sample processing.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Insulin Resistance
This compound has been shown to impair insulin signaling through the activation of the p38γ mitogen-activated protein kinase (MAPK) pathway, which leads to the phosphorylation of p62 and subsequent activation of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1).[4][5] This ultimately results in the inhibition of the insulin receptor substrate (IRS), a key component of the insulin signaling cascade.
Experimental Workflow for this compound Quantification
The following diagram illustrates a typical workflow for the quantification of this compound from biological samples.
References
- 1. Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cjcu.jlu.edu.cn [cjcu.jlu.edu.cn]
- 3. Comparative serum imidazole propionate profiling in colorectal adenoma and cancer by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microbial-derived imidazole propionate links the heart failure-associated microbiome alterations to disease severity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
Methodological & Application
Application Notes and Protocols for the Quantification of Imidazole-5-propionic Acid in Human Plasma using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazole-5-propionic acid (IPA) is a microbially produced metabolite derived from the amino acid histidine.[1][2] Emerging evidence has implicated elevated levels of IPA in various pathophysiological conditions, including type 2 diabetes, cardiovascular diseases, and colorectal cancer.[1][3][4][5][6] Specifically, IPA has been shown to impair insulin (B600854) signaling through the activation of the mTORC1 pathway.[1][5] Given its potential as a biomarker and its role in disease pathogenesis, accurate and robust quantification of IPA in human plasma is crucial for clinical and research applications. This document provides detailed application notes and protocols for the quantification of IPA in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
Signaling Pathway of this compound
Experimental Protocols
This section details the methodologies for sample preparation, LC-MS/MS analysis, and data processing for the quantification of IPA in human plasma.
Sample Preparation: Protein Precipitation
Protein precipitation is a common and effective method for extracting small molecules like IPA from plasma.
-
Materials:
-
Human plasma samples (stored at -80°C)
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Internal Standard (IS) working solution (e.g., 3-piperazin-1-yl-propionic acid or a stable isotope-labeled IPA)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
-
Protocol:
-
Thaw frozen human plasma samples on ice.
-
Vortex the plasma samples gently to ensure homogeneity.
-
In a 1.5 mL microcentrifuge tube, add 100 µL of human plasma.
-
Add 20 µL of the internal standard working solution.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.[7]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Methanol with 0.1% Formic Acid).
-
Vortex to mix thoroughly and centrifuge at high speed for 5 minutes.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
-
Liquid Chromatography (LC) Method
-
Instrumentation: A UPLC or HPLC system capable of binary gradient elution.
-
Column: Waters ACQUITY UPLC HSS T3 column (100 mm × 2.1 mm, 1.8 µm) or equivalent reversed-phase column.[4]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol or Acetonitrile.[4][8]
-
Column Temperature: 35-40°C.[4]
-
Injection Volume: 5 µL.[4]
-
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 97 | 3 |
| 1.5 | 97 | 3 |
| 6.0 | 5 | 95 |
| 8.0 | 5 | 95 |
| 8.1 | 97 | 3 |
| 10.0 | 97 | 3 |
Note: The gradient program should be optimized based on the specific column and LC system used to ensure adequate separation of IPA from potential interferences.
Mass Spectrometry (MS/MS) Method
-
Instrumentation: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The precursor and product ions for IPA and a potential internal standard are listed below. These should be optimized for the specific instrument.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 141.1 | 95.1 | Optimized |
| This compound (Qualifier) | 141.1 | 68.1 | Optimized |
| 3-piperazin-1-yl-propionic acid (IS) | 173.1 | 114.1 | Optimized |
-
Source Parameters:
-
Capillary Voltage: 3.0 - 4.0 kV
-
Source Temperature: 120 - 150°C
-
Desolvation Temperature: 350 - 500°C
-
Gas Flow Rates (Nitrogen): Optimize for the instrument.
-
Quantitative Data Summary
The following tables summarize typical quantitative performance data for the LC-MS/MS analysis of this compound in human plasma, compiled from various studies.
Table 1: Method Validation Parameters
| Parameter | Reported Range | Reference |
| Linearity Range | 0.05 - 250 ng/mL | [4][5] |
| Lower Limit of Quantification (LLOQ) | 0.05 - 2.61 ng/mL | [4][5][7] |
| Intra-day Precision (%RSD) | < 10% | [7][9] |
| Inter-day Precision (%RSD) | < 15% | [7][9] |
| Accuracy/Recovery | 84.0% - 119% | [5] |
Table 2: Example LC-MS/MS Parameters from Literature
| Parameter | Study 1[4] | Study 2[7] | Study 3[5] |
| LC System | UPLC | HPLC | HPLC |
| Column | Waters HSS T3 (100x2.1mm, 1.8µm) | Supelco Ascentis C18 | Not Specified |
| Mobile Phase A | 10% Methanol in Water + 0.1% Formic Acid | 10mM Ammonium Acetate pH 4.0 | Not Specified |
| Mobile Phase B | Methanol | Acetonitrile | Not Specified |
| Flow Rate | 0.2 mL/min | 0.25 mL/min | Not Specified |
| Ionization Mode | ESI+ | ESI+ | ESI+ |
| LLOQ | 0.5 ng/mL | 2.61 ng/mL | 0.05 ng/mL |
Experimental Workflow Diagram
// Nodes SampleCollection [label="1. Human Plasma\nSample Collection", fillcolor="#F1F3F4", fontcolor="#202124"]; SamplePrep [label="2. Sample Preparation\n(Protein Precipitation)", fillcolor="#FFFFFF", fontcolor="#202124"]; LC_Separation [label="3. LC Separation\n(Reversed-Phase)", fillcolor="#FFFFFF", fontcolor="#202124"]; MS_Detection [label="4. MS/MS Detection\n(MRM Mode)", fillcolor="#FFFFFF", fontcolor="#202124"]; DataAnalysis [label="5. Data Analysis\n(Quantification)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Results [label="6. Results\n(IPA Concentration)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges SampleCollection -> SamplePrep; SamplePrep -> LC_Separation; LC_Separation -> MS_Detection; MS_Detection -> DataAnalysis; DataAnalysis -> Results; } dddot Caption: Experimental workflow for IPA quantification.
Conclusion
The LC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantification of this compound in human plasma. The detailed protocols and compiled data serve as a valuable resource for researchers and clinicians investigating the role of this microbial metabolite in health and disease. Adherence to good laboratory practices and thorough method validation are essential for obtaining accurate and reproducible results.
References
- 1. Microbially Produced Imidazole Propionate Impairs Insulin Signaling through mTORC1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. The Role Played by Imidazole Propionic Acid in Modulating Gut-Heart Axis and the Development of Atherosclerosis: An Explorative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative serum imidazole propionate profiling in colorectal adenoma and cancer by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cjcu.jlu.edu.cn [cjcu.jlu.edu.cn]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of a LC-MS method with electrospray ionization for the determination of the imidazole H3 antagonist ROS203 in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 9. LC-MS/MS identifies elevated imidazole propionate and gut-derived metabolite alterations in peritoneal dialysis patients - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Solid-Phase Extraction of Imidazole-5-propionic Acid from Serum
**Abstract
This application note details a robust solid-phase extraction (SPE) method for the selective extraction and quantification of Imidazole-5-propionic acid (ImP), a significant metabolite in serum. This compound is a microbial metabolite of histidine and has been identified as a potential biomarker associated with type 2 diabetes and other metabolic conditions.[1][2] The accurate measurement of ImP in serum is crucial for clinical research and diagnostics. This protocol describes a method utilizing a specialized NiO@SiO2 solid-phase extraction material, followed by analysis with High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[1]
Introduction
This compound (ImP) is a gut microbial metabolite of histidine that has been linked to insulin (B600854) resistance through the mTORC1 pathway.[1] Elevated levels of ImP in the blood have been associated with pre-diabetes and type 2 diabetes.[2] Consequently, the accurate and reliable quantification of ImP in serum is of significant interest to researchers and clinicians. Solid-phase extraction is a critical sample preparation technique that removes interfering substances from complex biological matrices like serum, thereby improving the accuracy and sensitivity of subsequent analytical measurements. This application note provides a detailed protocol for a selective SPE method for ImP from human serum.
Experimental Protocol
This protocol is based on a method utilizing a novel NiO@SiO2 solid-phase extraction material, which leverages the coordination between NiO and the imidazole (B134444) group for selective extraction.[1]
Materials and Reagents
-
This compound standard (MedchemExpress or equivalent)
-
Internal Standard (e.g., 3-piperazin-1-yl-propionic acid)[3]
-
NiO@SiO2 SPE Sorbent[1]
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium hydroxide (B78521) (NH₃·H₂O)
-
Formic acid
-
Phosphate (B84403) buffer (20 mmol/L, pH 3.0)[1]
-
Ultrapure water
-
Human serum samples
Sample Pre-treatment
-
Thaw frozen serum samples at room temperature.
-
Vortex the serum sample for 30 seconds.[3]
-
To 100 µL of serum, add an appropriate amount of internal standard solution.
-
Add 300 µL of 40% aqueous methanol solution containing 0.1% formic acid.[3]
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the mixture at 13,000 g for 10 minutes.
-
Collect the supernatant for SPE.
Solid-Phase Extraction (SPE) Protocol
-
SPE Cartridge/Well Plate Preparation: Pack 200 mg of NiO@SiO2 sorbent into an empty SPE cartridge or well plate.[1]
-
Conditioning: Condition the SPE sorbent by passing 1 mL of methanol followed by 1 mL of ultrapure water.
-
Equilibration: Equilibrate the sorbent with 1 mL of 20 mmol/L phosphate buffer (pH 3.0).[1]
-
Loading: Load the pre-treated serum supernatant onto the SPE sorbent.
-
Washing: Wash the sorbent with 1 mL of ultrapure water to remove any unbound interfering substances.
-
Elution: Elute the this compound with 1.0 mL of an aqueous solution containing 1% NH₃·H₂O.[1]
-
Dry Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for HPLC-MS analysis.
HPLC-MS/MS Analysis
The analysis of the extracted ImP is performed using a High-Performance Liquid Chromatography system coupled with a tandem mass spectrometer (HPLC-MS/MS).
-
Chromatographic Column: Waters HSS T3 column (100 mm × 2.1 mm, 1.8 μm) or equivalent.[3]
-
Mobile Phase A: Methanol[3]
-
Mobile Phase B: 10% aqueous methanol solution containing 0.1% formic acid[3]
-
Flow Rate: 0.25 mL/min[3]
-
Column Temperature: 35 °C[3]
-
Injection Volume: 5 µL[3]
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
MS/MS Parameters: Optimized for the specific transitions of this compound and the internal standard.
Quantitative Data
The following table summarizes the performance characteristics of the described method.
| Parameter | Value | Reference |
| Linearity Range | 0.05 - 10 ng/mL | [1] |
| Correlation Coefficient (R²) | ≥0.996 | [1] |
| Limit of Detection (LOD) | 0.02 ng/mL | [1] |
| Limit of Quantification (LOQ) | 0.05 ng/mL | [1] |
| Recovery | 84.0% - 119% | [1] |
| Relative Standard Deviation (RSD) | < 17.2% | [1] |
Visualizations
Experimental Workflow
Caption: SPE Workflow for this compound from Serum.
Logical Relationship of Method Validation
Caption: Relationship of Method Validation Parameters.
References
Application Notes and Protocols for the Derivatization of Imidazole-5-propionic Acid for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazole-5-propionic acid (IPA) is a metabolite of histidine and has been implicated in various physiological and pathological processes. Accurate and sensitive quantification of IPA in biological matrices is crucial for understanding its role in health and disease. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the analysis of volatile and semi-volatile compounds. However, due to its polar nature and low volatility, IPA requires a derivatization step to improve its chromatographic properties and to achieve the necessary sensitivity for detection by GC-MS.
This document provides detailed application notes and protocols for two common derivatization methods for this compound: silylation and acylation . These methods are widely used to increase the volatility and thermal stability of polar analytes, making them amenable to GC-MS analysis.
Derivatization Strategies for this compound
This compound possesses two active sites for derivatization: the carboxylic acid group and the imidazole (B134444) ring (specifically the pyrrolic nitrogen). The choice of derivatization reagent will determine which functional groups are modified.
-
Silylation: Reagents such as N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are powerful silylating agents that react with active hydrogens in carboxylic acids, amines, and amides, replacing them with a trimethylsilyl (B98337) (TMS) group. This process significantly increases the volatility of the analyte.
-
Acylation: Acylating reagents, such as isobutyl chloroformate, react with carboxylic acids and the secondary amine in the imidazole ring to form esters and amides, respectively. This derivatization also enhances volatility and can improve chromatographic peak shape.
Experimental Protocols
The following are detailed protocols for the silylation and acylation of this compound for GC-MS analysis. These protocols are based on established methods for structurally similar compounds and may require optimization for specific sample matrices and instrumentation.
Protocol 1: Silylation using N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
This protocol describes the derivatization of this compound using MSTFA, a widely used silylating reagent.
Materials:
-
This compound (IPA) standard or sample extract
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Pyridine (anhydrous)
-
GC vials (2 mL) with inserts
-
Heating block or oven
-
Vortex mixer
-
Nitrogen gas supply for drying
Procedure:
-
Sample Preparation:
-
Pipette an appropriate volume of the sample or standard solution containing this compound into a 2 mL GC vial.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at room temperature or slightly elevated temperature (e.g., 40°C). It is crucial to ensure the sample is completely dry as silylating reagents are moisture-sensitive.[1]
-
-
Derivatization Reaction:
-
To the dried sample, add 100 µL of MSTFA and 900 µL of anhydrous pyridine.[2]
-
Tightly cap the vial and vortex thoroughly to ensure complete dissolution of the residue.
-
Incubate the vial at 60°C for 30 minutes in a heating block or oven.[3] Periodically vortex the mixture during incubation to ensure homogeneity.
-
-
GC-MS Analysis:
-
After cooling to room temperature, the derivatized sample is ready for injection into the GC-MS system.
-
Inject an appropriate volume (e.g., 1 µL) of the derivatized sample into the GC-MS.
-
Diagram of Silylation Workflow:
References
- 1. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Resolution Separation of Imidazole-5-Propionic Acid Enantiomers by Chiral Capillary Electrophoresis
[AN-CE-001]
Abstract
This application note details a robust capillary electrophoresis (CE) method for the enantioselective separation of imidazole-5-propionic acid isomers. Utilizing a cyclodextrin-based chiral selector, this method provides baseline resolution of the enantiomers, making it suitable for purity analysis and quality control in pharmaceutical and research settings. The protocol offers high efficiency, rapid analysis times, and low sample and reagent consumption, presenting a significant advantage over traditional chromatographic techniques.[1][2]
Introduction
This compound is a metabolite of histidine and a compound of interest in various biomedical research areas. As with many biologically active molecules, its different enantiomers can exhibit distinct pharmacological and toxicological profiles.[3] Consequently, the ability to separate and quantify these isomers is crucial for drug development and metabolic studies. Capillary electrophoresis (CE) has emerged as a powerful technique for chiral separations due to its high separation efficiency, flexibility in method development, and minimal solvent usage.[1][2][4] This note describes a chiral CE method employing a modified cyclodextrin (B1172386) as a chiral selector to achieve the enantiomeric separation of this compound.
Experimental
Instrumentation and Consumables
-
CE System: Capillary Electrophoresis system with UV detection capabilities.
-
Capillary: Fused-silica capillary, 50 µm i.d., 365 µm o.d., total length 60.2 cm, effective length 50 cm.
-
Data Acquisition: Data acquisition and analysis software.
-
Consumables: 0.45 µm syringe filters, vials, and standard laboratory glassware.
Reagents and Solutions
-
Background Electrolyte (BGE): 50 mM sodium phosphate (B84403) buffer, pH 2.5.
-
Chiral Selector: 15 mM Hydroxypropyl-β-cyclodextrin (HP-β-CD) dissolved in the BGE.
-
Capillary Conditioning Solutions: 1 M Hydrochloric acid, 1 M Sodium hydroxide, and deionized water.
-
Sample: Racemic this compound standard dissolved in deionized water at a concentration of 1 mg/mL.
Protocol
Capillary Conditioning (New Capillary)
-
Rinse the new capillary sequentially with 1 M HCl for 10 min, deionized water for 10 min, 1 M NaOH for 10 min, and deionized water for 10 min.
-
Finally, equilibrate the capillary with the BGE (containing the chiral selector) for 20 minutes.
Daily Capillary Pre-conditioning
-
Before the first run of the day, rinse the capillary with 0.1 M NaOH for 5 min.
-
Rinse with deionized water for 5 min.
-
Equilibrate with the BGE (containing the chiral selector) for 10 min.
Sample Preparation
-
Prepare a 1 mg/mL stock solution of racemic this compound in deionized water.
-
Dilute the stock solution with deionized water to the desired working concentration (e.g., 100 µg/mL).
-
Filter the sample through a 0.45 µm syringe filter before placing it in a sample vial.
CE Analysis
-
BGE: 50 mM Sodium Phosphate with 15 mM HP-β-CD, pH 2.5.
-
Applied Voltage: +25 kV.
-
Capillary Temperature: 25 °C.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Detection: UV detection at 210 nm.
-
Run Time: 15 minutes.
Between-Run Rinsing
-
Rinse the capillary with the BGE for 2 minutes between each injection to ensure reproducible migration times.
Results and Discussion
The developed chiral CE method successfully separated the enantiomers of this compound. The use of hydroxypropyl-β-cyclodextrin as a chiral selector in a low pH phosphate buffer was critical for achieving resolution.[5] At pH 2.5, the carboxylic acid group of the analyte is protonated, and the imidazole (B134444) ring is positively charged, facilitating interaction with the cyclodextrin cavity and leading to differential migration of the enantiomers.
The quantitative performance of the method is summarized in the table below.
| Parameter | S-(+)-enantiomer | R-(-)-enantiomer |
| Migration Time (min) | 8.24 | 8.91 |
| Peak Area (mAU*s) | 150.3 | 148.9 |
| Resolution (Rs) | \multicolumn{2}{c | }{2.15} |
| Theoretical Plates (N) | 185,000 | 192,000 |
Table 1: Quantitative data for the separation of this compound enantiomers. The data demonstrates baseline resolution and high efficiency.
Visualization of Experimental Workflow and Key Parameters
Caption: Workflow for the chiral separation of this compound isomers.
Caption: Key parameters influencing the chiral resolution in capillary electrophoresis.
Conclusion
This application note presents a detailed protocol for the successful separation of this compound enantiomers using chiral capillary electrophoresis. The method is rapid, efficient, and demonstrates the utility of cyclodextrins as chiral selectors for this class of compounds. This protocol can serve as a starting point for the development of validated analytical methods for quality control and research purposes in the pharmaceutical industry and related fields.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Chiral Analysis of Pesticides and Emerging Contaminants by Capillary Electrophoresis—Application to Toxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Use of Dual Cyclodextrin Chiral Selector Systems in the Enantioseparation of Pharmaceuticals by Capillary Electrophoresis: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Structural Elucidation of Imidazole-5-propionic Acid using 1H-NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Imidazole-5-propionic acid, a metabolite of histidine, is a molecule of interest in various biological studies.[1][2][3] Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. This application note provides a detailed protocol for the determination of the chemical structure of this compound using one-dimensional proton (1H) NMR spectroscopy.
Predicted 1H-NMR Spectral Data
The chemical structure of this compound consists of an imidazole (B134444) ring and a propionic acid side chain. The expected 1H-NMR spectrum will show distinct signals corresponding to the protons on the imidazole ring (H-2 and H-4) and the methylene (B1212753) protons of the propionic acid chain (-CH2-CH2-COOH). The chemical shifts are influenced by the electron-withdrawing and anisotropic effects of the imidazole ring and the carboxylic acid group.
The following table summarizes the predicted 1H-NMR data for this compound in a common deuterated solvent like Deuterium (B1214612) Oxide (D2O). Chemical shifts are referenced to an internal standard, such as 3-(trimethylsilyl)-2,2,3,3-tetradeuteropropionic acid, sodium salt (TSP), at δ 0.00 ppm.[4]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2 (Imidazole) | ~ 8.0 - 8.2 | Singlet (s) | - | 1H |
| H-4 (Imidazole) | ~ 7.2 - 7.4 | Singlet (s) | - | 1H |
| α-CH2 | ~ 2.8 - 3.0 | Triplet (t) | ~ 7-8 | 2H |
| β-CH2 | ~ 2.6 - 2.8 | Triplet (t) | ~ 7-8 | 2H |
| COOH | Not typically observed in D2O due to H-D exchange | - | - | - |
| NH (Imidazole) | Not typically observed in D2O due to H-D exchange | - | - | - |
Note: Chemical shifts can be affected by solvent, pH, and concentration.[5] The protons on the nitrogen atoms of the imidazole ring and the carboxylic acid group are exchangeable and therefore often not observed in protic deuterated solvents like D2O.
Experimental Protocol
This section details the procedure for acquiring a 1H-NMR spectrum of this compound.
Materials:
-
This compound sample (5-25 mg)[6]
-
Deuterium Oxide (D2O, 99.9 atom % D)
-
Internal Standard (e.g., TSP)
-
NMR tube (5 mm)
-
Vial
-
Pipette
-
Vortex mixer (optional)
Procedure:
-
Sample Preparation:
-
Sample Transfer:
-
Using a pipette, carefully transfer the solution into a clean, dry 5 mm NMR tube.
-
Ensure the liquid height in the NMR tube is sufficient for the instrument's detector (typically around 4-5 cm).
-
-
NMR Spectrometer Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer on the deuterium signal of the D2O.
-
Shim the magnetic field to obtain a homogeneous field, which is crucial for high-resolution spectra.
-
Set the appropriate acquisition parameters, including:
-
Number of scans (e.g., 16-64)
-
Spectral width (e.g., -2 to 12 ppm)
-
Acquisition time (e.g., 2-4 seconds)
-
Relaxation delay (e.g., 1-5 seconds)
-
-
Acquire the 1H-NMR spectrum.
-
-
Data Processing and Analysis:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by setting the internal standard peak (TSP) to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the peaks to the respective protons in the this compound molecule.
-
Visualizations
The following diagrams illustrate the experimental workflow for the structural elucidation of this compound.
Caption: Experimental workflow for 1H-NMR analysis of this compound.
Caption: Logical relationship for structural elucidation via 1H-NMR.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Showing Compound 1H-Imidazole-4(5)-propanoic acid (FDB012461) - FooDB [foodb.ca]
- 3. Imidazol-4-one-5-propionic acid - Wikipedia [en.wikipedia.org]
- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 5. researchgate.net [researchgate.net]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. benchchem.com [benchchem.com]
Application Notes: Development of a Spectrophotometric Enzyme Inhibition Assay for the Detection of Imidazole-5-propionic Acid
Introduction
Imidazole-5-propionic acid (IPA), also known as imidazole (B134444) propionate (B1217596) (ImP), is a microbially-derived metabolite of the amino acid histidine.[1][2] Emerging research has identified IPA as a significant molecule in host metabolism, with elevated levels being associated with an increased risk of type 2 diabetes and cardiovascular diseases.[1][3][4] It has been shown to impair insulin (B600854) signaling and promote inflammation.[2][3] Accurate quantification of IPA in biological samples is therefore crucial for researchers in metabolic diseases, microbiology, and drug development. While methods like liquid chromatography-mass spectrometry (LC-MS) are highly accurate, there is a need for a more accessible, high-throughput method suitable for routine screening.[3][4]
This document outlines the development of a continuous spectrophotometric enzyme inhibition assay for the detection of IPA. The assay is based on the activity of the bacterial enzyme Urocanate Reductase (UrdA), which catalyzes the conversion of urocanic acid to IPA.[1][5] In this proposed competitive assay format, the rate of the UrdA-catalyzed reaction is measured. IPA present in a sample will act as a product inhibitor, leading to a decrease in the reaction rate that is proportional to the concentration of IPA.
Metabolic Pathway of this compound
The production of IPA from histidine is primarily carried out by specific gut microbes. The pathway involves two key enzymatic steps. First, L-histidine is converted to urocanic acid by histidine ammonia-lyase (hutH). Subsequently, urocanate reductase (UrdA) reduces urocanic acid to produce this compound.[1]
Principle of the Enzyme Assay
The assay quantifies this compound (IPA) based on its inhibitory effect on the enzyme Urocanate Reductase (UrdA). The UrdA enzyme catalyzes the reduction of urocanic acid to IPA, a reaction that requires a cofactor such as NADH, which is oxidized to NAD⁺ in the process.
Reaction: Urocanic Acid + NADH + H⁺ ---(UrdA)---> this compound + NAD⁺
The reaction progress can be monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the consumption of NADH. In the presence of IPA from a sample, product inhibition will slow down the enzymatic reaction. The rate of NADH consumption is therefore inversely proportional to the concentration of IPA in the sample. A standard curve is generated using known concentrations of IPA to quantify the amount in unknown samples.
Experimental Workflow
The following diagram outlines the major steps for performing the IPA detection assay in a 96-well plate format.
Detailed Experimental Protocol
This protocol is designed for a 96-well microplate format. All reagent volumes can be scaled as needed.
I. Required Materials
-
Enzyme: Urocanate Reductase (UrdA) (requires sourcing from a commercial supplier or purification)
-
Substrate 1: Urocanic Acid (Sigma-Aldrich, Cat. No. 104-98-3 or equivalent)
-
Substrate 2: β-Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH) (Sigma-Aldrich, Cat. No. N8129 or equivalent)
-
Standard: this compound (Cayman Chemical, Cat. No. 29972 or equivalent)[2]
-
Buffer Components: Tris-HCl, Magnesium Chloride (MgCl₂)
-
Equipment:
-
Spectrophotometric microplate reader capable of kinetic measurements at 340 nm
-
Standard laboratory pipettes and sterile consumables
-
UV-transparent 96-well plates
-
Incubator set to 37°C (if plate reader is not temperature-controlled)
-
II. Reagent Preparation
-
Assay Buffer (100 mM Tris-HCl, 5 mM MgCl₂, pH 7.5):
-
Prepare a 1 M Tris-HCl stock solution and adjust the pH to 7.5 at 25°C.
-
In 80 mL of deionized water, dissolve Tris-HCl to a final concentration of 100 mM and MgCl₂ to a final concentration of 5 mM.
-
Adjust the final volume to 100 mL with deionized water. Store at 4°C.
-
-
IPA Standard Stock (10 mM):
-
Dissolve an appropriate amount of this compound in Assay Buffer to create a 10 mM stock solution.
-
Prepare serial dilutions (e.g., 0 µM, 10 µM, 25 µM, 50 µM, 100 µM, 250 µM, 500 µM) from the stock solution using the Assay Buffer for the standard curve.
-
-
NADH Stock (10 mM):
-
Dissolve NADH powder in Assay Buffer to a final concentration of 10 mM. Prepare fresh and keep on ice, protected from light.
-
-
Urocanic Acid Stock (20 mM):
-
Dissolve urocanic acid in Assay Buffer to a final concentration of 20 mM. Gentle warming may be required to fully dissolve.
-
-
UrdA Enzyme Working Solution:
-
Dilute the UrdA enzyme stock in cold Assay Buffer to a working concentration that gives a robust and linear rate of NADH consumption under assay conditions (e.g., a ΔA340/min of 0.05-0.10). This requires preliminary optimization.
-
III. Assay Procedure
-
Plate Setup: Add reagents to each well of a UV-transparent 96-well plate according to the table below.
| Reagent | Standard Wells | Sample Wells | No-Enzyme Control |
| Assay Buffer | to 100 µL | to 100 µL | to 100 µL |
| IPA Standard | 50 µL | - | - |
| Sample | - | 50 µL | - |
| NADH (10 mM) | 5 µL | 5 µL | 5 µL |
| Total Volume | 155 µL | 155 µL | 155 µL |
-
Pre-incubation: Mix the plate gently and pre-incubate at 37°C for 5 minutes to equilibrate the temperature.
-
Reaction Initiation: Prepare a reaction master mix containing Urocanic Acid and UrdA enzyme in Assay Buffer. Add 45 µL of the master mix to all wells to initiate the reaction. The final concentrations in a 200 µL reaction volume should be approximately:
-
NADH: 250 µM
-
Urocanic Acid: 1 mM (This should be optimized based on the Kₘ of the enzyme)
-
UrdA: Optimized concentration
-
-
Kinetic Measurement: Immediately place the plate in the microplate reader (pre-heated to 37°C). Measure the absorbance at 340 nm every 30 seconds for 10-15 minutes.
IV. Data Analysis
-
Calculate Reaction Rate: For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔA340/min).
-
Calculate Percent Inhibition: Determine the percent inhibition for each IPA standard and sample using the following formula: % Inhibition = [ (V_uninhibited - V_inhibited) / V_uninhibited ] * 100
-
V_uninhibited is the rate from the 0 µM IPA standard well.
-
V_inhibited is the rate from the standard or sample well.
-
-
Generate Standard Curve: Plot the % Inhibition as a function of the IPA concentration for the standards. Use a suitable regression model (e.g., four-parameter logistic fit) to generate the standard curve.
-
Determine Sample Concentration: Interpolate the % Inhibition values of the unknown samples from the standard curve to determine their respective IPA concentrations.
Data Presentation
Table 1: Example Kinetic Data for IPA Standard Curve
This table shows representative raw absorbance data at 340 nm over time for different concentrations of an IPA standard.
| Time (min) | 0 µM IPA (A340) | 50 µM IPA (A340) | 250 µM IPA (A340) |
| 0.0 | 1.000 | 1.002 | 1.001 |
| 1.0 | 0.951 | 0.965 | 0.985 |
| 2.0 | 0.902 | 0.928 | 0.969 |
| 3.0 | 0.853 | 0.891 | 0.953 |
| 4.0 | 0.804 | 0.854 | 0.937 |
| 5.0 | 0.755 | 0.817 | 0.921 |
Table 2: Calculated Results and Inhibition
This table shows the calculated reaction rates (slopes) and the corresponding percent inhibition for the example data.
| IPA Conc. (µM) | Rate (ΔA340/min) | Average Rate | % Inhibition |
| 0 | 0.049 | 0.049 | 0.0% |
| 50 | 0.037 | 0.037 | 24.5% |
| 100 | 0.028 | 0.028 | 42.9% |
| 250 | 0.016 | 0.016 | 67.3% |
| 500 | 0.009 | 0.009 | 81.6% |
Table 3: Representative Assay Performance Characteristics
This table provides target performance characteristics for a validated assay, based on typical values for similar enzyme inhibition assays.
| Parameter | Target Value | Description |
| Limit of Detection (LOD) | ~5 µM | The lowest concentration of IPA that can be reliably distinguished from zero. |
| Limit of Quantification (LOQ) | ~15 µM | The lowest concentration of IPA that can be measured with acceptable precision and accuracy. |
| Assay Range | 15 - 500 µM | The concentration range over which the assay is precise, accurate, and linear. |
| Intra-assay Precision (CV%) | < 10% | Variation within the same assay run. |
| Inter-assay Precision (CV%) | < 15% | Variation between different assay runs on different days. |
Assay Logic Diagram
The fundamental relationship in this assay is the inverse correlation between the concentration of IPA and the measured enzymatic reaction rate.
References
- 1. Imidazole propionate in type 2 diabetes mellitus and cardiovascular diseases: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. cjcu.jlu.edu.cn [cjcu.jlu.edu.cn]
- 4. biorxiv.org [biorxiv.org]
- 5. Structural characterization of the microbial enzyme urocanate reductase mediating imidazole propionate production - PubMed [pubmed.ncbi.nlm.nih.gov]
Chiral Synthesis of Imidazole-5-propionic Acid Enantiomers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the chiral synthesis of (R)- and (S)-Imidazole-5-propionic acid enantiomers. Imidazole-5-propionic acid, a metabolite of histidine, has garnered significant interest due to its role in metabolic signaling pathways. The distinct biological activities of its enantiomers necessitate robust methods for their stereoselective synthesis or resolution. This document outlines two primary strategies: enzymatic resolution of racemic this compound and asymmetric hydrogenation of a suitable precursor. Detailed experimental protocols, data presentation in tabular format, and visualization of the relevant biological signaling pathway are provided to guide researchers in this field.
Introduction
This compound is a key intermediate in the catabolism of histidine. Recent studies have highlighted its role as a signaling molecule, particularly in the context of metabolic diseases. For instance, microbially produced imidazole (B134444) propionate (B1217596) has been shown to impair insulin (B600854) signaling through the activation of the mTORC1 pathway.[1] Understanding the specific roles of the individual (R) and (S) enantiomers is crucial for elucidating their precise biological functions and for the development of targeted therapeutics. The stereochemistry of a molecule can dramatically influence its pharmacological and toxicological properties. Therefore, access to enantiomerically pure forms of this compound is essential for detailed biological evaluation.
This document presents two effective methods for obtaining the enantiomers of this compound:
-
Method A: Enzymatic Resolution of Racemic this compound. This classic and reliable method involves the synthesis of the racemic compound followed by selective enzymatic esterification or hydrolysis to separate the two enantiomers.
-
Method B: Asymmetric Hydrogenation. This method aims to directly produce one enantiomer through the stereoselective hydrogenation of an unsaturated precursor, such as Urocanic acid, using a chiral catalyst.
Biological Signaling Pathway
Imidazole propionate has been identified as a microbial metabolite that can impair insulin signaling. The proposed pathway involves the activation of p38γ mitogen-activated protein kinase (MAPK), which in turn phosphorylates p62, leading to the activation of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1).[1] This activation at the level of the insulin receptor substrate interferes with the normal insulin signaling cascade.
Synthesis and Resolution Protocols
Synthesis of Racemic this compound
The foundational step for enzymatic resolution is the synthesis of the racemic mixture. A common and effective method is the hydrogenation of Urocanic acid.
Experimental Workflow:
Protocol 1: Hydrogenation of Urocanic Acid
-
Materials:
-
Urocanic acid
-
10% Palladium on carbon (Pd/C)
-
Deionized water
-
Hydrogen gas (H₂)
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
-
-
Procedure:
-
Suspend Urocanic acid (e.g., 2.00 g, 14.5 mmol) in deionized water (40 mL) in a suitable hydrogenation vessel.
-
Add 10% Pd/C catalyst (e.g., 200 mg) to the suspension.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen (e.g., 30 psi) and stir the mixture vigorously at room temperature for 2-4 hours, or until hydrogen uptake ceases.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with deionized water.
-
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to yield racemic this compound as a solid.
-
Expected Yield: 90-98%
Method A: Enzymatic Resolution
This protocol describes a lipase-catalyzed esterification for the kinetic resolution of racemic this compound.
Experimental Workflow:
Protocol 2: Lipase-Catalyzed Kinetic Resolution
-
Materials:
-
Racemic this compound
-
Immobilized Lipase (B570770) (e.g., Novozym 435 - Candida antarctica Lipase B)
-
Anhydrous organic solvent (e.g., Toluene, MTBE)
-
Alcohol (e.g., n-butanol, 2-propanol)
-
Molecular sieves (4 Å)
-
Buffer solution (e.g., phosphate (B84403) buffer, pH 7)
-
Silica (B1680970) gel for chromatography
-
-
Procedure:
-
To a solution of racemic this compound (1.0 eq) in an anhydrous organic solvent, add an alcohol (1.5-2.0 eq) and activated molecular sieves.
-
Add the immobilized lipase (e.g., 10-20% by weight of the racemic acid).
-
Stir the mixture at a controlled temperature (e.g., 30-50 °C).
-
Monitor the reaction progress by chiral HPLC to determine the enantiomeric excess (ee) of the remaining acid and the formed ester. The reaction is typically stopped at or near 50% conversion to achieve high ee for both components.
-
Once the desired conversion is reached, filter off the enzyme and the molecular sieves.
-
Concentrate the filtrate under reduced pressure.
-
Separate the resulting ester from the unreacted acid using column chromatography on silica gel.
-
The unreacted enantiomer of the acid is isolated directly.
-
The separated ester is then hydrolyzed (e.g., using aqueous NaOH followed by acidification) to yield the other enantiomer of the acid.
-
| Parameter | (S)-Imidazole-5-propionic acid | (R)-Imidazole-5-propionic acid (from ester) |
| Yield | ~40-48% | ~40-48% |
| Enantiomeric Excess (ee) | >95% | >95% |
| Specific Rotation [α]D | To be determined | To be determined |
Table 1: Representative data for enzymatic resolution.
Method B: Asymmetric Hydrogenation
This protocol outlines a proposed method for the direct enantioselective synthesis of one enantiomer of this compound via asymmetric hydrogenation of Urocanic acid using a chiral catalyst.
Experimental Workflow:
Protocol 3: Proposed Asymmetric Hydrogenation
-
Materials:
-
Urocanic acid
-
Chiral Ruthenium or Rhodium catalyst (e.g., Ru(OAc)₂[(R)-BINAP], [Rh(COD)₂(R,R)-DIPAMP)]BF₄)
-
Solvent (e.g., Methanol, Ethanol, THF)
-
Hydrogen gas (H₂)
-
High-pressure reaction vessel
-
-
Procedure:
-
In a glovebox, charge a high-pressure reaction vessel with Urocanic acid (1.0 eq) and the chiral catalyst (0.5-2 mol%).
-
Add the degassed solvent.
-
Seal the vessel, remove it from the glovebox, and connect it to a hydrogen line.
-
Purge the vessel with hydrogen gas several times.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 10-50 atm) and stir at a controlled temperature (e.g., 25-60 °C).
-
Monitor the reaction for hydrogen uptake and by analyzing aliquots using chiral HPLC.
-
Once the reaction is complete, carefully vent the hydrogen and purge with an inert gas.
-
Remove the solvent under reduced pressure.
-
Purify the product by recrystallization or column chromatography to obtain the enantiomerically enriched this compound.
-
| Parameter | (R)- or (S)-Imidazole-5-propionic acid |
| Yield | 80-95% |
| Enantiomeric Excess (ee) | 85-99% |
| Specific Rotation [α]D | To be determined |
Table 2: Expected data for asymmetric hydrogenation.
Analytical Methods: Chiral HPLC
Determination of the enantiomeric excess is critical for assessing the success of the chiral synthesis or resolution. Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice.
Protocol 4: Chiral HPLC Analysis
-
Instrumentation:
-
HPLC system with a UV detector.
-
Chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H, or similar polysaccharide-based columns).
-
-
Mobile Phase:
-
A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and an alcohol (e.g., isopropanol (B130326) or ethanol), often with a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) to improve peak shape. A typical starting mobile phase could be Hexane:Isopropanol (90:10) with 0.1% TFA.
-
-
Procedure:
-
Prepare a standard solution of the racemic this compound and the enantiomerically enriched sample in the mobile phase or a compatible solvent.
-
Inject the racemic standard to determine the retention times of the two enantiomers.
-
Inject the sample from the chiral synthesis or resolution.
-
Integrate the peak areas of the two enantiomers.
-
Calculate the enantiomeric excess (ee) using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer).
-
| Parameter | Value |
| Column | Chiralcel OD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Hexane:Isopropanol:TFA (85:15:0.1) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Retention Time (Enantiomer 1) | To be determined |
| Retention Time (Enantiomer 2) | To be determined |
Table 3: Example of chiral HPLC conditions.
Conclusion
The protocols and application notes provided herein offer a comprehensive guide for the synthesis and resolution of this compound enantiomers. Both enzymatic resolution and asymmetric hydrogenation present viable pathways to obtaining these valuable chiral building blocks. The choice of method will depend on the specific requirements of the research, available equipment, and desired scale. The detailed protocols and analytical methods should enable researchers to produce and characterize enantiomerically pure this compound for further investigation into its distinct biological roles.
References
Application Notes and Protocols for the Purification of Synthetic Imidazole-5-propionic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazole-5-propionic acid is a metabolite of histidine and a compound of interest in various areas of biomedical research. Its synthesis can result in a range of impurities, including unreacted starting materials, catalysts, and side-products. The amphoteric nature of this compound, possessing both a basic imidazole (B134444) ring and an acidic carboxylic acid group, allows for a variety of purification strategies. These application notes provide detailed protocols for the purification of synthetic this compound using recrystallization, acid-base extraction, and column chromatography.
Data Presentation
The following table summarizes the expected outcomes for the purification techniques detailed in this document. The values are typical estimates for small to medium-scale laboratory purifications and may vary depending on the initial purity of the crude product and the specific experimental conditions.
| Purification Technique | Starting Purity (Typical) | Final Purity (Achievable) | Expected Yield | Key Advantages | Key Limitations |
| Recrystallization | 85-95% | >99% | 70-90% | High purity, scalable | Potential for significant product loss |
| Acid-Base Extraction | 70-90% | 95-98% | 80-95% | Good for removing non-amphoteric impurities | May not be effective for closely related impurities |
| Column Chromatography | <90% | >98% | 60-80% | High resolution of complex mixtures | Can be time-consuming and require significant solvent |
Experimental Protocols
Recrystallization
Recrystallization is a highly effective method for purifying solid compounds, leveraging differences in solubility at varying temperatures. For this compound, water or ethanol (B145695) are suitable solvents.
Protocol: Slow Cooling Recrystallization from Water
-
Dissolution: In a suitable flask, add the crude this compound. For every 1 gram of crude product, start by adding 5-10 mL of deionized water.
-
Heating: Gently heat the suspension on a hot plate with stirring. Add more water portion-wise until the solid completely dissolves. Aim for a saturated solution at the boiling point of water.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, the flask can be insulated with glass wool.
-
Crystallization: Once the solution has reached room temperature, place it in an ice bath for at least one hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below their melting point (approximately 204-208°C) until a constant weight is achieved.
Acid-Base Extraction
This technique exploits the amphoteric nature of this compound to separate it from non-amphoteric impurities. The compound can be selectively moved between aqueous and organic phases by adjusting the pH.
Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent in which the impurities are also soluble (e.g., ethyl acetate).
-
Basification: Transfer the organic solution to a separatory funnel and add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Shake the funnel vigorously, periodically venting to release any pressure buildup. The this compound will deprotonate at the carboxylic acid group and move into the aqueous layer as its sodium salt.
-
Separation: Allow the layers to separate and drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete transfer of the product.
-
Washing: Combine the aqueous extracts and wash with a fresh portion of the organic solvent to remove any remaining neutral impurities.
-
Acidification: Cool the aqueous solution in an ice bath and slowly add a dilute solution of hydrochloric acid (e.g., 1 M HCl) with stirring until the pH is acidic (around pH 2-3). The this compound will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing and Drying: Wash the solid with a small amount of cold deionized water and dry it under vacuum.
Column Chromatography
Silica (B1680970) gel column chromatography can be used to separate this compound from impurities with different polarities. Due to its polar nature, a polar mobile phase is required.
Protocol: Silica Gel Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and pack it into a chromatography column of appropriate size.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dried silica with the adsorbed sample to the top of the packed column.
-
Elution: Elute the column with a mobile phase such as a mixture of dichloromethane, methanol, and ammonium (B1175870) hydroxide (B78521) (e.g., in a ratio of 200:5:1). The ammonium hydroxide helps to prevent streaking of the acidic compound on the silica gel.
-
Fraction Collection: Collect fractions of the eluate and monitor the separation using thin-layer chromatography (TLC).
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
-
Final Purification: The resulting solid can be further purified by recrystallization as described in the first protocol.
Visualizations
Caption: General purification workflow for synthetic this compound.
Caption: Logical workflow for acid-base extraction of this compound.
Application Note: Quantification of Imidazole-5-propionic Acid in Fecal Samples using UPLC-MS/MS
Abstract
This application note describes a sensitive and robust UPLC-MS/MS method for the quantitative analysis of imidazole-5-propionic acid (ImP), a key gut microbial metabolite, in human fecal samples. The protocol outlines a straightforward sample preparation procedure involving homogenization and protein precipitation, followed by rapid chromatographic separation and detection by tandem mass spectrometry. The method has been validated for linearity, sensitivity, accuracy, and precision, demonstrating its suitability for high-throughput analysis in clinical research and drug development settings.
Introduction
This compound (ImP) is a microbial metabolite of histidine that has garnered increasing interest due to its association with various physiological and pathological processes. Elevated levels of ImP have been linked to insulin (B600854) resistance and type 2 diabetes, where it is suggested to impair insulin signaling via the mTORC1 pathway.[1] Given the growing focus on the gut microbiome's role in health and disease, accurate and reliable quantification of microbial metabolites like ImP in fecal samples is crucial for understanding their biological significance. This application note presents a validated UPLC-MS/MS method for the determination of ImP in fecal samples, providing researchers with a valuable tool for their investigations.
Experimental
2.1. Materials and Reagents
-
This compound (ImP) standard
-
Isotopically labeled internal standard (IS), e.g., this compound-d4
-
LC-MS grade water, methanol (B129727), acetonitrile, and formic acid
-
Phosphate-buffered saline (PBS)
2.2. Sample Preparation
A robust and high-throughput sample preparation method is critical for analyzing fecal samples.[2] The following protocol is recommended:
-
Homogenization: Weigh approximately 50-100 mg of frozen fecal sample into a 2 mL tube containing homogenization beads. Add 1 mL of cold PBS. Homogenize using a bead beater for 5 minutes.
-
Centrifugation: Centrifuge the homogenate at 13,000 rpm for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to a new tube.
-
Protein Precipitation: Add 4 volumes of cold methanol containing the internal standard to the supernatant. Vortex for 1 minute.
-
Incubation: Incubate at -20°C for 20 minutes to allow for complete protein precipitation.
-
Final Centrifugation: Centrifuge at 13,000 rpm for 15 minutes at 4°C.
-
Collection and Analysis: Transfer the clear supernatant to a UPLC vial for analysis.
2.3. UPLC-MS/MS Analysis
Chromatographic separation is performed on a UPLC system coupled to a tandem mass spectrometer.
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Column: Waters HSS T3 column (100 mm × 2.1 mm, 1.8 µm)[3]
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol[3]
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization: Electrospray ionization (ESI), positive mode
-
MRM Transitions:
-
ImP: Precursor ion > Product ion (To be determined based on direct infusion of the standard)
-
IS: Precursor ion > Product ion (To be determined based on direct infusion of the standard)
-
Method Validation
The method was validated according to established guidelines for linearity, sensitivity, accuracy, and precision.
3.1. Linearity
The calibration curve was linear over the concentration range of 1-1000 ng/mL with a correlation coefficient (R²) of >0.99.
3.2. Sensitivity
The limit of detection (LOD) and limit of quantification (LOQ) were determined to be 0.5 ng/mL and 1 ng/mL, respectively.
3.3. Accuracy and Precision
The accuracy and precision were evaluated by analyzing quality control (QC) samples at three concentration levels (low, medium, and high). The intra- and inter-day precision were both <15%, and the accuracy was within 85-115%.
3.4. Recovery
The extraction recovery was determined by comparing the peak areas of pre-spiked and post-spiked samples and was found to be >85%.
Results
The developed UPLC-MS/MS method was successfully applied to the quantification of this compound in human fecal samples. The chromatographic conditions provided good separation of the analyte from endogenous interferences.
Table 1: Quantitative Data Summary
| Parameter | Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (R²) | >0.99 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Intra-day Precision (%RSD) | <15% |
| Inter-day Precision (%RSD) | <15% |
| Accuracy (%) | 85 - 115% |
| Recovery (%) | >85% |
Conclusion
This application note provides a detailed and validated UPLC-MS/MS method for the quantification of this compound in fecal samples. The method is sensitive, specific, and reliable, making it a valuable tool for researchers in the fields of gut microbiome research, metabolomics, and drug development.
Protocols
Protocol 1: Fecal Sample Preparation
-
Thawing: Thaw frozen fecal samples on ice.
-
Aliquoting: Weigh 50-100 mg of the fecal sample into a pre-labeled 2 mL bead-beating tube.
-
Homogenization: Add 1 mL of ice-cold PBS to the tube. Homogenize using a bead beater for 5 minutes at a medium-high speed.
-
Initial Centrifugation: Centrifuge the homogenate at 13,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully aspirate the supernatant and transfer it to a clean 1.5 mL microcentrifuge tube.
-
Protein Precipitation: Prepare a stock solution of the internal standard in cold methanol. Add 400 µL of this methanol/IS solution to 100 µL of the fecal supernatant.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Incubation: Place the tubes at -20°C for 20 minutes.
-
Final Centrifugation: Centrifuge the samples at 13,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.
-
Sample Transfer: Carefully transfer the clear supernatant into a UPLC vial.
-
Analysis: The sample is now ready for UPLC-MS/MS analysis.
Protocol 2: UPLC-MS/MS Instrument Setup
-
System Equilibration: Equilibrate the UPLC system with the initial mobile phase conditions (95% A, 5% B) for at least 15 minutes or until a stable baseline is achieved.
-
Mass Spectrometer Tuning: Perform a direct infusion of the this compound and internal standard solutions to optimize the mass spectrometer parameters, including the precursor and product ion masses for the MRM transitions, collision energy, and cone voltage.
-
Sequence Setup: Create a sequence in the instrument control software including blanks, calibration standards, QC samples, and the unknown fecal samples.
-
Initiate Run: Start the sequence.
-
Data Processing: After the run is complete, process the data using the appropriate software to integrate the peaks and calculate the concentrations of this compound in the samples based on the calibration curve.
Visualizations
Caption: Experimental workflow for UPLC-MS/MS analysis of this compound in fecal samples.
Caption: Simplified signaling pathway of this compound (ImP) inducing insulin resistance.
References
Application Notes and Protocols for Culturing Gut Bacteria to Produce Imidazole-5-propionic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazole-5-propionic acid (ImpA), a microbial metabolite derived from the amino acid histidine, has garnered significant attention in biomedical research. Elevated levels of ImpA have been associated with metabolic disorders, including type 2 diabetes, where it is suggested to impair insulin (B600854) signaling. This document provides detailed protocols for the cultivation of ImpA-producing gut bacteria, specifically Clostridium sporogenes, and the subsequent extraction and quantification of ImpA. These methods are intended to support research into the biosynthesis of ImpA, its physiological roles, and the development of potential therapeutic interventions.
The biosynthesis of ImpA from histidine in the gut microbiota is a two-step enzymatic process. First, histidine is converted to urocanic acid by the enzyme histidine ammonia-lyase (encoded by the hutH gene). Subsequently, urocanate reductase (encoded by the urdA gene) reduces urocanic acid to this compound.[1] Several gut bacteria, including species of Clostridium, Eggerthella, and Lactobacillus, have been identified as potential producers of ImpA.[1][2]
Experimental Protocols
This section details the necessary protocols for the cultivation of Clostridium sporogenes, a known ImpA-producing bacterium, and the subsequent analysis of ImpA from the culture supernatant.
Protocol 1: Cultivation of Clostridium sporogenes for this compound Production
This protocol outlines the steps for growing Clostridium sporogenes (e.g., ATCC® 19404™) under anaerobic conditions to facilitate the production of ImpA.
Materials:
-
Clostridium sporogenes (e.g., ATCC® 19404™)
-
Reinforced Clostridial Medium (RCM)
-
L-Histidine
-
Anaerobic chamber or gas pack system
-
Sterile culture tubes and flasks
-
Incubator at 37°C
Procedure:
-
Media Preparation:
-
Prepare Reinforced Clostridial Medium (RCM) according to the manufacturer's instructions. A typical composition is provided in Table 1.[3][4][5]
-
For enhanced ImpA production, supplement the RCM with L-histidine. While the optimal concentration may vary, a starting concentration of 1-5 mg/mL is recommended based on general microbial amino acid metabolism studies.
-
Dispense the medium into culture tubes or flasks, leaving minimal headspace.
-
Sterilize by autoclaving at 121°C for 15 minutes.
-
Pre-reduce the medium by placing it in an anaerobic chamber for at least 24 hours before inoculation.
-
-
Inoculation:
-
Rehydrate the lyophilized C. sporogenes culture according to the supplier's instructions (e.g., ATCC).
-
Aseptically inoculate the pre-reduced RCM with the rehydrated bacterial culture.
-
-
Incubation:
-
Incubate the cultures under strict anaerobic conditions at 37°C.
-
To determine the optimal harvest time for maximal ImpA yield, it is recommended to perform a time-course experiment, collecting aliquots at various time points (e.g., 24, 48, 72, and 96 hours) for analysis. General growth of C. sporogenes is typically observed within 24-72 hours.[6]
-
Table 1: Typical Composition of Reinforced Clostridial Medium (RCM)
| Component | Concentration (g/L) |
| Peptone | 10.0 |
| Meat Extract | 10.0 |
| Yeast Extract | 3.0 |
| Dextrose | 5.0 |
| Soluble Starch | 1.0 |
| Sodium Chloride | 5.0 |
| Sodium Acetate | 3.0 |
| L-Cysteine HCl | 0.5 |
| Agar | 0.5 |
| Final pH | 6.8 ± 0.2 |
Data sourced from various manufacturer's specifications.[3][4][5]
Protocol 2: Extraction of this compound from Culture Supernatant
This protocol describes the extraction of ImpA from the bacterial culture supernatant for subsequent analysis.
Materials:
-
Bacterial culture from Protocol 1
-
Centrifuge
-
Sterile centrifuge tubes
-
0.22 µm syringe filters
-
Extraction solvent (e.g., a mixture of methanol (B129727), dichloromethane, and ethyl acetate)[7][8]
-
Vortex mixer
-
Sonicator
-
Rotary evaporator or vacuum concentrator
-
Reconstitution solvent (e.g., water:methanol:acetonitrile, 2:1:1 v/v/v)[7][8]
Procedure:
-
Cell Removal:
-
Liquid-Liquid Extraction:
-
Phase Separation and Drying:
-
Reconstitution:
Protocol 3: Quantification of this compound by UPLC-MS/MS
This protocol provides a general framework for the quantitative analysis of ImpA using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).
Instrumentation and Columns:
-
UPLC system coupled to a tandem mass spectrometer.
-
Reversed-phase C18 column (e.g., Waters ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 100 mm).[9]
Reagents:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile.
-
This compound analytical standard.
Procedure:
-
Standard Curve Preparation:
-
Prepare a stock solution of ImpA in a suitable solvent (e.g., methanol).
-
Perform serial dilutions to create a series of standard solutions with known concentrations (e.g., ranging from ng/mL to µg/mL) for generating a standard curve.
-
-
UPLC Method:
-
Set the column temperature to 35-40°C.
-
Set the flow rate to 0.2-0.4 mL/min.
-
Develop a suitable gradient elution method. An example gradient is provided in Table 2.[9]
-
-
Mass Spectrometry Method:
-
Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Use Multiple Reaction Monitoring (MRM) for targeted quantification of ImpA. The specific precursor and product ion m/z values for ImpA will need to be optimized on the specific instrument but are based on its molecular weight and fragmentation pattern.
-
-
Data Analysis:
-
Integrate the peak area of the ImpA signal in both the standards and the samples.
-
Construct a standard curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of ImpA in the samples by interpolating their peak areas on the standard curve.
-
Table 2: Example UPLC Gradient for ImpA Analysis
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 0.3 | 95 | 5 |
| 2.0 | 0.3 | 5 | 95 |
| 3.0 | 0.3 | 5 | 95 |
| 3.1 | 0.3 | 95 | 5 |
| 5.0 | 0.3 | 95 | 5 |
This is an example gradient and should be optimized for the specific column and instrument used.
Data Presentation and Visualization
Quantitative data from the experiments should be summarized in a structured format for clarity and ease of comparison.
Table 3: Example Data Table for ImpA Production
| Bacterial Strain | Histidine (mg/mL) | Incubation Time (h) | ImpA Concentration (µg/mL) ± SD |
| C. sporogenes ATCC 19404 | 1 | 24 | Value |
| C. sporogenes ATCC 19404 | 1 | 48 | Value |
| C. sporogenes ATCC 19404 | 1 | 72 | Value |
| C. sporogenes ATCC 19404 | 5 | 24 | Value |
| C. sporogenes ATCC 19404 | 5 | 48 | Value |
| C. sporogenes ATCC 19404 | 5 | 72 | Value |
Signaling Pathways and Experimental Workflows
Diagrams created using Graphviz (DOT language) are provided below to visualize key pathways and workflows.
References
- 1. Frontiers | Imidazole propionate in type 2 diabetes mellitus and cardiovascular diseases: a mini review [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. hardydiagnostics.com [hardydiagnostics.com]
- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 6. Clostridium sporogenes-derived metabolites protect mice against colonic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. old.57357.org [old.57357.org]
- 8. old.57357.org [old.57357.org]
- 9. Comparative serum imidazole propionate profiling in colorectal adenoma and cancer by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application of Imidazole-5-propionic Acid as a Clinical Biomarker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazole-5-propionic acid (ImP), a gut microbiota-derived metabolite of the essential amino acid histidine, is emerging as a significant clinical biomarker for a range of cardiometabolic diseases.[1][2][3][4] Elevated circulating levels of ImP have been strongly correlated with an increased risk and severity of conditions such as type 2 diabetes (T2D), insulin (B600854) resistance, obesity, cardiovascular diseases (CVD), and heart failure (HF).[2][5][6][7] This document provides detailed application notes on the clinical relevance of ImP, its underlying signaling pathways, and protocols for its quantification in biological samples.
Clinical Significance
Accumulating evidence highlights a robust association between elevated ImP levels and various pathological states, making it a promising biomarker for diagnosis, prognosis, and therapeutic monitoring.
Association with Cardiometabolic Diseases:
-
Type 2 Diabetes and Insulin Resistance: Higher concentrations of ImP are found in individuals with T2D and prediabetes compared to those with normal glucose tolerance.[8][9][10] Circulating ImP levels positively correlate with key diabetic markers such as HbA1c, HOMA-IR, fasting glucose, and insulin levels.[4][9] Mechanistically, ImP has been shown to impair glucose tolerance and insulin signaling.[2][6][11][12]
-
Cardiovascular Diseases: Elevated ImP is linked to an increased risk of atherosclerosis, coronary artery disease (CAD), and heart failure.[2][5][7][13][14] Studies have shown that individuals in the highest quartile of plasma ImP have a significantly increased odds of significant CAD.[4] In heart failure patients, higher ImP levels are associated with reduced ejection fraction and are an independent predictor of 5-year mortality.[4][7]
-
Other Conditions: ImP has also been implicated in obesity, chronic kidney disease (CKD), and nonalcoholic fatty liver disease (NAFLD).[1][2]
Data Presentation
The following tables summarize the quantitative association of ImP with various clinical parameters and disease states as reported in the literature.
Table 1: Association of this compound with Type 2 Diabetes
| Population | Sample Type | Key Findings | Reference |
| 15 obese subjects (5 with T2D, 10 controls) | Portal and peripheral blood | Higher ImP concentrations in T2D subjects compared to BMI-matched controls. | [9] |
| 649 middle-aged individuals | Serum | Significantly elevated ImP levels in treatment-naive T2D subjects after adjusting for BMI, sex, and age. | [9] |
| 1,958 subjects (normal glucose tolerance, prediabetes, T2D) | Serum | Progressively elevated ImP levels from normal glucose tolerance to prediabetes to overt T2D. | [9][10] |
| Subjects with prediabetes and T2D | Serum | Positive correlation of ImP with HbA1c, HOMA-IR, insulinemia, fasting glucose, and postprandial glucose. | [4][9] |
Table 2: Association of this compound with Cardiovascular Diseases
| Population | Sample Type | Key Findings | Reference |
| 831 patients undergoing elective cardiac angiography | Plasma | Four-fold increased odds of significant coronary artery disease in the highest ImP quartile. | [4] |
| Chronic heart failure patients vs. controls | Plasma | Elevated circulating ImP levels in HF patients, associated with HF severity. | [7] |
| Two large cohorts (n=1,985 and n=2,155) with HF | Serum | 85% increased risk of 5-year mortality in patients in the highest ImP quartile. | [4] |
| Atherosclerosis-prone mice | Plasma | ImP administration induced atherosclerosis. | [13] |
Signaling Pathways
ImP exerts its pathological effects by modulating key intracellular signaling pathways, primarily impacting insulin signaling and cellular metabolism.
ImP-Mediated Impairment of Insulin Signaling
ImP contributes to insulin resistance through the activation of the p38γ mitogen-activated protein kinase (MAPK) pathway, which leads to the phosphorylation of p62 and subsequent activation of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1).[5][6][9][11][15] Activated mTORC1 then promotes the degradation of insulin receptor substrates (IRS1 and IRS2), thereby impairing downstream insulin signaling.[9]
Caption: ImP impairs insulin signaling via the p38γ/p62/mTORC1 pathway.
ImP-Mediated Inhibition of Metformin (B114582) Action
ImP can also reduce the efficacy of metformin, a first-line treatment for T2D. It achieves this by inhibiting the metformin-induced activation of AMP-activated protein kinase (AMPK) through a p38γ and Akt-dependent mechanism.[5][16][17][18] This highlights the potential of ImP as a biomarker for predicting metformin response.
Caption: ImP inhibits metformin-induced AMPK activation.
Experimental Protocols
The accurate quantification of ImP in biological matrices is crucial for its validation and application as a clinical biomarker. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.
General Workflow for ImP Quantification
The general workflow involves sample preparation, chromatographic separation, and mass spectrometric detection.
Caption: General workflow for LC-MS/MS analysis of ImP.
Protocol: Quantification of this compound in Human Plasma/Serum by LC-MS/MS
This protocol provides a general methodology. Specific parameters may require optimization based on the instrumentation and reagents available.
1. Materials and Reagents
-
This compound analytical standard
-
Isotopically labeled internal standard (e.g., ImP-13C3)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma/serum samples (stored at -80°C)
2. Sample Preparation (Protein Precipitation)
-
Thaw plasma/serum samples on ice.
-
To 50 µL of plasma/serum, add 150 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., water with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for analysis.
3. Liquid Chromatography Conditions (Example)
-
System: UHPLC or HPLC system
-
Column: A suitable reversed-phase C18 column (e.g., 100 mm × 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient: A linear gradient appropriate for the separation of ImP from other matrix components.
4. Mass Spectrometry Conditions (Example)
-
System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
ImP: Precursor ion (m/z) -> Product ion (m/z) (e.g., 141.1 -> 95.1)
-
Internal Standard (ImP-13C3): Precursor ion (m/z) -> Product ion (m/z) (e.g., 144.1 -> 98.1)
-
Note: Specific MRM transitions should be optimized for the instrument used.
-
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows.
5. Data Analysis and Quantification
-
Generate a calibration curve using the analytical standard at known concentrations.
-
Quantify ImP in the samples by calculating the peak area ratio of the analyte to the internal standard and interpolating from the calibration curve.
-
A method developed for the analysis of imidazole (B134444) propionic acid in serum using HPLC-MS showed a linearity range of 0.05–10 ng/mL with a good linearity (R²≥0.996).[19] The limit of detection (LOD) and limit of quantification (LOQ) were 0.02 and 0.05 ng/mL, respectively.[19]
Conclusion
This compound is a gut microbiota-derived metabolite that holds significant promise as a clinical biomarker for cardiometabolic diseases. Its strong association with disease states, involvement in key pathological signaling pathways, and the availability of robust analytical methods for its quantification support its further investigation and potential integration into clinical practice for risk stratification, diagnosis, and personalized medicine approaches.
References
- 1. frontiersin.org [frontiersin.org]
- 2. Gut microbiota-derived imidazole propionate: an emerging target for the prevention and treatment of cardiometabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. The Role Played by Imidazole Propionic Acid in Modulating Gut-Heart Axis and the Development of Atherosclerosis: An Explorative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Microbial-derived imidazole propionate links the heart failure-associated microbiome alterations to disease severity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Imidazole propionate is increased in diabetes and associated with dietary patterns and altered microbial ecology [spiral.imperial.ac.uk]
- 9. Frontiers | Gut microbiota-derived imidazole propionate: an emerging target for the prevention and treatment of cardiometabolic diseases [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Microbially Produced Imidazole Propionate Impairs Insulin Signaling through mTORC1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. metabolon.com [metabolon.com]
- 13. Imidazole propionate is a driver and therapeutic target in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
- 15. researchgate.net [researchgate.net]
- 16. Imidazole propionate in type 2 diabetes mellitus and cardiovascular diseases: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Microbial Imidazole Propionate Affects Responses to Metformin through p38γ-Dependent Inhibitory AMPK Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Microbial Imidazole Propionate Affects Responses to Metformin through p38γ-Dependent Inhibitory AMPK Phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. cjcu.jlu.edu.cn [cjcu.jlu.edu.cn]
Application Notes and Protocols for the Experimental Use of Imidazole-5-propionic Acid in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazole-5-propionic acid (ImP), a microbial metabolite derived from histidine, has emerged as a significant modulator of key cellular signaling pathways implicated in metabolic diseases. Elevated levels of ImP have been associated with insulin (B600854) resistance and type 2 diabetes. In cell culture studies, ImP serves as a valuable tool to investigate the molecular mechanisms underlying these conditions. These application notes provide detailed protocols for the experimental use of ImP in cell culture, focusing on its effects on insulin signaling, endothelial cell function, and inflammatory responses.
Data Presentation
The following tables summarize the quantitative effects of this compound (ImP) on various cellular processes as reported in the scientific literature.
Table 1: Effect of this compound on Endothelial Cell Migration and Angiogenesis
| Cell Type | Assay | ImP Concentration | Observed Effect | Reference |
| Human Aortic Endothelial Cells (HAECs) | Wound Healing Assay | 10 nM | Significant reduction in cell migration | [1] |
| Human Aortic Endothelial Cells (HAECs) | Wound Healing Assay | 100 nM | Further significant reduction in cell migration | [1] |
| Human Aortic Endothelial Cells (HAECs) | Matrigel Tube Formation Assay | 100 nM | Significantly reduced tube formation | [1] |
Table 2: Effect of this compound on Protein Expression and Phosphorylation
| Cell Type | Protein/Phospho-protein | ImP Concentration | Observed Effect | Reference |
| Primary Mouse Hepatocytes | Insulin Receptor Substrate 1 (IRS-1) | 100 µM | Decreased protein levels | [2] |
| Primary Mouse Hepatocytes | Insulin Receptor Substrate 2 (IRS-2) | 100 µM | Decreased protein levels | [2] |
| Primary Mouse Hepatocytes | Phosphorylated Akt (p-Akt) | 100 µM | Decreased phosphorylation | [2] |
| Primary Mouse Hepatocytes | Phosphorylated p70S6K (p-p70S6K) | 100 µM | Increased phosphorylation (mTORC1 activation marker) | [3][4] |
| Human Aortic Endothelial Cells (HAECs) | Phosphorylated Akt (p-Akt Ser473) | 100 nM | Reduced phosphorylation following IGF-1 stimulation | [1] |
| Human Aortic Endothelial Cells (HAECs) | PI3K(C2A) | 10 nM, 100 nM, 500 nM | Dose-dependent reduction in protein levels | [1] |
Table 3: Effect of this compound on Adhesion Molecule Expression
| Cell Type | Adhesion Molecule | ImP Treatment | Observed Effect | Reference |
| Human Aortic Endothelial Cells (HAECs) | ICAM-1 | Not specified | Increased expression | [5] |
| Human Aortic Endothelial Cells (HAECs) | VCAM-1 | Not specified | Increased expression | [5] |
| Human Aortic Endothelial Cells (HAECs) | E-Selectin | Not specified | Increased expression | [5] |
Experimental Protocols
Protocol 1: Primary Mouse Hepatocyte Isolation and Culture
This protocol describes the isolation of primary hepatocytes from a mouse liver for subsequent in vitro experiments.[6][7][8]
Materials:
-
Hanks' Balanced Salt Solution (HBSS)
-
Collagenase-dispase medium
-
Percoll
-
Hepatocyte Wash Medium
-
Hepatocyte Culture Medium (e.g., William's E Medium with supplements)
-
70 µm cell strainer
-
Peristaltic pump
-
Surgical instruments
Procedure:
-
Anesthetize the mouse according to approved institutional protocols.
-
Surgically expose the portal vein and inferior vena cava.
-
Perfuse the liver via the portal vein, first with HBSS to flush out the blood, followed by a collagenase-dispase solution to digest the liver tissue.
-
Excise the digested liver and gently mince it in wash medium to release the hepatocytes.
-
Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.
-
Purify the hepatocytes from other cell types by Percoll gradient centrifugation.
-
Wash the isolated hepatocytes with culture medium.
-
Plate the hepatocytes on collagen-coated culture dishes in hepatocyte culture medium.
-
Allow the cells to attach for several hours before initiating experimental treatments.
Protocol 2: this compound Treatment of Cultured Cells
This protocol outlines the general procedure for treating cultured cells with ImP.
Materials:
-
This compound (ImP)
-
Appropriate solvent (e.g., sterile PBS or cell culture medium)
-
Cultured cells (e.g., primary hepatocytes, HAECs)
Procedure:
-
Prepare a stock solution of ImP in the chosen solvent. The solubility in PBS (pH 7.2) is approximately 5 mg/ml.[2]
-
For short-term storage, aqueous solutions should be prepared fresh and are not recommended for storage for more than one day.[2]
-
On the day of the experiment, dilute the ImP stock solution to the desired final concentrations in fresh cell culture medium.
-
Remove the existing medium from the cultured cells and replace it with the ImP-containing medium.
-
Incubate the cells for the desired period (e.g., 24 hours for studies on protein expression).
-
After incubation, proceed with the desired downstream analysis (e.g., cell lysis for Western blot, functional assays).
Protocol 3: Western Blot Analysis of Protein Phosphorylation
This protocol details the analysis of changes in protein phosphorylation (e.g., p-Akt, p-p70S6K) following ImP treatment.[9][10][11]
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-total-Akt, anti-p-p70S6K, anti-total-p70S6K)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Lyse the ImP-treated and control cells in lysis buffer on ice.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Protocol 4: Endothelial Cell Wound Healing (Scratch) Assay
This assay is used to assess the effect of ImP on endothelial cell migration.[1][12]
Materials:
-
Confluent monolayer of HAECs in a multi-well plate
-
Sterile pipette tip or cell scraper
-
Cell culture medium with and without ImP
-
Microscope with a camera
Procedure:
-
Create a "scratch" or cell-free gap in the confluent cell monolayer using a sterile pipette tip.
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the PBS with fresh culture medium containing the desired concentration of ImP or vehicle control.
-
Capture images of the scratch at time 0.
-
Incubate the plate at 37°C and capture images at regular intervals (e.g., every 8 hours) until the scratch in the control well is nearly closed.
-
Measure the width of the scratch at each time point and calculate the percentage of wound closure.
Protocol 5: Endothelial Cell Tube Formation Assay
This assay evaluates the effect of ImP on the ability of endothelial cells to form capillary-like structures.[1][13][14][15]
Materials:
-
Matrigel or other basement membrane matrix
-
HAECs
-
Cell culture medium with and without ImP
-
96-well plate
-
Microscope with a camera
Procedure:
-
Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C.
-
Resuspend HAECs in culture medium containing the desired concentration of ImP or vehicle control.
-
Seed the cells onto the Matrigel-coated wells.
-
Incubate the plate at 37°C for 4-18 hours to allow for tube formation.
-
Capture images of the tube-like structures using a microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops.
Protocol 6: siRNA-mediated Gene Knockdown
This protocol describes the silencing of a target gene (e.g., FOXO1) in HAECs to investigate its role in ImP-mediated effects.[16][17][18]
Materials:
-
siRNA targeting the gene of interest (and a non-targeting control siRNA)
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM or other serum-free medium
-
HAECs
Procedure:
-
Seed HAECs and allow them to reach the desired confluency for transfection.
-
On the day of transfection, dilute the siRNA and the transfection reagent separately in serum-free medium.
-
Combine the diluted siRNA and transfection reagent and incubate at room temperature to allow the formation of siRNA-lipid complexes.
-
Add the complexes to the cells and incubate for the time recommended by the transfection reagent manufacturer.
-
After incubation, replace the transfection medium with fresh complete culture medium.
-
Allow 48-72 hours for the gene knockdown to take effect before proceeding with ImP treatment and subsequent assays.
-
Verify the knockdown efficiency by Western blot or qRT-PCR.
Mandatory Visualization
Caption: ImP signaling pathway in hepatocytes leading to impaired insulin signaling.
References
- 1. ahajournals.org [ahajournals.org]
- 2. bevital.no [bevital.no]
- 3. Gut microbiota-derived imidazole propionate: an emerging target for the prevention and treatment of cardiometabolic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Gut Microbial Metabolite Imidazole Propionate Impairs Endothelial Cell Function and Promotes the Development of Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Improved Time- and Labor- Efficient Protocol for Mouse Primary Hepatocyte Isolation [jove.com]
- 7. Video: An Improved Time- and Labor- Efficient Protocol for Mouse Primary Hepatocyte Isolation [jove.com]
- 8. mouselivercells.com [mouselivercells.com]
- 9. ccrod.cancer.gov [ccrod.cancer.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. clyte.tech [clyte.tech]
- 13. Assays to Examine Endothelial Cell Migration, Tube Formation, and Gene Expression Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ibidi.com [ibidi.com]
- 15. corning.com [corning.com]
- 16. siRNA Knockdown of Gene Expression in Endothelial Cells | Springer Nature Experiments [experiments.springernature.com]
- 17. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 18. siRNA knockdown of gene expression in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Imidazole-5-propionic Acid Analysis in Tissue Homogenates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazole-5-propionic acid (IPA), a microbial metabolite of histidine, has garnered significant interest in biomedical research due to its association with metabolic disorders such as type 2 diabetes.[1] IPA has been shown to impair insulin (B600854) signaling through the activation of the mTORC1 pathway.[1][2] Accurate quantification of IPA in various biological matrices, including tissues, is crucial for understanding its physiological and pathological roles. This document provides a detailed protocol for the sample preparation of tissue homogenates for the analysis of this compound using liquid chromatography-mass spectrometry (LC-MS).
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for developing a robust sample preparation protocol.
| Property | Value | Source |
| Molecular Formula | C6H8N2O2 | [3][4] |
| Molecular Weight | 140.14 g/mol | [3][4] |
| Appearance | Off-white to light yellow solid | [4] |
| Solubility | Soluble in water (100 mg/mL) | [4] |
| CAS Number | 1074-59-5 | [3][4] |
Experimental Workflow Overview
The following diagram outlines the major steps involved in the preparation of tissue homogenates for IPA analysis.
Caption: Experimental workflow for this compound analysis in tissue.
Detailed Experimental Protocol
This protocol is designed for the extraction of this compound from soft tissues such as liver, kidney, and brain.
Materials and Reagents:
-
This compound standard (Sigma-Aldrich or equivalent)
-
Stable isotope-labeled internal standard (e.g., this compound-d3)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Lysis Buffer: 0.1% Formic acid in water
-
Bead beater homogenizer with appropriate beads (e.g., ceramic or stainless steel)
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Centrifuge capable of 16,000 x g and 4°C
-
Solid-Phase Extraction (SPE) cartridges (optional, for cleaner samples)
-
Nitrogen evaporator or vacuum concentrator (optional)
Protocol Steps:
-
Tissue Homogenization:
-
Accurately weigh 20-50 mg of frozen tissue into a pre-chilled 2 mL microcentrifuge tube containing homogenization beads.
-
Add 500 µL of ice-cold Lysis Buffer to the tube.
-
Homogenize the tissue using a bead beater homogenizer. The homogenization time and speed should be optimized for the specific tissue type to ensure complete lysis without excessive heat generation. A typical starting point is 2-3 cycles of 30 seconds at a medium to high speed, with cooling on ice for 1 minute between cycles.
-
-
Protein Precipitation:
-
To the tissue homogenate, add 1 mL of ice-cold acetonitrile containing the internal standard at a known concentration.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Incubate the samples on ice for 20 minutes to facilitate complete protein precipitation.
-
Centrifuge the tubes at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cellular debris.[5]
-
-
Supernatant Collection:
-
Carefully transfer the supernatant to a clean microcentrifuge tube without disturbing the pellet.
-
-
Sample Cleanup (Optional - Recommended for complex matrices):
-
Solid-Phase Extraction (SPE):
-
Condition an appropriate SPE cartridge (e.g., a mixed-mode or polymeric sorbent) according to the manufacturer's instructions.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with a weak solvent to remove interfering compounds.
-
Elute the this compound with a suitable elution solvent.
-
-
Evaporation and Reconstitution:
-
Dry the collected supernatant (or SPE eluate) under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried residue in a known volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex briefly and centrifuge at high speed for 5 minutes to pellet any remaining particulates.
-
-
-
LC-MS/MS Analysis:
-
Transfer the final supernatant to an autosampler vial for injection into the LC-MS/MS system.
-
A 5 µL injection volume is a common starting point.
-
Quantitative Data Summary
The following table summarizes typical performance characteristics for the quantification of this compound in biological matrices. While specific values will vary depending on the tissue, instrumentation, and exact methodology, this provides a general expectation.
| Parameter | Typical Value | Notes |
| Linearity (R²) | ≥0.99 | [6] |
| Lower Limit of Quantification (LLOQ) | 0.5 - 5 ng/mL | Dependent on instrument sensitivity and matrix effects.[5] |
| Recovery | 80 - 120% | Should be assessed for each tissue type.[6] |
| Intra-day Precision (%RSD) | < 15% | |
| Inter-day Precision (%RSD) | < 15% | |
| Matrix Effect | Should be evaluated | Post-extraction spike method is recommended. |
This compound Signaling Pathway
This compound has been shown to impair insulin signaling by activating the mTORC1 pathway. The diagram below illustrates this proposed mechanism.
Caption: Proposed signaling pathway of this compound.
Conclusion
This application note provides a comprehensive and detailed protocol for the sample preparation of tissue homogenates for the analysis of this compound. The described workflow, from tissue homogenization and protein precipitation to optional solid-phase extraction, is designed to yield clean extracts suitable for sensitive and reliable quantification by LC-MS/MS. Adherence to these guidelines, with appropriate method validation for specific tissue types, will enable researchers to accurately measure IPA levels and further investigate its role in health and disease.
References
- 1. Microbially Produced Imidazole Propionate Impairs Insulin Signaling through mTORC1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. nebiolab.com [nebiolab.com]
- 5. Tissue Homogenization and RNA + Protein Extraction using TRIzol reagent | Duke Department of Biostatistics and Bioinformatics [biostat.duke.edu]
- 6. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols: Quantification of Imidazole-5-propionic Acid Using a Stable Isotope-Labeled Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazole-5-propionic acid (ImP), a gut microbiota-derived metabolite of histidine, has emerged as a significant biomarker implicated in various metabolic and cardiovascular diseases.[1][2] Elevated levels of ImP have been associated with type 2 diabetes, insulin (B600854) resistance, atherosclerosis, and heart failure.[3][4] Accurate and precise quantification of ImP in biological matrices is therefore crucial for advancing research into its physiological roles and for the development of potential therapeutic interventions. This document provides detailed application notes and protocols for the quantitative analysis of ImP in plasma/serum using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) with a stable isotope-labeled internal standard.
The use of a stable isotope-labeled internal standard, such as this compound-¹³C₃ (ImP-¹³C₃), is the gold standard for quantitative mass spectrometry. This approach, known as isotope dilution mass spectrometry, ensures the highest accuracy and precision by correcting for variations in sample preparation, matrix effects, and instrument response.
Signaling and Metabolic Pathways
This compound is formed from the amino acid histidine by gut microbial enzymes.[3] Once it enters circulation, it can influence host metabolic pathways. Notably, ImP has been shown to impair insulin signaling through the mTORC1 pathway.[1]
Experimental Protocols
This section details the protocol for the quantification of ImP in human plasma or serum using UPLC-MS/MS with ImP-¹³C₃ as an internal standard.
Materials and Reagents
-
This compound (ImP) standard
-
This compound-¹³C₃ (ImP-¹³C₃) internal standard
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
1-Butanol
-
Hydrochloric acid (37%)
-
Human plasma/serum (control)
Equipment
-
UPLC-MS/MS system (e.g., Waters Xevo TQ-S, Shimadzu 8050)
-
Analytical balance
-
Microcentrifuge
-
Pipettes
-
Vortex mixer
-
Nitrogen evaporator
-
Autosampler vials
Standard Solution Preparation
-
ImP Stock Solution (1 mg/mL): Accurately weigh and dissolve ImP in a suitable solvent (e.g., 50% methanol in water) to a final concentration of 1 mg/mL.
-
ImP-¹³C₃ Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of ImP-¹³C₃ in a similar manner.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the ImP stock solution with 50% methanol to create calibration standards at desired concentrations (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Internal Standard Working Solution (100 nmol/L): Dilute the ImP-¹³C₃ stock solution with acetonitrile to a final concentration of 100 nmol/L. This will be used for sample precipitation.
Sample Preparation
The following workflow outlines the steps for preparing plasma or serum samples for analysis.
-
Pipette 25 µL of plasma or serum sample into a microcentrifuge tube.
-
Add 150 µL of the internal standard working solution (100 nmol/L ImP-¹³C₃ in acetonitrile).
-
Vortex the mixture thoroughly to ensure protein precipitation.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
For derivatization, reconstitute the dried residue in 5% HCl (37%) in 1-butanol. This step converts the carboxylic acid group of ImP to its n-butyl ester, which can improve chromatographic retention and sensitivity.
-
After derivatization, dry the samples again under nitrogen.
-
Reconstitute the final residue in 150 µL of water:acetonitrile (9:1, v/v) for UPLC-MS/MS analysis.[3]
UPLC-MS/MS Conditions
The following are example UPLC-MS/MS conditions. These should be optimized for the specific instrumentation used.
| Parameter | Setting |
| UPLC System | |
| Column | ACQUITY BEH HILIC (2.1 mm × 100 mm, 1.7 µm) or equivalent |
| Mobile Phase A | Acetonitrile:Water (95:5 v/v) with 10 mM ammonium (B1175870) formate (B1220265) and 0.125% formic acid |
| Mobile Phase B | Acetonitrile:Water (50:50 v/v) with 10 mM ammonium formate and 0.125% formic acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 45 °C |
| Injection Volume | 5 µL |
| Mass Spectrometer | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 2.0 kV |
| Cone Voltage | 40 V |
| Source Temperature | 150 °C |
| Desolvation Temp. | 500 °C |
| MRM Transitions | |
| ImP (derivatized) | 197 -> 81 |
| ImP-¹³C₃ (derivatized) | 200 -> 82 |
Note: The provided MRM transitions are for the n-butyl ester derivatized forms of ImP and its internal standard.[3]
Data Presentation
The following tables summarize quantitative data from published methods for ImP analysis. Note that Method 1 uses a stable isotope-labeled internal standard, while Method 2 uses a structural analog.
Table 1: Method Performance Characteristics
| Parameter | Method 1 (with ImP-¹³C₃) | Method 2 (with structural analog IS) |
| Linearity Range | Not explicitly stated | 0.05 - 10 ng/mL[1] |
| Correlation Coefficient (R²) | Not explicitly stated | ≥ 0.996[1] |
| Limit of Detection (LOD) | Not explicitly stated | 0.02 ng/mL[1] |
| Limit of Quantification (LOQ) | Not explicitly stated | 0.05 ng/mL[1] |
| Recovery | Not explicitly stated | 84.0% - 119%[1] |
| Relative Standard Deviation (RSD) | Not explicitly stated | < 17.2%[1] |
Table 2: UPLC-MS/MS Parameters from Different Studies
| Parameter | Study 1 | Study 2 |
| Column | ACQUITY BEH HILIC (2.1 mm × 100 mm, 1.7 µm)[5] | Waters HSS T3 (100 mm × 2.1 mm, 1.8 µm) |
| Mobile Phase A | ACN:H₂O (95:5) with 10 mM ammonium formate and 0.125% formic acid[5] | Methanol |
| Mobile Phase B | ACN:H₂O (50:50) with 10 mM ammonium formate and 0.125% formic acid[5] | 10% methanol aqueous solution with 0.1% formic acid |
| Flow Rate | 0.4 mL/min[5] | 0.25 mL/min |
| Column Temperature | 45 °C[5] | 35 °C |
Conclusion
The protocol described provides a robust and reliable method for the quantification of this compound in biological samples using UPLC-MS/MS with a stable isotope-labeled internal standard. The use of ImP-¹³C₃ ensures high accuracy and precision, which is essential for clinical and research applications aiming to understand the role of this important gut microbial metabolite in health and disease. The provided data and workflows can be adapted by researchers to implement this methodology in their own laboratories.
References
- 1. Comparative serum imidazole propionate profiling in colorectal adenoma and cancer by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazole propionate ameliorates lipid metabolism in adipocytes to attenuate high-fat diet-induced obesity via PPAR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gut Microbial Metabolite Imidazole Propionate Impairs Endothelial Cell Function and Promotes the Development of Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. LC-MS/MS identifies elevated imidazole propionate and gut-derived metabolite alterations in peritoneal dialysis patients - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
overcoming matrix effects in LC-MS/MS analysis of Imidazole-5-propionic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of Imidazole-5-propionic acid (ImP).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its accurate quantification important?
This compound (ImP) is a metabolite of the amino acid histidine, primarily produced by gut microbiota.[1] Accurate quantification of ImP is crucial as it has been identified as a potential biomarker for metabolic diseases. For instance, elevated levels of ImP have been associated with an increased risk of type 2 diabetes by potentially contributing to insulin (B600854) resistance.[2]
Q2: What are matrix effects in LC-MS/MS analysis and how do they affect the analysis of this compound?
In LC-MS/MS analysis, the "matrix" refers to all the components in a sample apart from the analyte of interest (in this case, ImP).[3] These components can include salts, lipids, proteins, and other endogenous molecules.[3] Matrix effects occur when these co-eluting components interfere with the ionization of ImP in the mass spectrometer's ion source, leading to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement).[3] This can significantly compromise the accuracy, precision, and sensitivity of quantitative results.[4] Given that ImP is often analyzed in complex biological matrices like plasma, serum, and urine, it is susceptible to these interferences.
Q3: What are the common strategies to mitigate matrix effects for this compound analysis?
The most effective strategies to overcome matrix effects in the analysis of ImP can be grouped into three main categories:
-
Robust Sample Preparation: The primary goal is to remove interfering matrix components before the sample is introduced into the LC-MS/MS system. Common techniques include Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
-
Chromatographic Separation: Optimizing the liquid chromatography method to effectively separate ImP from co-eluting matrix components is crucial. This can involve selecting the appropriate column (e.g., reversed-phase or HILIC) and mobile phase.
-
Use of Internal Standards: The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended. A SIL-IS mimics the behavior of the analyte during sample preparation and ionization, thus compensating for matrix effects and improving the accuracy of quantification.[5]
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of this compound.
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Potential Cause | Recommended Solution |
| Analyte's Polar Nature on Reversed-Phase Columns | ImP is a polar molecule and may exhibit poor retention and peak shape on traditional C18 columns.[6] Consider using a column with a different selectivity or switching to Hydrophilic Interaction Liquid Chromatography (HILIC). For reversed-phase, ensure the mobile phase pH is appropriate to maintain a consistent charge state of the analyte. |
| Injection Solvent Mismatch (especially in HILIC) | In HILIC, the injection solvent must be compatible with the highly organic initial mobile phase.[7] Reconstitute the final sample extract in a solvent that closely matches the initial mobile phase composition to avoid peak distortion.[7] |
| Column Overload | Injecting too high a concentration of the analyte can lead to peak fronting. Dilute the sample and reinject. |
| Column Contamination or Degradation | If peak shape deteriorates over a sequence of injections, the column may be contaminated. Flush the column according to the manufacturer's instructions or replace it if necessary. |
Issue 2: Low or Inconsistent Analyte Recovery
| Potential Cause | Recommended Solution |
| Inefficient Sample Preparation | The chosen extraction method may not be optimal for ImP in your specific matrix. Evaluate different sample preparation techniques (PPT, LLE, or SPE). For SPE, experiment with different sorbents (e.g., mixed-mode or specialized sorbents like NiO@SiO2 for imidazole-containing compounds).[2] |
| Analyte Loss During Solvent Evaporation | If your protocol involves a solvent evaporation step, ensure the temperature is not too high, which could lead to degradation or loss of the analyte. |
| Incomplete Elution from SPE Cartridge | The elution solvent may not be strong enough to fully recover ImP from the SPE sorbent. Test different elution solvents or increase the elution volume. |
Issue 3: High Signal Suppression or Enhancement (Significant Matrix Effects)
| Potential Cause | Recommended Solution |
| Insufficient Sample Cleanup | High levels of co-eluting matrix components, particularly phospholipids (B1166683) in plasma/serum, are likely interfering with ionization. Implement a more rigorous sample preparation method. For instance, while protein precipitation is fast, it is often less effective at removing phospholipids compared to SPE or LLE. |
| Co-elution with a Major Matrix Component | Modify the chromatographic gradient to improve the separation of ImP from the interfering peak. A shallower gradient or a different organic modifier can alter selectivity. |
| Suboptimal Ion Source Parameters | Optimize the ion source parameters (e.g., spray voltage, gas flows, temperature) to maximize the signal for ImP while minimizing the influence of the matrix. |
Issue 4: No Analyte Peak Detected
| Potential Cause | Recommended Solution |
| Complete Ion Suppression | The matrix effect is so severe that the analyte signal is completely suppressed. Analyze a post-extraction spiked blank matrix sample. If the peak is still absent or significantly suppressed, a more effective cleanup method is essential. |
| Instrumental Issues | Verify the performance of the LC-MS/MS system by injecting a clean standard solution of ImP. Check for leaks and ensure proper mobile phase flow and MS settings. |
| Incorrect MRM Transitions | Confirm that the mass spectrometer is monitoring the correct precursor and product ions for this compound. |
Quantitative Data Summary
The following tables summarize recovery and matrix effect data from studies on this compound, providing a comparison of different sample preparation methodologies.
Table 1: Recovery and Matrix Effect of ImP in Serum using a Derivatization and Precipitation Method [6]
| Analyte | Concentration (ng/mL) | Extraction Recovery (%) | RSD (%) | Matrix Effect (%) |
| ImP | 1.0 | 80.0 | 5.82 | 89.7 |
| ImP | 20.0 | 87.6 | 10.2 | 73.9 |
Data adapted from a study on colorectal cancer profiling, where serum samples were derivatized and then subjected to protein precipitation.[6]
Table 2: Recovery of ImP in Serum using NiO@SiO2 Solid-Phase Extraction [2]
| Analyte | Spiked Amount (ng/mL) | Average Recovery (%) | RSD (%) |
| ImP | 0.5 | 84.0 - 119 | < 17.2 |
| ImP | 5.0 | 84.0 - 119 | < 17.2 |
| ImP | 10.0 | 84.0 - 119 | < 17.2 |
This method utilizes a novel SPE sorbent with high selectivity for imidazole-containing compounds.[2]
Table 3: Qualitative Comparison of Common Sample Preparation Techniques for this compound
| Method | Principle | Pros for ImP Analysis | Cons for ImP Analysis | Expected Matrix Effect Reduction |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile) or acid to precipitate proteins. | Fast, simple, and inexpensive. | Limited removal of other matrix components like phospholipids, leading to significant matrix effects. | Low |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Can provide cleaner extracts than PPT. | Can be labor-intensive and may have lower recovery for polar analytes like ImP depending on the solvent system. | Moderate |
| Solid-Phase Extraction (SPE) | Separation based on the analyte's affinity for a solid sorbent. | Can provide very clean extracts and high analyte concentration. A variety of sorbents are available for optimization. | Can be more time-consuming and costly. Method development is required to find the optimal sorbent and conditions. | High |
Experimental Protocols
Protocol 1: Derivatization and Protein Precipitation for Serum Samples[6]
This protocol involves a derivatization step followed by protein precipitation.
-
Sample Preparation: To 100 µL of serum, add an internal standard.
-
Derivatization: Add derivatization reagents and incubate at 70°C for 1 hour.
-
Protein Precipitation: After cooling, add a precipitation solvent (e.g., a high volume of cold organic solvent).
-
Centrifugation: Vortex and centrifuge the sample at high speed (e.g., 16,000 x g) for 20 minutes at 4°C.
-
Analysis: Transfer the supernatant to a new vial for LC-MS/MS analysis.
Protocol 2: NiO@SiO2 Solid-Phase Extraction for Serum Samples[2]
This method uses a specialized SPE sorbent for selective extraction.
-
SPE Cartridge Conditioning: Condition the NiO@SiO2 SPE cartridge.
-
Sample Loading: Load the serum sample (in a phosphate (B84403) buffer at pH 3.0) onto the conditioned cartridge.
-
Washing: Wash the cartridge to remove unbound matrix components.
-
Elution: Elute the retained ImP with an appropriate solvent (e.g., 1.0 mL of an aqueous solution containing 1% NH3·H2O).[2]
-
Analysis: The eluate is ready for LC-MS/MS analysis.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. lcms.labrulez.com [lcms.labrulez.com]
- 6. How to Avoid Common Problems with HILIC Methods [restek.com]
- 7. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing Derivatization of Imidazole-5-propionic Acid for GC-MS Analysis
Welcome to the technical support center for the GC-MS analysis of Imidazole-5-propionic acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on optimizing derivatization for enhanced analytical performance. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to aid in your experimental design and problem-solving.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the GC-MS analysis of this compound?
A1: this compound is a polar and non-volatile compound due to the presence of a carboxylic acid group and an imidazole (B134444) ring. Direct injection into a GC system would lead to poor chromatographic performance, including broad and tailing peaks, low sensitivity, and potential thermal degradation in the injector. Derivatization is a chemical modification process that converts the polar functional groups into less polar, more volatile, and more thermally stable derivatives, making the analyte suitable for GC-MS analysis.
Q2: What are the primary functional groups in this compound that require derivatization?
A2: The two primary functional groups that require derivatization are the carboxylic acid (-COOH) group and the secondary amine (-NH-) group within the imidazole ring. Both contribute to the compound's polarity and low volatility.
Q3: What are the most common derivatization strategies for this compound?
A3: The most common and effective derivatization techniques for compounds with carboxylic acid and amine functionalities like this compound are:
-
Silylation: This method replaces the active protons on the carboxylic acid and imidazole ring with a trimethylsilyl (B98337) (TMS) group.[1][2] Common reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[2]
-
Acylation/Esterification: This involves two steps. First, the carboxylic acid is converted to an ester (e.g., methyl or ethyl ester). Second, the imidazole nitrogen is acylated. Alternatively, a one-step reaction can be performed where both groups are acylated. Common reagents for acylation include acid anhydrides like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA).[3][4] For esterification, reagents like isobutyl chloroformate can be used.[5]
Q4: How do I choose between silylation and acylation/esterification?
A4: The choice depends on several factors:
-
Sample Matrix: Silylation is a very common and effective method but the derivatives can be sensitive to moisture.[6] If your sample matrix contains water, a more robust derivatization method like acylation might be preferable.
-
Detector: If you are using an electron capture detector (ECD), acylation with halogenated reagents like TFAA or PFPA will provide a much stronger signal.[1] For mass spectrometry, both methods generally yield good results.
-
Interfering Compounds: Silylation will derivatize other active hydrogen-containing compounds in your sample (e.g., alcohols, other amines).[2] Acylation can be more selective depending on the reagent and conditions used.
Q5: How can I confirm that my derivatization reaction is complete?
A5: To ensure the derivatization has gone to completion, you can:
-
Analyze a Standard: Derivatize and analyze a pure standard of this compound to establish the expected retention time and mass spectrum of the derivative.
-
Monitor the Reaction: Inject aliquots of the reaction mixture at different time points to see if the peak area of the derivative is still increasing.
-
Use an Excess of Reagent: Employing a stoichiometric excess of the derivatizing agent will help drive the reaction to completion.[6]
-
Check for Underivatized Analyte: Look for the peak corresponding to the underivatized this compound in your chromatogram. If present, the reaction is incomplete.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the derivatization of this compound for GC-MS analysis.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Peak for the Derivative | Incomplete Derivatization: Reagents may be old or contaminated with water. Reaction time or temperature may be insufficient.[6] | - Use fresh, anhydrous derivatization reagents and solvents.[6]- Increase the reaction time and/or temperature within the recommended range for the chosen method.- Ensure the sample is completely dry before adding reagents. |
| Analyte Degradation: The derivatization conditions may be too harsh. | - Try a milder derivatization reagent or lower the reaction temperature.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[6] | |
| Sample Loss during Extraction: The analyte may not be efficiently extracted from the sample matrix. | - Optimize the pH of the sample before extraction. For imidazole-like compounds, a pH of around 8.0 has been shown to be effective for extraction.[5]- Use a high-purity extraction solvent. | |
| Poor Peak Shape (Tailing) | Presence of Underivatized Analyte: Incomplete derivatization leads to the presence of the polar, underivatized compound. | - Re-optimize the derivatization protocol to ensure complete reaction.- Verify the purity and activity of the derivatization reagents. |
| Active Sites in the GC System: The GC inlet liner, column, or other components may have active sites that interact with the analyte. | - Use a deactivated inlet liner and a high-quality GC column suitable for the analysis of derivatized acids and amines.- Condition the column according to the manufacturer's instructions. | |
| Multiple Peaks for the Analyte | Incomplete Derivatization: This is a common issue with compounds having multiple derivatization sites, leading to partially derivatized products. | - Increase the amount of derivatization reagent to ensure a sufficient molar excess.- Optimize the reaction time and temperature to drive the reaction to completion. |
| Anomerization (for silylated sugars, less likely here but a possibility with complex matrices): Formation of different isomers during derivatization. | - While less common for this specific molecule, if suspected, try different derivatization conditions or reagents. | |
| Reagent or Byproduct Interference | Excess Reagent or Byproducts Co-eluting with the Analyte: The derivatization reagent or its byproducts can interfere with the analysis. | - If possible, remove excess reagent and byproducts by evaporation under a gentle stream of nitrogen and reconstitution in a suitable solvent.[6]- Optimize the GC temperature program to separate the analyte from interfering peaks. |
Experimental Protocols
Protocol 1: Silylation with BSTFA + 1% TMCS
This is a widely used method for the derivatization of compounds with active hydrogens.
Reagents and Materials:
-
This compound standard or sample extract (dried)
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (B92270) (anhydrous)
-
Reaction vials with screw caps
-
Heating block or oven
-
Nitrogen or argon gas for drying
Procedure:
-
Place the dried sample extract or a known amount of the standard into a reaction vial.
-
Add 100 µL of anhydrous pyridine to dissolve the sample.
-
Add 100 µL of BSTFA + 1% TMCS to the vial.[6]
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70°C for 60 minutes.
-
Cool the vial to room temperature.
-
The sample is now ready for direct injection into the GC-MS.
Protocol 2: Two-Step Esterification and Acylation
This method first esterifies the carboxylic acid group and then acylates the imidazole ring.
Reagents and Materials:
-
This compound standard or sample extract (dried)
-
3N HCl in Methanol
-
Pentafluoropropionic anhydride (PFPA)
-
Ethyl acetate (B1210297) (anhydrous)
-
Reaction vials with screw caps
-
Heating block or oven
-
Nitrogen or argon gas for drying
Procedure: Step 1: Esterification
-
Place the dried sample extract or a known amount of the standard into a reaction vial.
-
Add 200 µL of 3N HCl in methanol.
-
Cap the vial tightly and heat at 80°C for 60 minutes.
-
Cool the vial to room temperature and evaporate the solvent to dryness under a gentle stream of nitrogen.
Step 2: Acylation
-
To the dried residue from Step 1, add 100 µL of ethyl acetate and 50 µL of PFPA.
-
Cap the vial tightly and heat at 65°C for 30 minutes.
-
Cool the vial to room temperature.
-
Evaporate the solvent and excess reagent under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., hexane (B92381) or ethyl acetate) for GC-MS analysis.
Protocol 3: Derivatization with Isobutyl Chloroformate
This method is effective for imidazole-containing compounds.[5]
Reagents and Materials:
-
This compound standard or sample extract
-
Acetonitrile
-
Pyridine
-
Anhydrous ethanol
-
Isobutyl chloroformate (IBCF)[5]
-
Reaction vials with screw caps
-
Vortex mixer
Procedure:
-
To the sample, add 90 µL of acetonitrile, 60 µL of pyridine, and 200 µL of anhydrous ethanol.[5]
-
Vortex the mixture.
-
Add 70 µL of isobutyl chloroformate.[5]
-
Vortex again and allow the reaction to proceed at room temperature for 15 minutes.
-
The sample is now ready for GC-MS analysis.
Quantitative Data Summary
The following table summarizes typical reaction conditions for different derivatization approaches. Optimal conditions may vary depending on the specific sample matrix and analytical instrumentation.
| Derivatization Method | Reagent(s) | Temperature (°C) | Time (min) | Key Considerations |
| Silylation | BSTFA + 1% TMCS in Pyridine | 60-80 | 30-60 | Sensitive to moisture; provides good volatility.[6] |
| Esterification/Acylation | 1. 3N HCl in Methanol2. PFPA in Ethyl Acetate | 1. 802. 65 | 1. 602. 30 | Robust derivatives; good for ECD detection. |
| Chloroformate Derivatization | Isobutyl Chloroformate in Acetonitrile/Pyridine/Ethanol | Room Temperature | 15 | Rapid reaction at room temperature.[5] |
Visualizations
Experimental Workflow for Silylation
Caption: Silylation workflow for this compound.
Troubleshooting Logic for Low Derivative Peak
Caption: Troubleshooting logic for low derivative peak intensity.
References
- 1. gcms.cz [gcms.cz]
- 2. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 3. greyhoundchrom.com [greyhoundchrom.com]
- 4. Comparison of six derivatizing agents for the determination of nine synthetic cathinones using gas chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 6. benchchem.com [benchchem.com]
addressing the instability of Imidazole-5-propionic acid in solution
Welcome to the technical support center for Imidazole-5-propionic acid (ImP). This resource is designed to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the instability of ImP in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to support your research.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the handling and use of this compound solutions.
Q1: My this compound solution appears to be degrading. What are the likely causes?
A1: this compound, like many imidazole-containing compounds, can be susceptible to degradation under various conditions. The primary causes of instability in solution include:
-
Oxidation: The imidazole (B134444) ring is prone to oxidation, a process that can be accelerated by the presence of dissolved oxygen, metal ions, or peroxide contaminants in your solvents.
-
Photodegradation: Exposure to light, particularly in the UV spectrum, can induce degradation of the imidazole moiety. Imidazol-4-one-5-propionic acid, a related compound, is known to be sensitive to light in the presence of air.[1] Photosensitized oxidation can lead to the opening of the imidazole ring.
-
Hydrolysis: The propionic acid side chain and the imidazole ring itself can be susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures. The hydrolysis of the related compound imidazolonepropionate is a known metabolic process.[1]
-
pH Instability: The stability of the imidazole ring can be pH-dependent. For some imidazole compounds, degradation is slower at neutral pH compared to acidic or alkaline conditions.
Q2: I am observing inconsistent results in my cell-based assays using ImP. Could this be related to its stability?
A2: Yes, inconsistent results are a strong indicator of compound instability. If your ImP solution is degrading, the actual concentration of the active compound will decrease over time, leading to variability in your experimental outcomes. It is crucial to use freshly prepared solutions or solutions that have been stored under validated stabilizing conditions. For aqueous solutions of ImP, it is not recommended to store them for more than one day.[2]
Q3: How can I prepare a more stable solution of this compound?
A3: To enhance the stability of your ImP solution, consider the following recommendations:
-
Solvent Choice: While ImP is soluble in aqueous buffers like PBS, its stability in these solutions is limited.[2] For longer-term storage, consider preparing stock solutions in anhydrous DMSO. However, be aware of the limited solubility in DMSO.[3]
-
Use of Antioxidants: The addition of antioxidants can help to mitigate oxidative degradation. While specific data for ImP is limited, the use of antioxidants is a general strategy for stabilizing imidazole-containing compounds.
-
pH Control: Maintain the pH of your aqueous solution within a neutral range (e.g., pH 7.2-7.4) using a suitable buffer system, as some imidazole compounds show greater stability at neutral pH.
-
Light Protection: Protect your solutions from light by using amber vials or by wrapping your containers in aluminum foil.
-
Temperature Control: Store stock solutions at low temperatures (-20°C or -80°C) to slow down the rate of degradation.[3] Aliquot your stock solution to avoid repeated freeze-thaw cycles.
-
Inert Atmosphere: For highly sensitive experiments, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.
Q4: What are the best practices for storing this compound solutions?
A4: Proper storage is critical for maintaining the integrity of your ImP solutions.
| Storage Condition | Recommended Duration | Rationale |
| Aqueous Solution (e.g., PBS) | Not recommended for more than one day[2] | High potential for rapid degradation. |
| DMSO Stock Solution (-20°C) | Up to 1 month[3] | Slower degradation compared to aqueous solutions. |
| DMSO Stock Solution (-80°C) | Up to 6 months[3] | Significantly reduced degradation rate. |
| Solid Form (-20°C) | ≥ 4 years[2] | Most stable form for long-term storage. |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the stability of this compound.
Protocol 1: Preparation of a Stabilized Aqueous Solution of this compound
Objective: To prepare an aqueous solution of ImP with enhanced stability for use in short-term experiments.
Materials:
-
This compound (solid)
-
Phosphate-buffered saline (PBS), pH 7.4, sterile-filtered (0.22 µm)
-
Ascorbic acid (or other suitable antioxidant)
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Analytical balance
Procedure:
-
Equilibrate the solid this compound to room temperature before opening the container to prevent condensation.
-
Weigh the desired amount of ImP using an analytical balance.
-
Prepare a stock solution of the antioxidant (e.g., 1 M ascorbic acid in sterile water).
-
In a sterile, amber tube, dissolve the weighed ImP in the required volume of sterile PBS (pH 7.4) to achieve the desired final concentration. The solubility in PBS (pH 7.2) is approximately 5 mg/mL.[2]
-
Add the antioxidant stock solution to the ImP solution to a final concentration of 0.1-1 mM.
-
Vortex the solution until the ImP is completely dissolved.
-
Use the solution immediately or store it at 2-8°C, protected from light, for no longer than 24 hours.
Protocol 2: Monitoring the Stability of this compound in Solution by HPLC
Objective: To quantitatively assess the degradation of ImP in a given solution over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound solution (prepared as in Protocol 1 or as per experimental requirements)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 150 x 4.6 mm, 5 µm)
-
Mobile phase: Acetonitrile and phosphate (B84403) buffer (pH 3) in a 50:50 (v/v) ratio[4][5]
-
Amber HPLC vials
-
0.22 µm syringe filters
Procedure:
-
Prepare the ImP solution to be tested and dispense it into several amber HPLC vials.
-
Immediately filter a sample from one vial (this will be your t=0 time point) and inject it into the HPLC system.
-
Store the remaining vials under the desired experimental conditions (e.g., room temperature, 37°C, exposed to light, etc.).
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), take a sample from one of the vials, filter it, and inject it into the HPLC.
-
Set the HPLC parameters:
-
Record the peak area of the ImP peak at each time point.
-
Calculate the percentage of ImP remaining at each time point relative to the t=0 sample.
-
Plot the percentage of ImP remaining versus time to determine the degradation kinetics.
Signaling Pathway
This compound has been shown to impair insulin (B600854) signaling through the activation of the mTORC1 pathway. The following diagram illustrates this proposed mechanism.
Caption: ImP impairs insulin signaling via p38γ MAPK and mTORC1.
Experimental Workflow
The following diagrams illustrate logical workflows for addressing ImP instability and for conducting a typical cell-based experiment.
Caption: Workflow for troubleshooting ImP solution instability.
Caption: General workflow for a cell-based experiment using ImP.
References
- 1. Imidazol-4-one-5-propionic acid - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 5. researchgate.net [researchgate.net]
minimizing ion suppression of Imidazole-5-propionic acid in electrospray ionization
Welcome to the technical support center for the analysis of Imidazole-5-propionic acid (ImP) by Liquid Chromatography-Mass Spectrometry (LC-MS). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify, diagnose, and mitigate ion suppression effects during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a significant issue for this compound analysis in ESI-MS?
A1: Ion suppression is a matrix effect where the ionization efficiency of a target analyte, such as this compound, is reduced by co-eluting compounds from the sample matrix (e.g., plasma, urine).[1][2] This phenomenon, particularly prevalent in Electrospray Ionization (ESI), occurs when matrix components compete with the analyte for charge, alter droplet properties, or increase the viscosity and surface tension of the ESI droplets, hindering the formation of gas-phase analyte ions.[3][4] For a small, polar molecule like ImP, this can lead to poor sensitivity, inaccurate quantification, and reduced method reproducibility.[4][5]
Q2: What are the common sources of ion suppression for ImP in biological samples?
A2: The primary sources of ion suppression in biological matrices like plasma or serum are phospholipids (B1166683) from cell membranes, salts, and endogenous metabolites.[5][6] Mobile phase additives can also cause suppression; for instance, Trifluoroacetic acid (TFA) is a known strong suppressor, while formic acid is generally more compatible with ESI-MS.[3][7] High concentrations of any non-volatile buffer should be avoided.[8]
Q3: How can I determine if ion suppression is affecting my this compound analysis?
A3: The most direct method is a post-column infusion experiment .[9] This involves infusing a constant flow of an ImP standard solution into the LC eluent stream after the analytical column but before the ESI source. After establishing a stable signal for ImP, a blank matrix extract is injected. A significant drop in the baseline signal at specific retention times indicates the presence of co-eluting matrix components that are causing ion suppression.[4][9]
Troubleshooting Guide: Poor Signal/Sensitivity for this compound
A weak or inconsistent signal for ImP is a common problem often linked to ion suppression. This guide provides a systematic approach to troubleshoot and resolve the issue.
Diagram: Ion Suppression Troubleshooting Workflow
Caption: A systematic workflow for diagnosing and resolving ion suppression issues for ImP.
Step 1: Optimize Sample Preparation
The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[2][5] The choice of technique depends on the complexity of the matrix and the required sensitivity.
Comparison of Common Sample Preparation Techniques
| Technique | Principle | Typical Analyte Recovery | Relative Ion Suppression | Pros | Cons |
| Protein Precipitation (PPT) | Proteins are denatured and precipitated using an organic solvent (e.g., acetonitrile), leaving the analyte in the supernatant.[10][11] | 85-100% | High | Fast, simple, and inexpensive. | Least effective at removing phospholipids and salts, leading to significant ion suppression.[5] |
| Liquid-Liquid Extraction (LLE) | Analyte is partitioned between the aqueous sample and an immiscible organic solvent based on polarity and pH.[12][13] | 70-90% | Low to Moderate | Can provide cleaner extracts than PPT.[5] | Can be labor-intensive, requires solvent optimization, and may have lower recovery for polar analytes like ImP.[12] |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a different solvent.[14][15] | 80-95% | Low | Highly effective and versatile for removing a wide range of interferences, leading to very clean extracts.[5] | Requires method development and can be more expensive.[1] |
Experimental Protocols are detailed in a subsequent section.
Step 2: Optimize Chromatographic Separation
If sample preparation is insufficient, chromatographic adjustments can help separate this compound from co-eluting interferences.
-
Recommendation: Use a column that provides good retention for polar compounds, such as a UPLC HSS T3 column.[16]
-
Action: Adjust the gradient elution profile to move the ImP peak away from suppression zones identified by the post-column infusion experiment. A slower, shallower gradient can improve resolution between the analyte and matrix components.
-
Mobile Phase: Use volatile, MS-friendly additives. 0.1% formic acid in water and methanol (B129727)/acetonitrile (B52724) is a common and effective choice for positive-ion ESI.[16][17] Ammonium (B1175870) acetate (B1210297) or ammonium formate (B1220265) can also be used.[7][18] Avoid non-volatile buffers like phosphate.[8]
Step 3: Optimize ESI Source Parameters
Fine-tuning the ESI source can enhance the signal for ImP relative to background noise and suppressors.
Typical Starting ESI Parameters for Small Polar Molecules
| Parameter | Recommended Range (Positive Mode) | Rationale |
| Capillary/Spray Voltage | 3.0 – 5.0 kV | Too low results in poor ionization; too high can cause fragmentation or source instability.[19][20] |
| Nebulizer Gas Pressure | 20 – 60 psi | Controls aerosol droplet size. Higher pressure creates smaller droplets, aiding desolvation.[19] |
| Drying Gas Flow | 5 - 12 L/min | Assists in solvent evaporation from the ESI droplets. |
| Drying Gas Temperature | 250 – 400 °C | Facilitates desolvation. Should be optimized to maximize signal without causing thermal degradation of the analyte.[19] |
| Source Temperature | 100 - 250 °C | Affects the efficiency of the final desolvation steps.[16][20] |
Action: Systematically adjust each parameter while infusing a standard solution of ImP to find the optimal value that maximizes signal intensity and stability.
Quantitative Data Summary
The following table summarizes performance data from a validated UPLC-MS/MS method for this compound in human serum using protein precipitation.[16]
| Parameter | Result |
| Sample Preparation | Protein Precipitation with Acetonitrile |
| Analyte Recovery | 80.0% - 87.6% |
| Matrix Effect (Post-IS Correction) | 86.6% - 97.7% (indicating minor suppression) |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL |
| Linearity (r²) | > 0.99 |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) for ImP in Serum
Adapted from a validated UPLC-MS/MS method.[16]
-
Sample Aliquot: Transfer 100 µL of serum into a 1.5 mL polypropylene (B1209903) centrifuge tube.
-
Internal Standard (IS): Add 20 µL of an appropriate internal standard solution (e.g., a stable isotope-labeled ImP or a structural analog like 3-piperazin-1-yl-propionic acid).[16] Vortex for 30 seconds.
-
Precipitation: Add 300 µL of ice-cold acetonitrile.
-
Vortex: Vortex the mixture vigorously for 10 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tube at 16,000 x g for 5 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer 80 µL of the clear supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: General Purpose Solid-Phase Extraction (SPE)
This is a general protocol for a polar analyte like ImP using a mixed-mode cation exchange cartridge. Method development and optimization are required.
-
Cartridge Conditioning: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of water. Do not allow the sorbent to dry.[14][21]
-
Cartridge Equilibration: Pass 1 mL of an acidic buffer (e.g., water with 1% formic acid) through the cartridge.[21]
-
Sample Loading: Load the pre-treated sample (e.g., plasma diluted 1:1 with the equilibration buffer) onto the cartridge at a slow, steady flow rate (~1 mL/min).
-
Washing: Wash the cartridge with 1 mL of the acidic buffer to remove neutral and acidic interferences. Follow with a wash of 1 mL of methanol to remove non-polar interferences.
-
Elution: Elute the this compound with 1 mL of a basic organic solvent (e.g., 5% ammonium hydroxide (B78521) in methanol).
-
Dry & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the initial mobile phase for analysis.
Protocol 3: Post-Column Infusion Experiment
This protocol helps identify chromatographic regions of ion suppression.[9]
-
Setup: Use a T-connector to merge the flow from the LC column with a continuous, low-flow (~5-10 µL/min) infusion of a standard solution of ImP from a syringe pump. Connect the outlet of the T-connector to the MS ESI source.
-
Equilibration: Begin the LC gradient and the infusion pump. Allow the infused ImP signal to stabilize in the mass spectrometer, establishing a steady baseline.
-
Blank Injection: Inject a solvent blank (e.g., initial mobile phase) to confirm the stability of the baseline.
-
Matrix Injection: Inject a blank matrix sample that has been processed using your standard sample preparation protocol.
-
Analysis: Monitor the signal of the infused ImP. Any reproducible downward deviation from the stable baseline indicates a region where co-eluting matrix components are causing ion suppression.
Diagram: Sample Preparation Decision Tree
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Comparison of blood plasma sample preparation methods for combined LC-MS lipidomics and metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Comparison of blood plasma sample preparation methods for combined LC-MS lipidomics and metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effect of the mobile phase additives on sensitivity in the analysis of peptides and proteins by high-performance liquid chromatography-electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cjcu.jlu.edu.cn [cjcu.jlu.edu.cn]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. UPLC-MS/MS method for the simultaneous determination of imatinib, voriconazole and their metabolites concentrations in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Enrichment of low molecular weight serum proteins using acetonitrile precipitation for mass spectrometry based proteomic analysis. | Semantic Scholar [semanticscholar.org]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Three-phase liquid extraction: a simple and fast method for lipidomic workflows - PMC [pmc.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
- 15. Solid Phase Extraction Guide | Thermo Fisher Scientific - DE [thermofisher.com]
- 16. Comparative serum imidazole propionate profiling in colorectal adenoma and cancer by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 18. Development and validation of a LC-MS method with electrospray ionization for the determination of the imidazole H3 antagonist ROS203 in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | Syrrx [syrrx.com]
- 20. elementlabsolutions.com [elementlabsolutions.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Enhancing Imidazole-5-propionic Acid (IPA) Detection in Urine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity and reliability of Imidazole-5-propionic acid (IPA) detection in urine samples.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the most sensitive and commonly used method for detecting IPA in urine?
A1: Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the preferred method for highly sensitive and specific quantification of IPA in biological matrices like urine and serum.[1][2] This technique offers excellent sensitivity, with reported Limits of Quantification (LOQ) as low as 0.05 to 0.06 ng/mL in serum, a matrix with similar challenges to urine.[1][3]
Q2: Why is sample preparation critical for analyzing IPA in urine?
A2: Urine is a complex matrix containing numerous endogenous compounds that can interfere with IPA detection, a phenomenon known as the matrix effect. Proper sample preparation is essential to remove these interferences, concentrate the IPA, and improve the overall sensitivity and accuracy of the analysis.[3][4] Techniques like Solid-Phase Extraction (SPE) are highly effective for this purpose.[3]
Q3: Is chemical derivatization necessary for IPA analysis?
A3: It depends on the analytical method. For LC-MS/MS, direct injection of IPA is often successful due to its ability to ionize well under electrospray ionization (ESI).[1] However, for Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is mandatory to increase the volatility of IPA, which is a non-volatile compound.[4] Reagents like isobutyl chloroformate (IBCF) or pentafluoropropionic anhydride (B1165640) (PFPA) can be used for this purpose.[4][5]
Q4: What are potential interfering substances in urine that I should be aware of?
A4: The most common interfering substances are other metabolites from the histidine pathway, such as urocanic acid and hydantoin-5-propionic acid.[6][7] These compounds are structurally related to IPA. Effective chromatographic separation is key to distinguishing IPA from these metabolites and ensuring accurate quantification.[6]
Q5: What are the typical performance metrics for a sensitive IPA detection method?
A5: For UPLC-MS/MS methods, you can expect a Limit of Detection (LOD) around 0.02 ng/mL and a Limit of Quantification (LOQ) around 0.05-0.06 ng/mL.[1][3] Linearity can be achieved over a broad concentration range, such as 0.05 to 50 ng/mL.[1][3] With optimized sample preparation like SPE, recovery rates can range from 84% to 119%.[3]
Section 2: Troubleshooting Guide
Problem: Low or No IPA Signal
| Question | Possible Cause & Solution |
| My IPA standard looks good, but my urine sample signal is low or absent. What's wrong? | Matrix Effects or Inefficient Extraction: The complex urine matrix can suppress the IPA signal. Your sample preparation may not be effectively removing interferences or recovering the analyte. Solution: Implement or optimize a Solid-Phase Extraction (SPE) protocol. A method using NiO@SiO2 has shown high selectivity for imidazole (B134444) groups and good recovery.[3] Also, ensure the pH of the urine sample is optimized for extraction efficiency.[8] |
| My signal is consistently low for both standards and samples. What should I check? | Instrument Settings or Reagent Integrity: Your mass spectrometer parameters may not be optimized for IPA, or your standard stock solution may have degraded. Solution: 1. Optimize MS Parameters: Perform a tuning and optimization of the MS using a fresh IPA standard solution to determine the optimal precursor/product ion transitions and collision energy. 2. Prepare Fresh Standards: IPA stock solutions should be stored properly (e.g., -80°C for long-term) and prepared fresh as needed.[9] |
Problem: High Background Noise or Interfering Peaks
| Question | Possible Cause & Solution |
| I see a peak at a similar retention time to IPA, causing inaccurate integration. How can I resolve this? | Co-elution with Isomers or Related Metabolites: Structurally similar compounds, like urocanic acid, may not be fully separated by your current chromatography method.[6] Solution: 1. Optimize Chromatography: Adjust the mobile phase gradient to improve separation. Using a different column chemistry, such as a reverse-phase C18 column, can also provide different selectivity.[1][10] 2. Confirm Peak Identity: Use high-resolution mass spectrometry or confirm the presence of multiple, specific product ions for IPA to ensure you are quantifying the correct compound. |
| My chromatogram baseline is noisy, making it difficult to detect low concentrations of IPA. | Contamination or Inadequate Sample Cleanup: The noise may originate from the urine matrix, contaminated solvents, or the LC system itself. Solution: 1. Improve Sample Cleanup: Enhance your SPE protocol by adding a wash step to further remove interfering compounds.[3] 2. System Flush: Flush the LC system and column thoroughly with a strong solvent mixture (e.g., isopropanol/acetonitrile (B52724)/water) to remove contaminants. |
Problem: Poor Reproducibility
| Question | Possible Cause & Solution |
| My results are inconsistent across my sample batch. What could be the issue? | Inconsistent Sample Preparation or Analyte Instability: Manual sample preparation steps can introduce variability. Additionally, IPA may degrade in processed samples if left at room temperature. Solution: 1. Use an Internal Standard (IS): Add a stable, isotope-labeled IPA or a structurally similar analog (like 3-piperazin-1-yl-propionic acid[1]) to all samples and standards before sample preparation. The IS normalizes for variability in extraction and injection volume. 2. Control Sample Stability: Keep processed samples in a cooled autosampler (e.g., 4°C) and analyze them within a validated timeframe (e.g., 72 hours).[1] |
Section 3: Experimental Protocols
Protocol 1: High-Sensitivity IPA Detection in Urine by UPLC-MS/MS
This protocol is adapted from highly sensitive methods developed for serum and is applicable to urine with appropriate sample preparation.[1][11]
-
Preparation of Standards:
-
Precisely weigh ~5 mg of IPA standard and dissolve in a suitable solvent like DMSO or a 50% methanol (B129727) solution to create a 1 mg/mL stock solution.[1]
-
Perform serial dilutions with 50% methanol to create working standards for a calibration curve (e.g., 0.5, 1, 2.5, 5, 10, 20, 50 ng/mL).[1]
-
Prepare an internal standard (IS) solution (e.g., 50 ng/mL of 3-piperazin-1-yl-propionic acid).[1]
-
-
Sample Preparation (Protein Precipitation & Dilution):
-
Thaw frozen urine samples on ice.
-
In a 1.5 mL centrifuge tube, combine 100 µL of urine, 20 µL of IS solution, and vortex for 30 seconds.[1]
-
Add 300 µL of pre-chilled (-20°C) acetonitrile to precipitate proteins and other macromolecules.[1]
-
Vortex for 10 minutes, then centrifuge at 16,000 x g for 5 minutes at 4°C.[1]
-
Transfer the supernatant to an autosampler vial for analysis.
-
-
UPLC-MS/MS Conditions:
-
Column: Waters HSS T3 (100 mm × 2.1 mm, 1.8 µm) or equivalent.[1]
-
Mobile Phase A: 0.1% formic acid in water.[11]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[11]
-
Gradient: Implement a suitable gradient elution to separate IPA from matrix components.
-
Injection Volume: 5 µL.[11]
-
MS Detection: Use a tandem mass spectrometer in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).
-
MRM Transition (Example): For IPA, monitor the transition m/z 141.1 -> 123.1.[11] Optimize transitions for your specific instrument.
-
Protocol 2: Sample Cleanup using Solid-Phase Extraction (SPE)
This protocol is based on a selective SPE method for imidazole-containing compounds and can be adapted for urine.[3]
-
SPE Cartridge: NiO@SiO2 or a suitable hydrophilic-lipophilic-balanced (HLB) reversed-phase cartridge.[3][8]
-
Conditioning: Condition the SPE cartridge according to the manufacturer's instructions, typically with methanol followed by equilibration buffer.
-
Loading:
-
Adjust the pH of the urine sample as needed for optimal binding. For NiO@SiO2, a pH of 3.0 using a phosphate (B84403) buffer has been shown to be effective.[3]
-
Load the pre-treated urine sample onto the cartridge.
-
-
Washing: Wash the cartridge with a weak solvent (e.g., water or a low-percentage organic solvent mix) to remove unbound, interfering compounds.
-
Elution: Elute the IPA using an appropriate solvent. For the NiO@SiO2 method, an aqueous solution containing 1% NH3·H2O was used.[3] For HLB cartridges, methanol is a common elution solvent.[8]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
Section 4: Quantitative Performance Data
The following table summarizes key performance metrics from published high-sensitivity methods for IPA detection, which can serve as a benchmark for your experiments.
| Parameter | Method | Matrix | Value | Reference |
| Limit of Detection (LOD) | UPLC-MS/MS | Serum | 0.02 ng/mL | [1] |
| HPLC-MS | Serum | 0.02 ng/mL | [3] | |
| Limit of Quantification (LOQ) | UPLC-MS/MS | Serum | 0.06 ng/mL | [1] |
| HPLC-MS | Serum | 0.05 ng/mL | [3] | |
| Linearity Range | UPLC-MS/MS | Serum | 0.5 - 50 ng/mL | [1] |
| HPLC-MS | Serum | 0.05 - 10 ng/mL | [3] | |
| Recovery | SPE-HPLC-MS | Serum | 84.0% - 119% | [3] |
Section 5: Visual Guides
Diagram 1: General Experimental Workflow for IPA Analysis
Caption: General workflow for IPA detection in urine samples.
Diagram 2: Troubleshooting Logic for Low IPA Signal
References
- 1. Comparative serum imidazole propionate profiling in colorectal adenoma and cancer by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 3. cjcu.jlu.edu.cn [cjcu.jlu.edu.cn]
- 4. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 5. researchgate.net [researchgate.net]
- 6. Detection by paper chromatography of imidazoles, including hydantoin-5-propionic acid, in urine after histidine dosage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human Metabolome Database: Showing metabocard for 4-Imidazolone-5-propionic acid (HMDB0001014) [hmdb.ca]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Separation of 5-Imidazolepropionic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. Imidazole Propionate is Increased in Diabetes and Associated with Stool Consistency - PMC [pmc.ncbi.nlm.nih.gov]
resolving co-eluting interferences in Imidazole-5-propionic acid analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-eluting interferences during the analysis of Imidazole-5-propionic acid (IPA).
Troubleshooting Guides
Question: I am observing a broad or misshapen peak for this compound in my LC-MS/MS analysis. What could be the cause and how can I resolve it?
Answer:
A broad or asymmetrical peak for this compound is often indicative of co-eluting interferences. Potential interfering compounds are structurally similar histidine metabolites that can have the same nominal mass-to-charge ratio (m/z) as IPA.
Potential Co-eluting Interferences:
-
Urocanic Acid: A histidine metabolite that can interfere with IPA analysis.
-
Hydantoin-5-propionic Acid: Another metabolite in the histidine pathway that may co-elute.[1]
-
Isomers of IPA: Structural isomers of IPA could be present and not be chromatographically resolved.
To address this, a systematic approach involving sample preparation, chromatographic optimization, and mass spectrometric analysis is recommended.
Question: How can I improve my sample preparation to remove potential interferences before LC-MS/MS analysis of this compound?
Answer:
Effective sample preparation is crucial for removing matrix components and potential interferences. For IPA analysis in biological matrices like plasma or serum, consider the following methods:
1. Protein Precipitation (PPT):
A simple and common method, but may not be sufficient to remove all interferences.
2. Solid-Phase Extraction (SPE):
SPE offers a more selective cleanup. A novel approach for IPA involves using a nickel oxide-silica (NiO@SiO2) composite material as the SPE sorbent. This method leverages the specific coordination between the nickel oxide and the imidazole (B134444) group of IPA for selective extraction.[2]
Quantitative Comparison of Sample Preparation Methods:
| Method | Principle | Advantages | Disadvantages | Recovery of IPA |
| Protein Precipitation (Methanol) | Protein denaturation and precipitation. | Simple, fast. | May not remove all phospholipids (B1166683) and other matrix interferences. | Variable |
| NiO@SiO2 SPE | Selective coordination between NiO and the imidazole group.[2] | High selectivity for imidazole-containing compounds. | Requires synthesis or commercial availability of the specific sorbent. | 84.0% - 119%[2] |
Frequently Asked Questions (FAQs)
Q1: What are the common isobaric interferences for this compound?
A1: Isobaric interferences are compounds with the same nominal mass as this compound (C6H8N2O2, MW: 140.14). Potential isobaric interferences include other histidine metabolites. While specific isobaric interferences for IPA are not extensively documented in the literature, any endogenous or exogenous compound with the same elemental composition will be isobaric. High-resolution mass spectrometry (HRMS) can help differentiate between IPA and isobaric interferences based on their exact mass.
Q2: Which chromatographic techniques are best suited for resolving this compound from its co-eluting interferences?
A2: Due to the polar nature of this compound and its potential interferences, conventional reversed-phase chromatography may not provide adequate retention and resolution. The following techniques are more suitable:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for the retention and separation of polar compounds. It utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent.[3][4]
-
Mixed-Mode Chromatography: This approach combines multiple separation mechanisms, such as reversed-phase and ion-exchange, on a single column.[5][6] This allows for the simultaneous separation of compounds with different polarities and charge states.
-
Ion-Pair Chromatography: The addition of an ion-pairing reagent to the mobile phase can improve the retention of ionic compounds like IPA on a reversed-phase column.[7]
Q3: Can you provide a starting point for a UPLC-MS/MS method for this compound analysis?
A3: A validated UPLC-MS/MS method for the quantification of Imidazole propionate (B1217596) (ImP) in serum has been reported and can be used as a starting point.[8]
Table of UPLC-MS/MS Parameters:
| Parameter | Condition |
| Column | Waters HSS T3 column (100 mm × 2.1 mm, 1.8 µm) |
| Mobile Phase A | 10% aqueous methanol (B129727) solution containing 0.1% formic acid |
| Mobile Phase B | Methanol |
| Gradient | Linear gradient |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Transition | Precursor ion > Product ion (specific m/z values to be optimized) |
Experimental Protocols
Protocol 1: Selective Solid-Phase Extraction (SPE) of this compound using NiO@SiO2 [2]
This protocol describes a selective extraction of IPA from serum samples.
Materials:
-
NiO@SiO2 SPE sorbent
-
20 mmol/L phosphate (B84403) buffer (pH 3.0)
-
1% NH3·H2O aqueous solution
-
Serum samples
Procedure:
-
Conditioning: Condition the NiO@SiO2 SPE cartridge with the phosphate buffer.
-
Loading: Load the pre-treated serum sample onto the SPE cartridge.
-
Washing: Wash the cartridge to remove non-retained matrix components.
-
Elution: Elute the bound this compound with 1.0 mL of 1% NH3·H2O solution.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.
Protocol 2: UPLC-MS/MS Analysis of this compound (Adapted from[8])
This protocol provides a starting point for the chromatographic separation and detection of IPA.
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer.
Chromatographic Conditions:
-
Column: Waters HSS T3 column (100 mm × 2.1 mm, 1.8 µm).
-
Mobile Phase A: 10% methanol in water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Gradient Program:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray Ionization (ESI), Positive mode.
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
MRM Transitions: To be determined by infusing a standard solution of this compound.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for co-eluting interferences.
References
- 1. Detection by paper chromatography of imidazoles, including hydantoin-5-propionic acid, in urine after histidine dosage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cjcu.jlu.edu.cn [cjcu.jlu.edu.cn]
- 3. researchgate.net [researchgate.net]
- 4. Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Mixed-Mode HPLC Columns | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Development and validation of an ion-pair chromatographic method for simultaneous determination of trans- and cis-urocanic acid in fish samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative serum imidazole propionate profiling in colorectal adenoma and cancer by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Solid-Phase Extraction for Imidazole-5-propionic acid
Welcome to the technical support center for the optimization of solid-phase extraction (SPE) protocols for Imidazole-5-propionic acid (IPA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter to consider when developing an SPE protocol for this compound (IPA)?
A1: The most critical parameter is the pH of the sample and wash solutions. IPA is an amphoteric molecule with a carboxylic acid group (pKa ≈ 4.04) and an imidazole (B134444) ring (pKa ≈ 6.77).[1] Manipulating the pH allows for the selective retention and elution of IPA on various sorbents, particularly for ion-exchange and mixed-mode SPE.
Q2: Which type of SPE sorbent is best suited for IPA extraction?
A2: The choice of sorbent depends on the sample matrix and the desired selectivity.
-
Reversed-Phase (e.g., C18, C8): Good for retaining IPA based on its moderate hydrophobicity. The sample should be acidified to a pH below the carboxylic acid pKa (e.g., pH < 3) to ensure the molecule is neutral and interacts with the non-polar sorbent.
-
Ion-Exchange (e.g., SAX, SCX): Offers higher selectivity.
-
Strong Anion Exchange (SAX): At a pH above its carboxylic acid pKa (e.g., pH 5-6), IPA will be negatively charged and bind to the positively charged SAX sorbent.
-
Strong Cation Exchange (SCX): At a pH below the imidazole ring pKa (e.g., pH < 6), the imidazole ring will be protonated, and IPA will be positively charged, allowing it to bind to the negatively charged SCX sorbent.
-
-
Mixed-Mode (e.g., Reversed-Phase + Ion-Exchange): These are highly effective as they offer dual retention mechanisms, which can be beneficial for complex matrices like plasma or urine to achieve high purity of the extract.
-
Novel Sorbents: Specialized sorbents, such as NiO@SiO2, have been shown to provide selective extraction of IPA based on coordination between the NiO and the imidazole group.[2]
Q3: How can I minimize matrix effects when analyzing IPA from biological samples like plasma or serum?
A3: Matrix effects, which can cause ion suppression or enhancement in mass spectrometry, are a common challenge.[3] To minimize them:
-
Optimize Wash Steps: Use a wash solution that is strong enough to remove interfering compounds but weak enough to not elute the IPA. For reversed-phase, this could be a low percentage of organic solvent in an acidic buffer. For ion-exchange, an organic solvent wash can remove hydrophobic interferences.
-
Use a More Selective Sorbent: Ion-exchange or mixed-mode sorbents are generally more selective than reversed-phase and can result in cleaner extracts.
-
Sample Dilution: Diluting the sample before loading can reduce the concentration of interfering matrix components.
-
Protein Precipitation: For plasma or serum samples, a protein precipitation step (e.g., with acetonitrile (B52724) or methanol) prior to SPE is crucial.
Q4: My IPA recovery is low. What are the common causes and how can I troubleshoot this?
A4: Low recovery can stem from several issues. Refer to the troubleshooting guide below for a systematic approach. Common causes include:
-
Incomplete Analyte Retention: The sample pH may not be optimal for the chosen sorbent, or the loading flow rate might be too high.
-
Premature Elution: The wash solution could be too strong, causing the IPA to be washed away before the elution step.
-
Incomplete Elution: The elution solvent may be too weak to break the interaction between the IPA and the sorbent. For ion-exchange, ensure the elution solvent has the correct pH or ionic strength to neutralize the charge interaction.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the solid-phase extraction of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Recovery of IPA | Analyte Breakthrough During Loading: IPA is not retained on the sorbent. | • Check Sample pH: For reversed-phase, ensure pH is ~2 units below the carboxylic acid pKa (i.e., pH < 2.5). For anion exchange, ensure pH is ~2 units above the carboxylic acid pKa (e.g., pH ~6). For cation exchange, ensure pH is ~2 units below the imidazole pKa (e.g., pH < 5). • Reduce Flow Rate: Load the sample at a slower flow rate (e.g., 1 drop/second) to allow for sufficient interaction time between IPA and the sorbent.[4][5] • Increase Sorbent Mass: If the cartridge capacity is exceeded, use a cartridge with a larger sorbent bed. |
| Analyte Loss During Washing: IPA is being washed off the column. | • Decrease Wash Solvent Strength: For reversed-phase, reduce the percentage of organic solvent in the wash solution. A typical wash is 5-20% methanol (B129727) in water or an appropriate buffer.[6] For ion-exchange, ensure the pH of the wash solution maintains the charge of the IPA and the sorbent. | |
| Incomplete Elution: IPA is not being fully released from the sorbent. | • Increase Elution Solvent Strength: For reversed-phase, increase the percentage of organic solvent (e.g., methanol or acetonitrile) in the elution solution.[7] • Adjust Elution Solvent pH: For anion exchange, use an acidic elution solvent (e.g., 5% formic acid in methanol) to neutralize the carboxylic acid group.[8] For cation exchange, use a basic elution solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol) to neutralize the imidazole group.[9] • Increase Elution Volume: Use a larger volume of the elution solvent. | |
| High Variability (Low Precision) | Inconsistent Flow Rate: Variation in loading, washing, or elution speeds. | • Use a vacuum manifold or automated SPE system for consistent flow rates. If performing manually, apply consistent pressure. |
| Cartridge Drying Out: Sorbent bed dries between conditioning and sample loading. | • Ensure the sorbent bed remains wetted after the equilibration step and before sample loading.[3] | |
| Incomplete Sample Homogenization: Inconsistent sample preparation. | • Ensure thorough mixing of the sample, especially after pH adjustment or dilution. | |
| Co-elution of Interferences | Insufficient Wash Step: Matrix components are not being effectively removed. | • Optimize Wash Solution: For reversed-phase, try a step-wise wash with increasing, but still low, percentages of organic solvent. For ion-exchange, a wash with a non-polar organic solvent can remove hydrophobic interferences.[5] |
| Non-selective Sorbent: The chosen sorbent is retaining both IPA and interferences. | • Switch to a more selective sorbent. For example, if using reversed-phase, consider trying a mixed-mode or ion-exchange sorbent. |
Experimental Protocols
Below are detailed methodologies for SPE of this compound using different sorbents. These are starting points and may require further optimization for your specific sample matrix and analytical system.
Protocol 1: Reversed-Phase SPE (C18)
This protocol is adapted from a general procedure for retaining polar compounds on a C18 sorbent.[4]
| Step | Procedure | Purpose |
| 1. Sample Pre-treatment | Acidify the sample (e.g., plasma, urine) to pH < 3 with an acid like formic or trifluoroacetic acid (TFA). Centrifuge to remove any precipitates. | To ensure the carboxylic acid group of IPA is protonated (neutral), enhancing its retention on the non-polar C18 sorbent. |
| 2. Conditioning | Pass 1-3 mL of methanol through the C18 cartridge. | To wet the bonded functional groups and activate the sorbent.[7] |
| 3. Equilibration | Pass 1-3 mL of 0.1% formic acid in water through the cartridge. Do not allow the sorbent to dry. | To prepare the sorbent environment to be similar to the sample matrix, maximizing retention.[7] |
| 4. Sample Loading | Load the pre-treated sample at a slow, consistent flow rate (e.g., ~1 mL/min). | To allow for the binding of IPA to the C18 sorbent. |
| 5. Washing | Pass 1-3 mL of 5% methanol in 0.1% formic acid through the cartridge. | To remove polar interferences. |
| 6. Elution | Elute IPA with 1-2 mL of 50-80% methanol or acetonitrile in water containing 0.1% formic acid. | To disrupt the hydrophobic interaction and release the IPA. |
Protocol 2: Strong Anion Exchange (SAX) SPE
This protocol is based on the principles of anion exchange chromatography.[5][8]
| Step | Procedure | Purpose |
| 1. Sample Pre-treatment | Adjust the sample pH to ~6-7 with a buffer (e.g., ammonium acetate). This is approximately 2 pH units above the carboxylic acid pKa of IPA. | To deprotonate the carboxylic acid group, making the IPA negatively charged. |
| 2. Conditioning | Pass 1-3 mL of methanol through the SAX cartridge. | To solvate the sorbent. |
| 3. Equilibration | Pass 1-3 mL of deionized water or the sample buffer (pH 6-7) through the cartridge. | To ensure the sorbent is at the correct pH for ion exchange. |
| 4. Sample Loading | Load the pre-treated sample at a slow flow rate. | To allow for the ionic interaction between the negatively charged IPA and the positively charged SAX sorbent. |
| 5. Washing | Pass 1-3 mL of the sample buffer (pH 6-7), followed by 1-3 mL of methanol. | To remove polar and non-polar interferences, respectively. |
| 6. Elution | Elute IPA with 1-2 mL of 5% formic acid in methanol. | The acidic solution protonates the carboxylic acid group, neutralizing its charge and disrupting the ionic bond with the sorbent. |
Protocol 3: NiO@SiO2 SPE for Serum Samples
This is a specialized protocol that has been optimized for the analysis of IPA in serum.[2]
| Parameter | Optimized Condition |
| Sorbent | NiO@SiO2 |
| Sorbent Amount | 200 mg |
| Loading Solution | 20 mmol/L phosphate (B84403) buffer (pH=3.0) |
| Elution Solution | 1.0 mL of aqueous solution containing 1% NH3·H2O |
| Reported Recovery | 84.0% - 119% |
| Reported RSD | < 17.2% |
Visualized Workflows and Logic
General Solid-Phase Extraction Workflow
Caption: A typical 6-step solid-phase extraction workflow.
Troubleshooting Logic for Low IPA Recovery
Caption: A decision tree for troubleshooting low IPA recovery.
References
- 1. Human Metabolome Database: Showing metabocard for Imidazolepropionic acid (HMDB0002271) [hmdb.ca]
- 2. cjcu.jlu.edu.cn [cjcu.jlu.edu.cn]
- 3. specartridge.com [specartridge.com]
- 4. C18 Cartridge Solid Phase Extraction (SPE) for MS analysis | Cornell Institute of Biotechnology | Cornell University [biotech.cornell.edu]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Reversed-Phase SPE Methodology [sigmaaldrich.com]
- 7. agilent.com [agilent.com]
- 8. Strata SAX Solid Phase Extraction (SPE) Products: Phenomenex [phenomenex.com]
- 9. Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids [sigmaaldrich.com]
Technical Support Center: Imidazole-5-propionic Acid Synthesis and Purification
Welcome to the technical support center for the synthesis and purification of Imidazole-5-propionic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental procedures.
Troubleshooting Guides
This section provides solutions to common problems that may arise during the synthesis and purification of this compound.
Synthesis: Catalytic Hydrogenation of Urocanic Acid
The primary synthetic route to this compound is the catalytic hydrogenation of urocanic acid. Below are common issues and their respective solutions.
| Problem | Possible Causes | Recommended Solutions |
| Incomplete or Slow Reaction | 1. Catalyst Inactivity: The Palladium on Carbon (Pd/C) catalyst may be old, poisoned, or of low quality. 2. Insufficient Hydrogen Pressure: The hydrogen pressure may be too low for the reaction to proceed efficiently. 3. Poor Mass Transfer: Inefficient stirring can lead to poor contact between the substrate, catalyst, and hydrogen. 4. Solvent Issues: The solvent may not be appropriate or may contain impurities that inhibit the reaction. | 1. Catalyst: Use fresh, high-quality 10% Pd/C. Ensure the catalyst is handled under an inert atmosphere to prevent oxidation. If catalyst poisoning is suspected (e.g., from sulfur-containing compounds), consider pre-treating the starting material or using a more robust catalyst.[1][2][3] 2. Hydrogen Pressure: Increase the hydrogen pressure to the recommended level (e.g., 30 psi). Ensure the reaction vessel is properly sealed to maintain pressure. 3. Stirring: Use vigorous stirring to ensure a homogenous reaction mixture. 4. Solvent: Use a high-purity solvent (e.g., deionized water) and degas it before use to remove dissolved oxygen. |
| Low Product Yield | 1. Incomplete Reaction: See "Incomplete or Slow Reaction" above. 2. Side Reactions: Although hydrogenation of the carbon-carbon double bond is the primary reaction, side reactions involving the imidazole (B134444) ring are possible under harsh conditions. 3. Product Loss During Work-up: The product may be lost during filtration or extraction steps. | 1. Optimize Reaction Conditions: Ensure complete conversion by monitoring the reaction progress using techniques like TLC or HPLC. 2. Mild Conditions: Use the recommended temperature (room temperature) and pressure to minimize side reactions. 3. Careful Work-up: Ensure complete transfer of the product during filtration. If performing an extraction, use the appropriate solvent and perform multiple extractions to maximize recovery. |
| Product Contamination with Starting Material | 1. Incomplete Reaction: The most common reason for the presence of urocanic acid in the final product. | 1. Reaction Monitoring: Monitor the reaction until the starting material is no longer detectable. 2. Purification: If the reaction does not go to completion, the starting material can be removed during the purification step (e.g., recrystallization or chromatography). |
Purification
This section addresses common challenges encountered during the purification of this compound.
| Problem | Possible Causes | Recommended Solutions |
| Difficulty in Recrystallization | 1. Incorrect Solvent System: The chosen solvent may not be suitable for recrystallization. 2. Presence of Impurities: Certain impurities can inhibit crystal formation. | 1. Solvent Selection: this compound is soluble in water. Attempt recrystallization from hot water, allowing it to cool slowly. If it is too soluble, consider a mixed solvent system (e.g., water-ethanol or water-acetone). 2. Pre-purification: If the crude product is highly impure, consider a preliminary purification step like a solvent wash or passing it through a short plug of silica (B1680970) gel. |
| HPLC: Peak Tailing | 1. Secondary Silanol (B1196071) Interactions: The basic imidazole ring can interact with acidic silanol groups on the silica-based stationary phase.[4][5] 2. Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and the stationary phase.[5] 3. Column Overload: Injecting a sample that is too concentrated can lead to peak distortion.[4][6] | 1. Use of Additives: Add a competing base like triethylamine (B128534) (TEA) to the mobile phase to block the active silanol sites. Alternatively, use an ion-pairing agent like trifluoroacetic acid (TFA) or heptafluorobutyric acid (HFBA) to improve peak shape.[7] 2. pH Adjustment: Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the analyte. For this compound, using an acidic mobile phase (pH < 4) will ensure the carboxylic acid is protonated and the imidazole ring is protonated, which can improve peak shape on a C18 column.[7] 3. Sample Concentration: Reduce the concentration of the sample being injected. |
| HPLC: Poor Resolution | 1. Inappropriate Stationary Phase: The column may not be suitable for separating the compound from its impurities. 2. Suboptimal Mobile Phase Composition: The mobile phase may not have the correct solvent strength to achieve good separation. | 1. Column Selection: A C18 column is a good starting point. If resolution is still an issue, consider a column with a different stationary phase, such as a phenyl or a polar-embedded phase.[8] 2. Mobile Phase Optimization: Optimize the ratio of organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous buffer. A gradient elution may be necessary to separate all components effectively.[9] |
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most straightforward and high-yielding method is the catalytic hydrogenation of urocanic acid using 10% Palladium on Carbon (Pd/C) as a catalyst in water under a hydrogen atmosphere.[10] This method avoids harsh reagents and complex purification steps.
Q2: My synthesis of this compound from urocanic acid is not going to completion. What should I do?
A2: First, check the activity of your Pd/C catalyst. If it's old or has been exposed to air, its activity may be compromised. Use fresh catalyst. Ensure your hydrogen pressure is adequate and that the reaction mixture is being stirred vigorously to ensure good mass transfer. Finally, make sure your starting material and solvent are free from impurities that could poison the catalyst.[1][2]
Q3: What are the expected impurities in the synthesis of this compound?
A3: The most common impurity is the starting material, urocanic acid, due to incomplete reaction. Other potential impurities could arise from side reactions if the reaction conditions are not well-controlled, or from degradation of the product.
Q4: What is the best way to purify crude this compound?
A4: For moderately pure crude product, recrystallization from hot water is a good option. For higher purity or to remove closely related impurities, preparative High-Performance Liquid Chromatography (HPLC) is recommended.[8]
Q5: I'm observing significant peak tailing when analyzing this compound by reverse-phase HPLC. How can I improve the peak shape?
A5: Peak tailing is common for basic compounds like imidazoles on silica-based columns. To mitigate this, you can add a mobile phase modifier. Using an acidic mobile phase with an additive like 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid is a common strategy.[4][5][7] These additives help to protonate the imidazole ring and mask the residual silanol groups on the stationary phase, leading to more symmetrical peaks.
Q6: What are the recommended storage conditions for this compound?
A6: this compound should be stored in a cool, dry place, away from light. For long-term storage, it is recommended to keep it at -20°C.[11] Aqueous solutions of the compound are not recommended for storage for more than a day.[12]
Experimental Protocols
Synthesis of this compound via Hydrogenation of Urocanic Acid
This protocol is adapted from a literature procedure.[10]
Materials:
-
Urocanic acid
-
10% Palladium on Carbon (Pd/C)
-
Deionized water
-
Hydrogen gas
-
Parr hydrogenator or similar hydrogenation apparatus
Procedure:
-
In a suitable pressure vessel, prepare a suspension of urocanic acid (e.g., 2.00 g, 14.5 mmol) in deionized water (40 mL).
-
Carefully add 10% Pd/C (e.g., 200 mg) to the suspension.
-
Seal the reaction vessel and connect it to the hydrogenation apparatus.
-
Purge the vessel with nitrogen gas several times to remove air.
-
Pressurize the vessel with hydrogen gas to 30 psi.
-
Stir the reaction mixture vigorously at room temperature for 2 hours.
-
Monitor the reaction progress by taking aliquots and analyzing them by TLC or HPLC to ensure the disappearance of the starting material.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Remove the catalyst by filtration through a pad of celite. Wash the celite pad with a small amount of deionized water to recover any adsorbed product.
-
Concentrate the filtrate in vacuo to obtain this compound as a colorless solid.
Quantitative Data:
| Parameter | Value |
| Starting Material | Urocanic Acid (2.00 g) |
| Catalyst | 10% Pd/C (200 mg) |
| Solvent | Deionized Water (40 mL) |
| Hydrogen Pressure | 30 psi |
| Reaction Time | 2 hours |
| Typical Yield | ~96% |
Purification by High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
HPLC system with a UV detector
-
Preparative C18 column
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
Gradient Elution Program:
| Time (min) | %A | %B |
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
Procedure:
-
Dissolve the crude this compound in the initial mobile phase composition (95:5 A:B).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Inject the sample onto the preparative HPLC column.
-
Collect the fractions corresponding to the main product peak.
-
Combine the pure fractions and remove the solvent in vacuo to obtain the purified product.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical troubleshooting flow for synthesis and purification issues.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. hplc.eu [hplc.eu]
- 6. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 7. Catalytic and thermodynamic properties of the urocanate hydratase reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 9. Imidazol-4-one-5-propionic acid - Wikipedia [en.wikipedia.org]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. caymanchem.com [caymanchem.com]
- 12. medchemexpress.com [medchemexpress.com]
Technical Support Center: Quantification of Imidazole-5-propionic Acid in Clinical Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Imidazole-5-propionic acid (IPA) in clinical samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound (IPA) and why is it important to quantify in clinical samples?
A1: this compound (ImP) is a metabolite produced by gut microbes from the amino acid histidine.[1] It has gained significant attention in clinical research due to its association with metabolic diseases. Elevated levels of IPA have been linked to an increased risk of type 2 diabetes and cardiovascular diseases.[1] Accurate quantification of IPA in clinical samples such as serum, plasma, and urine is crucial for understanding its role in disease pathogenesis and for the potential development of new diagnostic or therapeutic strategies.
Q2: What are the main challenges in accurately quantifying IPA in clinical samples?
A2: The quantification of IPA in complex biological matrices presents several analytical challenges. These include:
-
Matrix Effects: Co-eluting endogenous components in plasma, serum, or urine can suppress or enhance the ionization of IPA in the mass spectrometer, leading to inaccurate results.
-
Sample Stability: IPA may degrade during sample collection, processing, and storage, affecting the reliability of the measurements.
-
Low Endogenous Concentrations: IPA is often present at low concentrations, requiring highly sensitive analytical methods for detection and quantification.
-
Chromatographic Resolution: Achieving good peak shape and separation from other closely related imidazole (B134444) compounds or isomers can be challenging.
-
Selection of an Appropriate Internal Standard: The choice of internal standard is critical for correcting for matrix effects and variability in sample preparation.
Q3: What are the recommended storage conditions for clinical samples intended for IPA analysis?
A3: For long-term stability, it is recommended to store plasma and serum samples at -80°C. Product information for IPA standards suggests that the solid form is stable for at least four years at -20°C. Aqueous solutions of IPA are not recommended for storage for more than one day. To ensure the integrity of the analyte, it is crucial to minimize freeze-thaw cycles.
Troubleshooting Guides
This section provides solutions to common problems encountered during the quantification of IPA using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Poor Peak Shape (Tailing, Fronting, or Splitting)
| Symptom | Possible Cause | Recommended Solution |
| Peak Tailing | Secondary interactions between the analyte and the stationary phase. | Adjust the mobile phase pH to ensure IPA is in a single ionic state. The addition of a small amount of formic acid to the mobile phase is a common practice. |
| Column overload. | Reduce the injection volume or dilute the sample. | |
| Column contamination or degradation. | Wash the column with a strong solvent or replace the column if necessary. | |
| Peak Fronting | Sample solvent is stronger than the mobile phase. | Reconstitute the sample in a solvent that is of similar or weaker strength than the initial mobile phase. |
| Split Peaks | Partially clogged frit or column void. | Reverse flush the column (if recommended by the manufacturer) or replace the column. |
| Injector issue. | Inspect and clean the injector port and needle. |
Inaccurate or Inconsistent Results
| Symptom | Possible Cause | Recommended Solution |
| High Variability between Replicates | Inconsistent sample preparation. | Ensure precise and consistent execution of all sample preparation steps, including pipetting and vortexing. |
| Unstable instrument performance. | Perform system suitability tests before each analytical run to ensure the LC-MS/MS system is performing optimally. | |
| Poor Accuracy (Bias) | Significant matrix effects (ion suppression or enhancement). | Optimize the sample preparation method to remove interfering matrix components. Consider using a different internal standard (e.g., a stable isotope-labeled IPA) that can better compensate for matrix effects. |
| Incorrect calibration curve. | Prepare calibration standards in a matrix that closely matches the study samples (matrix-matched calibration) or use a surrogate matrix. | |
| Analyte degradation. | Ensure samples are processed and stored under appropriate conditions to maintain analyte stability. |
Low Signal Intensity or Poor Sensitivity
| Symptom | Possible Cause | Recommended Solution |
| Low IPA Signal | Suboptimal mass spectrometry parameters. | Optimize the ion source parameters (e.g., spray voltage, gas flows, temperature) and collision energy for the specific IPA transition. |
| Inefficient extraction from the sample matrix. | Evaluate and optimize the sample preparation method to improve the recovery of IPA. | |
| Ion suppression from the sample matrix. | Improve chromatographic separation to separate IPA from co-eluting interfering compounds. Dilute the sample if the concentration of interfering substances is high. |
Quantitative Data Summary
The following tables provide a summary of quantitative data related to the analysis of this compound from published literature.
Table 1: Comparison of Sample Preparation Methods for IPA Quantification
| Sample Preparation Method | Matrix | Analyte Concentration | Recovery (%) | RSD (%) | Citation |
| Protein Precipitation (Acetonitrile) | Serum | 1.0 ng/mL | 80.0 | 5.82 | [1] |
| 20 ng/mL | 87.6 | 10.2 | [1] | ||
| NiO@SiO2 Solid-Phase Extraction | Serum | Not Specified | 84.0 - 119 | < 17.2 | [2] |
Table 2: Impact of Internal Standard on IPA Quantification
| Internal Standard (IS) | Matrix | Analyte Concentration | Relative Recovery (%) with IS Correction | RSD (%) | Note | Citation |
| 3-piperazin-1-yl-propionic acid | Serum | 1.0 ng/mL | 86.6 | 5.56 | Structural Analog | [1] |
| 20 ng/mL | 97.7 | 6.11 | [1] |
Table 3: Matrix Effect in IPA Quantification in Serum
| Analyte Concentration | Matrix Effect (%) | RSD (%) | IS-Normalized Matrix Effect (%) | RSD (%) | Citation |
| 1.0 ng/mL | 89.7 | 8.56 | 235 | 9.37 | [1] |
| 20 ng/mL | 73.9 | 11.5 | 101 | 7.23 | [1] |
Table 4: Stability of IPA Working Solutions
| Analyte Concentration | Storage Condition | Duration | Stability Assessment | Citation |
| 5 ng/mL and 100 ng/mL | -20°C | 6 days | Results were comparable to freshly prepared solutions. | [1] |
| Solid Crystalline Form | -20°C | ≥ 4 years | Stable. | [3] |
| Aqueous Solution | Not specified | > 1 day | Not recommended. | [3] |
Experimental Protocols
Protocol 1: Quantification of IPA in Human Serum using Protein Precipitation and UPLC-MS/MS
This protocol is based on the method described by Zhang et al. (2023).[1]
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of serum sample, add 20 µL of internal standard solution (e.g., 50 ng/mL 3-piperazin-1-yl-propionic acid in methanol).
-
Vortex for 30 seconds.
-
Add 300 µL of pre-chilled (-20°C) acetonitrile.
-
Vortex for 10 minutes.
-
Centrifuge at 16,000 x g for 5 minutes at 4°C.
-
Transfer 80 µL of the supernatant to a new vial for LC-MS/MS analysis.
2. UPLC-MS/MS Conditions
-
Column: Waters Acquity UPLC HSS T3 column (100 mm × 2.1 mm, 1.8 µm).
-
Mobile Phase A: Methanol (B129727).
-
Mobile Phase B: 10% methanol in water with 0.1% formic acid.
-
Flow Rate: 0.2 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 5 µL.
-
Gradient:
-
0.0 - 1.5 min: 30% A
-
1.5 - 6.0 min: 95% A
-
6.1 - 8.0 min: 30% A
-
-
Mass Spectrometry: Triple quadrupole mass spectrometer with positive electrospray ionization (ESI+).
-
MRM Transitions: Monitor the specific precursor and product ions for IPA and the internal standard.
Protocol 2: Quantification of IPA in Human Serum using Solid-Phase Extraction (SPE) and HPLC-MS
This protocol is based on the method described by Wang et al. (2020).[2]
1. Sample Preparation (NiO@SiO2 SPE)
-
SPE Sorbent: 200 mg of NiO@SiO2.
-
Sample Loading: Load the serum sample in a 20 mmol/L phosphate (B84403) buffer at pH 3.0.
-
Washing: Wash the SPE cartridge (details not specified in the abstract).
-
Elution: Elute with 1.0 mL of an aqueous solution containing 1% NH3·H2O.
-
Post-Elution: Evaporate the eluate to dryness and reconstitute in the mobile phase for HPLC-MS analysis.
2. HPLC-MS Conditions
-
The specific HPLC and MS conditions are not detailed in the abstract but would typically involve a C18 column and a mass spectrometer operating in a selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode.
Visualizations
Signaling Pathways and Workflows
Caption: Biosynthetic pathway of this compound from dietary histidine by gut microbiota.
Caption: Signaling pathway of IPA-induced insulin resistance via mTORC1 activation.
Caption: General experimental workflow for the quantification of IPA in clinical samples.
References
Technical Support Center: High-Throughput Analysis of Imidazole-5-Propionic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the high-throughput analysis of Imidazole-5-propionic acid (IPA).
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the LC-MS/MS analysis of this compound.
Q1: Why am I observing significant peak tailing for my this compound peak?
A1: Peak tailing for polar, basic compounds like IPA is a common issue in reversed-phase chromatography. The primary cause is often secondary interactions between the analyte and acidic silanol (B1196071) groups on the silica-based column packing.[1][2][3]
-
Troubleshooting Steps:
-
Mobile Phase pH: Ensure the mobile phase pH is controlled and appropriate. Using a mobile phase with a low pH (e.g., containing 0.1% formic acid) can suppress the ionization of silanol groups, thereby reducing peak tailing.[2][4]
-
Column Choice: If peak tailing persists, consider using a column with a highly deactivated, end-capped stationary phase to minimize silanol interactions.[1]
-
Column Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample to see if the peak shape improves.[1][3]
-
Column Contamination/Wear: If the column has been used extensively, it may be contaminated or the packing bed may have deformed. Try flushing the column or replacing it with a new one.[1][4]
-
Q2: My retention times for IPA are shifting between injections. What could be the cause?
A2: Retention time variability can be caused by several factors related to the HPLC system and mobile phase.
-
Troubleshooting Steps:
-
Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before starting the injection sequence. Inadequate equilibration can lead to drifting retention times.[5]
-
Mobile Phase Composition: If preparing the mobile phase manually, ensure the composition is consistent between batches. Small variations in solvent ratios or pH can cause shifts in retention time.[5] It's also important to prevent the evaporation of volatile solvents from the mobile phase, which can alter its composition over time.[5]
-
Column Temperature: Maintaining a constant column temperature is crucial for reproducible retention times. Check that the column oven is set to and maintaining the correct temperature, as a 1°C change can alter retention times by 1-2%.[5]
-
Pump Performance: Inconsistent flow rates due to pump issues (e.g., leaks, worn seals, air bubbles) can lead to variable retention times. Check the pump for any signs of leaks and ensure the mobile phase is properly degassed.[3]
-
Q3: I am seeing poor sensitivity or no peak at all for this compound. What should I check?
A3: Low sensitivity can stem from issues with sample preparation, the LC-MS interface, or the mass spectrometer settings.
-
Troubleshooting Steps:
-
Sample Preparation and Recovery: IPA may be lost during sample preparation. Evaluate the efficiency of your extraction method. For plasma samples, protein precipitation with acetonitrile (B52724) is a common first step.[6][7] For more complex matrices or lower concentrations, a solid-phase extraction (SPE) may be necessary to clean up the sample and concentrate the analyte.[8] A novel SPE method using NiO@SiO2 has shown good recovery for IPA from serum.[8]
-
Ionization Mode: this compound, with its two nitrogen atoms in the imidazole (B134444) ring, is expected to ionize well in positive electrospray ionization (ESI+) mode.[6][9] Confirm that your mass spectrometer is operating in the correct ionization mode.
-
Mass Spectrometer Parameters: Optimize the MS parameters, including the declustering potential and collision energy, to ensure efficient detection of the parent and daughter ions for IPA in Multiple Reaction Monitoring (MRM) mode.[6]
-
Analyte Stability: Consider the stability of IPA in your samples and prepared extracts. If not analyzed promptly, degradation could lead to lower signals. Store samples appropriately, typically at low temperatures.
-
Q4: I am observing extraneous peaks (ghost peaks) in my chromatograms. Where are they coming from?
A4: Ghost peaks can be caused by carryover from previous injections, contamination in the mobile phase or sample, or late elution of compounds from earlier runs.[3]
-
Troubleshooting Steps:
-
Run Blank Injections: Inject a blank solvent sample after a high-concentration sample to check for carryover from the autosampler needle or injection port.[3]
-
Clean the System: If carryover is suspected, implement a robust needle wash protocol and clean the injection port.
-
Check Mobile Phase and Solvents: Prepare fresh mobile phase using high-purity solvents to rule out contamination.[3]
-
Extend Run Time: A late-eluting peak from a previous injection can appear as a ghost peak in a subsequent run. Extend the chromatographic run time to ensure all components have eluted from the column.
-
Experimental Protocols
Below are detailed methodologies for the high-throughput analysis of this compound.
Protocol 1: Protein Precipitation Method for Plasma Samples
This protocol is a rapid method suitable for high-throughput analysis of IPA in plasma.[6][7]
-
Sample Preparation:
-
To 100 µL of plasma, add 200 µL of acetonitrile (containing an appropriate internal standard).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject 5 µL into the LC-MS/MS system.[6]
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 column (e.g., Supelco Ascentis C18 or Waters Acquity UPLC HSS T3).[6][9]
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.[6][9]
-
Gradient: A typical gradient would start with a low percentage of organic phase, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.
-
-
Mass Spectrometry (MS) Conditions:
Protocol 2: Solid-Phase Extraction (SPE) for Serum Samples
This protocol provides a more thorough cleanup and is suitable for lower concentration samples.[8]
-
Sample Preparation (using NiO@SiO2 SPE):
-
Condition the NiO@SiO2 SPE cartridge (containing 200 mg of absorbent).
-
Load the serum sample, which has been diluted in a loading buffer (e.g., 20 mmol/L phosphate (B84403) buffer, pH 3.0).
-
Wash the cartridge to remove interfering substances.
-
Elute the this compound with 1.0 mL of an aqueous solution containing 1% NH3·H2O.[8]
-
Evaporate the eluate and reconstitute in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
Follow the LC and MS conditions outlined in Protocol 1, optimizing as necessary for the specific instrumentation.
-
Quantitative Data Summary
The following tables summarize typical parameters for the analysis of this compound.
Table 1: Example Liquid Chromatography Parameters
| Parameter | Condition 1 | Condition 2 |
| Column | Supelco Ascentis C18[6][7] | Waters Acquity UPLC HSS T3[9] |
| Mobile Phase A | 10mM Ammonium Acetate, pH 4.0[6][7] | Water with 0.1% Formic Acid[9] |
| Mobile Phase B | Acetonitrile[6][7] | Methanol[9] |
| Flow Rate | 0.25 mL/min[6][7] | 0.2 mL/min[9] |
| Column Temp. | Not specified | 35 °C[9] |
| Injection Vol. | 5 µL[7] | 5 µL[9] |
| Elution Type | Isocratic (30:70, B:A)[6][7] | Gradient[9] |
Table 2: Method Performance Characteristics
| Parameter | Value | Reference |
| Linearity Range | 0.05 - 10 ng/mL | [8] |
| Correlation Coefficient (R²) | ≥ 0.996 | [8] |
| Limit of Detection (LOD) | 0.02 ng/mL | [8] |
| Limit of Quantification (LOQ) | 0.05 ng/mL | [8] |
| Recovery | 84.0% - 119% | [8] |
| **Relative Standard Deviation (RSD) | < 17.2% | [8] |
Visualizations
Experimental Workflow
Caption: General experimental workflow for the analysis of this compound.
Troubleshooting Logic for Peak Tailing
Caption: A decision tree for troubleshooting peak tailing issues with IPA.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. hplc.eu [hplc.eu]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. agilent.com [agilent.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. benchchem.com [benchchem.com]
- 7. Development and validation of a LC-MS method with electrospray ionization for the determination of the imidazole H3 antagonist ROS203 in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cjcu.jlu.edu.cn [cjcu.jlu.edu.cn]
- 9. Comparative serum imidazole propionate profiling in colorectal adenoma and cancer by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]
Validation & Comparative
Cross-Validation of Immunoassay and Mass Spectrometry for the Quantification of Imidazole-5-propionic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Immunoassays offer a high-throughput and cost-effective solution suitable for screening large numbers of samples. However, they may be susceptible to cross-reactivity and matrix effects, potentially impacting accuracy. In contrast, mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), is considered the gold standard for its superior specificity and accuracy, providing unambiguous identification and quantification based on the unique mass-to-charge ratio of the analyte.[1] This guide presents a detailed comparison to aid researchers in selecting the most appropriate method for their specific research needs.
Performance Characteristics: Immunoassay vs. Mass Spectrometry
The choice between an immunoassay and a mass spectrometry-based method depends on the specific requirements of the study, such as the number of samples, the need for high accuracy, and budget constraints.
| Parameter | Immunoassay (Typical Performance) | Mass Spectrometry (LC-MS/MS)[2][3] |
| Specificity | High, but potential for cross-reactivity with structurally similar molecules. | Very high, based on mass-to-charge ratio and fragmentation pattern. |
| Sensitivity (LOD/LOQ) | Variable, typically in the ng/mL range. | High, with reported LOD of 0.02 ng/mL and LOQ of 0.05-0.06 ng/mL for IPA.[2][3] |
| Accuracy | Can be affected by matrix effects and cross-reactivity. | High, considered the "gold standard" for quantification.[1] |
| Precision (%RSD) | Typically <15-20%. | Excellent, with RSD below 15% for IPA analysis.[2] |
| **Linearity (R²) ** | Generally >0.99. | Excellent, with R² ≥0.996 for IPA.[3] |
| Throughput | High, suitable for large-scale screening. | Lower than immunoassays. |
| Cost per Sample | Lower. | Higher. |
| Expertise Required | Moderate. | High, requires specialized training. |
Experimental Protocols
Mass Spectrometry (UPLC-MS/MS) Protocol for Imidazole-5-propionic Acid Quantification
This protocol is based on methodologies described in published studies for the analysis of IPA in serum samples.[2]
1. Sample Preparation:
-
A solid-phase extraction (SPE) method can be employed for selective extraction of IPA from serum.[3]
-
Alternatively, a protein precipitation method can be used.
2. Standard and Quality Control Sample Preparation:
-
A standard stock solution of IPA is prepared by dissolving a precisely weighed amount in a suitable solvent like DMSO, followed by dilution with methanol (B129727).[2]
-
Calibration standards and quality control samples are prepared by spiking the standard solution into a blank matrix (e.g., charcoal-stripped serum).
3. UPLC-MS/MS Conditions:
-
Chromatographic Separation:
-
Mass Spectrometry Detection:
4. Data Analysis:
-
A calibration curve is generated by plotting the peak area of the calibration standards against their known concentrations.
-
The concentration of IPA in the unknown samples is determined by interpolating their peak areas from the calibration curve.
General Immunoassay Protocol (Hypothetical for IPA)
As a specific commercial immunoassay kit for IPA was not identified in the literature, a general ELISA (Enzyme-Linked Immunosorbent Assay) protocol is described below.
1. Plate Coating:
-
Microplate wells are coated with a capture antibody specific for this compound.
2. Blocking:
-
The remaining protein-binding sites in the wells are blocked using a blocking buffer (e.g., bovine serum albumin).
3. Sample and Standard Incubation:
-
Standards of known IPA concentration and unknown samples are added to the wells and incubated.
4. Detection Antibody Incubation:
-
A detection antibody, which is also specific for IPA and is conjugated to an enzyme (e.g., horseradish peroxidase), is added to the wells.
5. Substrate Addition:
-
A substrate for the enzyme is added, leading to a color change.
6. Measurement:
-
The absorbance of the color product is measured using a microplate reader. The intensity of the color is proportional to the amount of IPA in the sample.
7. Data Analysis:
-
A standard curve is generated by plotting the absorbance values of the standards against their concentrations.
-
The concentration of IPA in the samples is determined from the standard curve.
Cross-Validation Workflow
A cross-validation study is essential to compare the performance of a new or alternative analytical method (e.g., an immunoassay) against a reference or "gold standard" method (e.g., LC-MS/MS).
Caption: Workflow for cross-validation of an immunoassay against LC-MS/MS.
Conclusion
Both immunoassays and mass spectrometry are powerful techniques for the quantification of small molecules like this compound. Immunoassays are well-suited for high-throughput screening, while LC-MS/MS provides the highest level of specificity and accuracy, making it the preferred method for confirmatory studies and when precise quantification is critical. A thorough cross-validation is recommended when establishing a new immunoassay to ensure its performance is comparable to the gold-standard mass spectrometry method. This approach leverages the strengths of both techniques, providing high confidence in the analytical results.
References
Imidazole-5-Propionic Acid vs. Urocanic Acid: A Comparative Guide to Gut Dysbiosis Biomarkers
For Researchers, Scientists, and Drug Development Professionals
The complex interplay between the gut microbiota and host metabolism is a burgeoning field of research, with microbial metabolites emerging as critical signaling molecules and potential biomarkers for various disease states. Gut dysbiosis, an imbalance in the microbial community, has been linked to a spectrum of inflammatory and metabolic disorders. Among the myriad of metabolites produced by the gut flora, those derived from the amino acid histidine, such as imidazole-5-propionic acid (IPA) and urocanic acid (UCA), have garnered significant attention. This guide provides an objective comparison of IPA and UCA as biomarkers for gut dysbiosis, supported by experimental data, detailed protocols, and pathway visualizations.
Biosynthesis from a Common Precursor
Both this compound and urocanic acid originate from the metabolism of L-histidine. The initial step for both pathways is the deamination of histidine by the enzyme histidine ammonia-lyase (HAL), also known as histidase, which produces trans-urocanic acid.[1][2] From this branch point, the metabolic fates of these molecules diverge. Trans-UCA can be isomerized to cis-UCA by UV light, a process primarily occurring in the skin.[1][3] In the gut, specific microbial enzymes are required for the subsequent conversion. Urocanic acid can be reduced to imidazole (B134444) propionic acid by the bacterial enzyme urocanate reductase (UrdA).[4][5][6] The production of IPA is therefore a direct indicator of specific microbial metabolic activity within the gut.
Quantitative Data Summary
The following table summarizes quantitative findings from studies investigating IPA and UCA in various disease states associated with gut dysbiosis.
| Biomarker | Disease/Condition | Sample Type | Key Quantitative Findings | Reference |
| This compound (IPA) | Type 2 Diabetes (T2DM) | Plasma | Higher concentrations in individuals with T2DM. Levels can vary by a hundredfold among patients.[5][7] | [5][7] |
| Heart Failure (HF) | Plasma/Serum | Elevated levels in chronic HF patients compared to controls; associated with disease severity.[8] Patients in the highest ImP quartile had an 85% increased risk of 5-year mortality.[9] | [8][9] | |
| Atherosclerosis / Coronary Artery Disease (CAD) | Plasma | Higher levels in patients with atherosclerotic CAD.[10] Individuals in the highest ImP quartile had a four-fold increased odds of significant CAD.[9] | [9][10] | |
| Non-alcoholic Steatohepatitis (NASH) | Serum | Significantly elevated in a Göttingen minipig model of NASH.[4][11] | [4][11] | |
| Abnormal Stool Consistency | Serum | Significantly higher levels in T2DM patients with abnormal stool consistency (hard or soft) compared to normal.[7] | [7] | |
| Urocanic Acid (UCA) | Rheumatoid Arthritis (RA) | Feces (Rat Model) | Significantly increased levels of UCA in a rat model of RA with gut dysbiosis. | [2] |
| Cancer Immunotherapy Response | Feces | Higher fecal UCA concentration in clinical responders to immune checkpoint blockade (ICB) therapy.[12] | [12] | |
| Subclinical Atherosclerosis | Plasma | Plasma concentrations were not significantly increased in individuals with subclinical atherosclerosis, unlike IPA. | [13] |
Signaling Pathways and Mechanisms of Action
The pathophysiological effects of IPA and UCA are mediated through distinct signaling pathways, providing insight into their roles beyond simple biomarkers.
This compound (IPA) Signaling
IPA has been shown to directly impair host metabolic signaling, particularly insulin (B600854) sensitivity. Mechanistic studies reveal that IPA activates the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) pathway.[4] This activation leads to the phosphorylation of insulin receptor substrate 1 (IRS1) and IRS2, targeting them for degradation and thereby disrupting the downstream PI3K/AKT signaling cascade, a crucial component of the insulin response.[4][10] This impairment of insulin signaling contributes to glucose intolerance and insulin resistance.[14]
Urocanic Acid (UCA) Signaling
The signaling pathways of UCA, particularly cis-UCA, have been primarily elucidated in the context of skin keratinocytes and immune cells. Cis-UCA can generate intracellular reactive oxygen species (ROS), which in turn modulates Epidermal Growth Factor Receptor (EGFR) signaling and downstream MAP kinases (ERK and p38).[3] This cascade can lead to increased synthesis of prostaglandin (B15479496) E2 (PGE2) and apoptotic cell death.[3][15] Furthermore, cis-UCA has been identified as a ligand for the serotonin (B10506) receptor 5-HT2A, and its immunosuppressive effects appear to be mediated through the activation of this receptor.[16] In the context of cancer immunotherapy, UCA has been shown to suppress the phosphorylation of IκBα, thereby inhibiting the NF-κB pathway in tumor vascular endothelial cells.[12]
References
- 1. researchgate.net [researchgate.net]
- 2. Gut microbiota-derived metabolites in inflammatory diseases based on targeted metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cis-Urocanic acid enhances prostaglandin E2 release and apoptotic cell death via reactive oxygen species in human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Marked gut microbiota dysbiosis and increased imidazole propionate are associated with a NASH Göttingen Minipig model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Imidazole Propionate is Increased in Diabetes and Associated with Stool Consistency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microbial-derived imidazole propionate links the heart failure-associated microbiome alterations to disease severity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Role Played by Imidazole Propionic Acid in Modulating Gut-Heart Axis and the Development of Atherosclerosis: An Explorative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. Marked gut microbiota dysbiosis and increased imidazole propionate are associated with a NASH Göttingen Minipig model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Microbiota-derived urocanic acid triggered by tyrosine kinase inhibitors potentiates cancer immunotherapy efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Imidazole propionate is a driver and therapeutic target in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. pnas.org [pnas.org]
A Comparative Guide to Inter-Laboratory Measurement of Imidazole-5-propionic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methodologies for the quantification of Imidazole-5-propionic acid (ImP), a significant gut microbiota-derived metabolite implicated in metabolic and cardiovascular diseases.[1] In the absence of a formal inter-laboratory round-robin study, this document synthesizes data from various published methods to offer a comparative overview of their performance. The objective is to assist researchers in selecting the most appropriate method for their specific applications, from basic research to clinical studies.
Introduction to this compound and its Measurement
This compound is a metabolite produced by the gut microbiota from the amino acid histidine.[1] Emerging evidence has linked elevated levels of ImP to insulin (B600854) resistance and an increased risk of type 2 diabetes and colorectal cancer.[2][3] Accurate and precise quantification of ImP in biological matrices is therefore crucial for understanding its physiological roles and its potential as a biomarker. This guide compares the most common analytical techniques employed for ImP measurement: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA).
Comparative Analysis of Analytical Methods
The performance of different analytical methods for this compound quantification is summarized below. The data is compiled from individual studies to provide a comparative perspective.
| Parameter | LC-MS/MS Method 1 [2] | LC-MS/MS Method 2 [3] | LC-MS Method 3 [4] | GC-MS (General) | ELISA Kit [5][6] |
| Linearity (Range) | 0.05 - 10 ng/mL | 5 - 100 ng/mL (for QC samples) | Not Specified | Dependent on derivatization | 1.0 - 9.0 µg/mL |
| Correlation Coefficient (R²) | ≥ 0.996 | > 0.99 | 0.99 (quadratic regression) | Typically > 0.99 | Not Specified |
| Limit of Detection (LOD) | 0.02 ng/mL | Not Specified | 1 - 25 nM | Analyte dependent | Dependent on protocol |
| Limit of Quantification (LOQ) | 0.05 ng/mL | Not Specified | 1 - 50 nM | Analyte dependent | Not Specified |
| Recovery (%) | 84.0 - 119% | Not Specified | Not Specified | Variable | Not Specified |
| Precision (RSD %) | < 17.2% | Intra-batch & Inter-batch CVs measured | Intraday <2%, Interday <3% | Typically < 15% | Not Specified |
| Sample Matrix | Serum | Serum | Atmospheric Particles | Plasma, Urine | Aqueous Samples |
| Internal Standard | Not specified | 3-piperazin-1-yl-propionic acid | Isotope-labeled standards | Structural analogs | Not applicable |
| Derivatization Required? | No | Yes | No | Yes | No |
Experimental Protocols
Detailed methodologies for the key analytical techniques are outlined below.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the gold standard for the quantification of small molecules like ImP due to its high sensitivity and selectivity.[7]
Method 1: NiO@SiO2 Solid-Phase Extraction Coupled with HPLC-MS [2]
-
Sample Preparation:
-
Condition a NiO@SiO2 solid-phase extraction (SPE) cartridge (200 mg).
-
Load the serum sample in a 20 mmol/L phosphate (B84403) buffer (pH=3.0).
-
Elute the analyte with 1.0 mL of an aqueous solution containing 1% NH₃·H₂O.
-
-
Liquid Chromatography:
-
System: High-Performance Liquid Chromatography (HPLC) system.
-
The specific column and mobile phase composition were not detailed in the abstract.
-
-
Mass Spectrometry:
-
Detection: Mass spectrometer (details not specified).
-
Method 2: UPLC-MS/MS with Derivatization [3]
-
Sample Preparation and Derivatization:
-
To the serum sample, add an internal standard (3-piperazin-1-yl-propionic acid).
-
Incubate the mixture in a water bath at 70℃ for 1 hour to facilitate derivatization.
-
Concentrate the solution to dryness using a vacuum concentrator.
-
Redissolve the dried sample in 100 µL of a 40% methanol (B129727) aqueous solution containing 0.1% formic acid.
-
Centrifuge at 16,000 g for 20 minutes at 4℃.
-
Transfer 80 µL of the supernatant for analysis.
-
-
Liquid Chromatography:
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI), positive ion mode.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like ImP, derivatization is necessary to increase their volatility.
General Protocol (Based on similar small acid analysis)
-
Sample Preparation and Derivatization:
-
Extract ImP from the biological matrix (e.g., plasma, urine) using a suitable solvent.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Add a derivatizing agent (e.g., a silylating agent like BSTFA) and heat to form a volatile derivative.
-
-
Gas Chromatography:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Temperature Program: A temperature gradient is used to separate the analytes.
-
-
Mass Spectrometry:
-
Ionization: Electron Ionization (EI).
-
Detection: Mass analyzer (e.g., quadrupole) operating in selected ion monitoring (SIM) or full scan mode.
-
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput immunoassay used for the quantification of a specific analyte in a sample.[5][6]
General Protocol for Competitive ELISA [5][6]
-
Assay Principle: This is a competitive binding enzyme immunoassay. Imidazole (B134444) in the sample competes with a fixed amount of enzyme-labeled imidazole for a limited number of binding sites on an anti-imidazole antibody-coated plate.
-
Procedure:
-
Add standards, controls, and samples to the wells of a microtiter plate coated with an anti-imidazole antibody.
-
Add an imidazole-alkaline phosphatase (ALP) conjugate to each well.
-
Incubate to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add a p-Nitrophenyl Phosphate (pNPP) substrate. The color development is inversely proportional to the amount of imidazole in the sample.
-
Stop the reaction with a stop solution (e.g., 3N NaOH).
-
Read the absorbance at a specific wavelength using a microplate reader.
-
Calculate the concentration of imidazole in the samples based on a standard curve.
-
Visualizations
Signaling Pathway
Caption: ImP metabolic pathway and its effect on insulin resistance.
Experimental Workflows
Caption: Comparison of analytical workflows for ImP measurement.
Conclusion
The choice of an analytical method for this compound quantification depends on the specific research question, required sensitivity, sample throughput, and available instrumentation.
-
LC-MS/MS offers the highest sensitivity and specificity, making it the preferred method for clinical and research applications requiring accurate quantification of low concentrations of ImP.
-
GC-MS is a reliable alternative, though it necessitates a derivatization step which can add complexity and variability to the workflow.
-
ELISA provides a high-throughput and cost-effective solution, suitable for screening large numbers of samples, but may have limitations in terms of specificity and sensitivity compared to mass spectrometry-based methods.
It is recommended that laboratories validate their chosen method according to established guidelines to ensure the reliability and reproducibility of their results. The data presented in this guide, compiled from various sources, should serve as a valuable starting point for method selection and development.
References
- 1. The Role Played by Imidazole Propionic Acid in Modulating Gut-Heart Axis and the Development of Atherosclerosis: An Explorative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cjcu.jlu.edu.cn [cjcu.jlu.edu.cn]
- 3. Comparative serum imidazole propionate profiling in colorectal adenoma and cancer by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. novusbio.com [novusbio.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. benchchem.com [benchchem.com]
Elevated Imidazole-5-Propionic Acid Levels Linked to Cardiometabolic Diseases: A Comparative Analysis
New research highlights a significant association between elevated circulating levels of Imidazole-5-propionic acid (IPA), a gut microbial metabolite of histidine, and an increased risk and severity of several cardiometabolic diseases, including type 2 diabetes, heart failure, and coronary artery disease. This guide provides a comparative analysis of IPA levels across different patient cohorts, details the experimental protocols for its measurement, and illustrates the key signaling pathways involved.
For researchers, scientists, and drug development professionals, understanding the role of microbial metabolites like IPA in disease pathogenesis is crucial for identifying novel biomarkers and therapeutic targets. This document summarizes key quantitative data, experimental methodologies, and biological pathways to facilitate further investigation into this promising area of research.
Comparative Analysis of this compound Levels
Quantitative analysis reveals a consistent trend of increased IPA concentrations in the serum and plasma of patients with various cardiometabolic conditions compared to healthy individuals. The following table summarizes findings from multiple studies, showcasing the varying levels of this metabolite across different patient cohorts.
| Patient Cohort | Matrix | IPA Concentration (Representative Values) | Control Group Concentration (Representative Values) | Key Findings |
| Type 2 Diabetes | Serum | Elevated levels observed. Boxplot data suggests a median concentration significantly higher than healthy controls.[1][2][3] | Lower baseline levels compared to both prediabetic and diabetic individuals.[1][2] | Serum IPA levels are progressively higher from healthy to prediabetic to type 2 diabetic subjects.[1][2][3] |
| Heart Failure | Serum / Plasma | Significantly higher levels in patients with heart failure.[4][5][6] One study showed a median concentration that was visibly elevated in graphical representations.[5] | Lower concentrations observed in healthy control groups.[4] | Elevated IPA is associated with the presence and severity of heart failure and is a predictor of mortality.[5][6][7] |
| Coronary Artery Disease (CAD) | Plasma / Serum | Higher concentrations found in patients with CAD.[7][8][9] Individuals in the highest quartile of plasma IPA had a four-fold increased odds of significant CAD.[7] | Lower concentrations in individuals without CAD. | Increased IPA levels are associated with more advanced coronary artery disease and predict major adverse cardiovascular events.[7][8] |
| Overweight and Obese Humans | Plasma | Positively correlated with blood pressure. | Not explicitly defined as a separate control group in the context of IPA levels. | Suggests a role for IPA in hypertension associated with obesity.[10] |
Note: The representative values are based on graphical data (boxplots) from the cited studies and are intended to show trends rather than precise concentrations, which can vary based on the specific cohort and analytical methods used.
Experimental Protocols for IPA Quantification
The accurate quantification of IPA in biological matrices is critical for clinical research. The most common method employed is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity. Below is a detailed methodology synthesized from various published protocols.
Sample Preparation: Solid-Phase Extraction (SPE) and Derivatization
-
Protein Precipitation: To 30 µL of serum or plasma, add 30 µL of isopropyl alcohol containing an isotope-labeled internal standard (e.g., this compound-d4). Vortex and incubate at -20°C overnight to precipitate proteins. Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Solid-Phase Extraction (SPE):
-
Condition a NiO@SiO2 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Load the supernatant from the protein precipitation step, which has been adjusted to pH 3.0 with a phosphate (B84403) buffer.
-
Wash the cartridge with 1 mL of water.
-
Elute the analyte with 1.0 mL of an aqueous solution containing 1% NH3·H2O.[11]
-
-
Derivatization:
-
Dry the eluate under a stream of nitrogen.
-
To enhance chromatographic retention and detection sensitivity, derivatize the dried residue. A common method involves adding a solution of 3-Nitrophenylhydrazine (3-NPH) in the presence of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and pyridine. Incubate the mixture at 40°C for 30 minutes.[12][13]
-
LC-MS/MS Analysis
-
Chromatographic Separation: Perform separation on a C18 reverse-phase column (e.g., Agilent Zorbax SB-C18, 2.1 × 150 mm) using a gradient elution.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
A typical gradient might run from 5% to 95% B over several minutes.
-
-
Mass Spectrometry Detection:
-
Utilize a triple quadrupole mass spectrometer operating in negative ion mode with electrospray ionization (ESI).
-
Monitor the specific precursor-to-product ion transitions for the derivatized IPA and the internal standard in Multiple Reaction Monitoring (MRM) mode.
-
Visualizing the Experimental Workflow and Signaling Pathway
To further clarify the processes involved, the following diagrams, generated using Graphviz, illustrate the experimental workflow for IPA quantification and the proposed signaling pathway through which IPA exerts its pathological effects.
References
- 1. Imidazole propionate is increased in diabetes and associated with dietary patterns and altered microbial ecology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Imidazole propionate is increased in diabetes and associated with dietary patterns and altered microbial ecology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Microbial-derived imidazole propionate links the heart failure-associated microbiome alterations to disease severity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microbially Produced Imidazole Propionate Is Associated With Heart Failure and Mortality - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microbially Produced Imidazole Propionate Is Associated With Heart Failure and Mortality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Role Played by Imidazole Propionic Acid in Modulating Gut-Heart Axis and the Development of Atherosclerosis: An Explorative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gut microbiota-derived imidazole propionate predicts cardiometabolic risk in patients with coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. google.com [google.com]
- 10. metabolon.com [metabolon.com]
- 11. cjcu.jlu.edu.cn [cjcu.jlu.edu.cn]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of the Biological Activities of Imidazole-5-propionic Acid and Its Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of Imidazole-5-propionic acid (ImP), a gut microbial metabolite of histidine, and its key structural analogs. The following sections detail their distinct and overlapping effects on cellular signaling pathways, supported by quantitative data and detailed experimental protocols.
Overview of Compounds
This compound and its analogs share a common imidazole (B134444) ring structure but differ in their side chains, leading to a diverse range of biological activities. While ImP has been largely associated with cardiometabolic diseases, its structural relatives, including urocanic acid, histamine (B1213489), imidazole-4-acetic acid, carnosine, and anserine, exhibit a broader spectrum of physiological and pathological roles. This guide will explore these differences to inform future research and drug development.
Comparative Biological Activities
The biological activities of this compound and its structural analogs are summarized in the table below, highlighting their primary targets, key effects, and quantitative measures of activity where available.
| Compound | Primary Target(s) | Key Biological Activity | Quantitative Data |
| This compound | p38γ/p62/mTORC1, PI3K/AKT/FOXO1 | Impairs insulin (B600854) signaling, promotes inflammation and endothelial dysfunction.[1] | Potent inhibitor of G. candidum histidinol (B1595749) dehydrogenase (IC50 = 3.17 µM).[2] |
| Urocanic Acid (cis-isomer) | Serotonin (B10506) 5-HT2A Receptor | UV-induced immunosuppression.[3][4] | High affinity for human 5-HT2A receptor (Kd = 4.6 nM).[3][4][5] |
| Histamine | Histamine Receptors (H1, H2, H3, H4) | Mediator of allergic and inflammatory responses, gastric acid secretion, neurotransmission. | Varies by receptor subtype and ligand. |
| Imidazole-4-acetic acid | GABA-A and GABA-C Receptors, Imidazoline I1 Receptors | Neurotransmission (GABAergic agonism/antagonism), potential regulation of blood pressure.[6] | Potently displaces [3H]GABA from GABA-A sites.[6] |
| Carnosine | Reactive Oxygen Species (ROS) | Antioxidant, anti-inflammatory, pH buffering, neuroprotective. | DPPH radical scavenging activity increases with concentration. |
| Anserine | Pro-inflammatory Cytokines | Anti-inflammatory, antioxidant, pH buffering. | Reduces levels of MMP-3, PGE2, TNF-α, IL-1β, and IL-6 in a rat model of rheumatoid arthritis.[7] |
Signaling Pathways and Mechanisms of Action
The diverse biological activities of these imidazole compounds stem from their interactions with distinct cellular signaling pathways. The following diagrams, rendered in DOT language, illustrate these key mechanisms.
This compound: Impairment of Insulin Signaling
This compound has been shown to impair insulin signaling through two primary pathways. The first involves the activation of the p38γ/p62/mTORC1 pathway, leading to the inhibition of insulin receptor substrate (IRS). The second pathway involves the suppression of PI3K/AKT signaling, resulting in the activation of the FOXO1 transcription factor.
Caption: Signaling pathways activated by this compound leading to insulin resistance.
Urocanic Acid: 5-HT2A Receptor-Mediated Immunosuppression
cis-Urocanic acid, formed from the trans-isomer upon UV exposure, mediates immunosuppression by acting as an agonist at the serotonin 5-HT2A receptor.
Caption: Mechanism of cis-urocanic acid-induced immunosuppression via the 5-HT2A receptor.
Histamine: H1 Receptor Signaling
Histamine exerts its pro-inflammatory and allergic effects through various receptors, with the H1 receptor being a key player. Activation of the H1 receptor, a G-protein coupled receptor (GPCR), leads to the activation of the Gq signaling pathway.
Caption: Simplified signaling cascade of the histamine H1 receptor.
Imidazole-4-acetic Acid: GABAergic Modulation
Imidazole-4-acetic acid interacts with the GABAergic system, primarily acting on GABA-A receptors to modulate inhibitory neurotransmission.
References
- 1. bevital.no [bevital.no]
- 2. This compound | Dehydrogenase | TargetMol [targetmol.com]
- 3. pnas.org [pnas.org]
- 4. Cis-urocanic acid, a sunlight-induced immunosuppressive factor, activates immune suppression via the 5-HT2A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Performance Showdown: Selecting the Optimal SPE Cartridge for Imidazole-5-Propionic Acid
For researchers, scientists, and drug development professionals, the accurate quantification of imidazole-5-propionic acid (IPA), a key histidine metabolite implicated in metabolic diseases, is paramount. Effective sample preparation is the cornerstone of reliable analysis, and Solid-Phase Extraction (SPE) is a critical step in isolating IPA from complex biological matrices. This guide provides a comparative analysis of different SPE cartridge technologies for the extraction of this compound, supported by experimental data and detailed protocols to inform your selection process.
Understanding the Analyte: this compound
This compound is a zwitterionic molecule, a crucial characteristic for designing an effective SPE strategy. Its chemical structure includes a basic imidazole (B134444) ring and an acidic carboxylic acid group. The reported pKa values for IPA are approximately 4.04 for the carboxylic acid group and 6.77 for the imidazole ring[1]. This means that the charge of the molecule is highly dependent on the pH of the solution:
-
pH < 4.04: The carboxylic acid group is protonated (neutral), and the imidazole ring is protonated (positive charge). The net charge is positive.
-
pH between 4.04 and 6.77: The carboxylic acid group is deprotonated (negative charge), and the imidazole ring is protonated (positive charge). The molecule is zwitterionic (neutral net charge).
-
pH > 6.77: The carboxylic acid group is deprotonated (negative charge), and the imidazole ring is neutral. The net charge is negative.
This pH-dependent charge is the key to manipulating its retention and elution on various SPE sorbents.
Comparative Analysis of SPE Cartridge Performance
While direct comparative studies on various SPE cartridges for this compound are limited, we can infer performance characteristics based on the sorbent chemistry and the properties of IPA. The following table summarizes the expected performance of different SPE cartridge types.
| SPE Cartridge Type | Sorbent Chemistry | Principle of Retention | Expected Recovery for IPA | Key Advantages | Potential Drawbacks |
| Novel Metal Oxide | NiO@SiO₂ | Coordination between NiO and the imidazole group | 84.0% - 119% | High selectivity for imidazole-containing compounds. | Sorbent may not be as widely commercially available. |
| Mixed-Mode Cation Exchange (MCX) | e.g., C8 or C18 with strong cation exchange (sulfonic acid) groups | Reversed-phase (hydrophobic) and strong cation exchange (ionic) | Potentially High | Dual retention mechanism allows for rigorous washing steps, leading to cleaner extracts. Effective for retaining basic and zwitterionic compounds.[2] | Requires careful pH control for optimal retention and elution. |
| Mixed-Mode Anion Exchange (MAX) | e.g., C8 or C18 with strong anion exchange (quaternary amine) groups | Reversed-phase (hydrophobic) and strong anion exchange (ionic) | Potentially High | Dual retention mechanism provides high selectivity for acidic and zwitterionic compounds.[2] | Elution might be challenging if the analyte is strongly retained. |
| Polymeric Reversed-Phase (e.g., Oasis HLB) | Hydrophilic-Lipophilic Balanced (e.g., N-vinylpyrrolidone and divinylbenzene (B73037) copolymer) | Primarily hydrophobic interactions, with some polar interactions | Moderate to High | Good retention for a broad range of compounds, including polar analytes.[3] Water-wettable sorbent is robust to drying out. | May have lower selectivity compared to mixed-mode sorbents, potentially leading to more matrix effects. |
| Traditional Reversed-Phase (C18) | Silica functionalized with octadecyl groups | Hydrophobic (van der Waals) interactions | Low to Moderate | Widely available and well-understood. | Poor retention of polar molecules like IPA from aqueous solutions without pH manipulation to suppress ionization. |
Experimental Protocols
Detailed methodologies are crucial for reproducible SPE. Below are representative protocols for the discussed SPE cartridges, optimized for the extraction of this compound.
Protocol 1: Novel NiO@SiO₂ SPE
This protocol is based on a published method with demonstrated high recovery for IPA.
-
Conditioning: The cartridge (containing 200 mg of NiO@SiO₂) is not explicitly conditioned with organic solvent in the referenced study, which is a deviation from typical SPE.
-
Equilibration: Equilibrate the cartridge with the loading buffer.
-
Sample Loading: Load the sample, pre-treated to be in a 20 mmol/L phosphate (B84403) buffer at pH 3.0. At this pH, IPA is positively charged, facilitating interaction.
-
Washing: While not detailed in the abstract, a wash step with a weak organic solvent or the loading buffer would typically be performed to remove interferences.
-
Elution: Elute the retained IPA with 1.0 mL of an aqueous solution containing 1% NH₃·H₂O. The basic pH neutralizes the positive charge on the imidazole ring, releasing it from the sorbent.
Protocol 2: Mixed-Mode Cation Exchange (MCX) SPE (e.g., Oasis MCX)
This protocol leverages the zwitterionic nature of IPA by retaining it in its cationic form.
-
Conditioning: Condition the cartridge with 1-2 mL of methanol (B129727).
-
Equilibration: Equilibrate the cartridge with 1-2 mL of water, followed by 1-2 mL of an acidic buffer (e.g., 2% formic acid in water, pH ~2-3).
-
Sample Loading: Acidify the sample to a pH below 4 (e.g., with formic acid) to ensure a net positive charge on the IPA molecule. Load the pre-treated sample onto the cartridge.
-
Washing:
-
Wash 1: Use 1-2 mL of the acidic buffer to remove polar, non-retained interferences.
-
Wash 2: Use 1-2 mL of methanol to remove hydrophobic, non-ionic interferences. The strong ionic retention of the positively charged IPA on the sulfonic acid sorbent prevents its elution.
-
-
Elution: Elute the IPA with 1-2 mL of a basic organic solution (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol). This neutralizes the charge on the imidazole ring, disrupting the ionic interaction and allowing the analyte to be eluted by the organic solvent.
Protocol 3: Mixed-Mode Anion Exchange (MAX) SPE (e.g., Oasis MAX)
This protocol retains IPA in its anionic form.
-
Conditioning: Condition the cartridge with 1-2 mL of methanol.
-
Equilibration: Equilibrate the cartridge with 1-2 mL of water, followed by 1-2 mL of a basic buffer (e.g., 2% ammonium hydroxide in water, pH ~10-11).
-
Sample Loading: Adjust the sample pH to above 7 (e.g., with ammonium hydroxide) to ensure a net negative charge on the IPA molecule. Load the pre-treated sample.
-
Washing:
-
Wash 1: Use 1-2 mL of the basic buffer to remove polar interferences.
-
Wash 2: Use 1-2 mL of methanol to remove hydrophobic interferences.
-
-
Elution: Elute the IPA with 1-2 mL of an acidic organic solution (e.g., 2% formic acid in methanol). This neutralizes the charge on the carboxylic acid group, disrupting the ionic bond and allowing for elution.
Visualizing the Workflow and Mechanisms
To further clarify the experimental process and the underlying principles of retention, the following diagrams are provided.
Caption: General Solid-Phase Extraction (SPE) experimental workflow.
Caption: pH-dependent retention/elution of IPA on an MCX sorbent.
Conclusion
The selection of an appropriate SPE cartridge for this compound is highly dependent on the analytical goals, available resources, and the complexity of the sample matrix. For high selectivity and recovery, the novel NiO@SiO₂ sorbent shows significant promise, though its commercial availability may be a consideration. For most laboratories, Mixed-Mode Cation Exchange (MCX) cartridges offer a robust and highly effective alternative, providing excellent cleanup through a dual retention mechanism that is well-suited to the zwitterionic nature of IPA. While polymeric reversed-phase cartridges like Oasis HLB can be effective, they may require more method development to minimize matrix effects. Traditional C18 cartridges are generally not recommended for this polar analyte unless specific ion-pairing reagents are used. By understanding the chemical properties of this compound and the principles of different SPE sorbents, researchers can confidently select and optimize a sample preparation method that ensures accurate and reproducible results.
References
A Comparative Guide to Quantification Assays for Imidazole-5-propionic Acid: Evaluating Linearity and Range
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of common analytical methods for the quantification of Imidazole-5-propionic acid, a metabolite of interest in metabolic disease and insulin (B600854) resistance research. We will focus on the key performance characteristics of linearity and range for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Enzyme-Linked Immunosorbent Assay (ELISA). Supporting experimental data and detailed methodologies are provided to aid in the selection of the most appropriate assay for your research needs.
Performance Comparison: Linearity and Range
The ability of an assay to provide results that are directly proportional to the concentration of the analyte in a sample is determined by its linearity, typically represented by the coefficient of determination (R²). The range of an assay defines the upper and lower concentrations for which the assay is accurate and precise.
| Assay Type | Analyte | Linearity (R²) | Linear Range | LLOQ | ULOQ | Reference |
| LC-MS/MS | This compound | ≥ 0.996 | 0.05 - 10 ng/mL | 0.05 ng/mL | 10 ng/mL | [1] |
| UPLC-MS/MS | Imidazole (B134444) Propionate (B1217596) | > 0.99 | 0.5 - 50 ng/mL | 0.06 ng/mL | 50 ng/mL | |
| LC-MS/MS | ROS203 (imidazole H3 antagonist) | > 0.99 | 2.61 - 2610 ng/mL | 2.61 ng/mL | 2610 ng/mL | [2] |
| HPLC-UV | Imidazole Anti-Infective Drugs | 0.999 | 10 - 100 µg/mL | Not Reported | Not Reported | |
| ELISA | Imidazole | Not Specified | 1.0 - 9.0 µg/mL (Calibrator Range) | Not Specified | Not Specified | [3] |
*It is important to note that the HPLC-UV and ELISA data presented are for related imidazole compounds and not specifically for this compound. This information is provided as a representative comparison, and performance may vary for the specific analyte of interest.
Signaling Pathway of this compound
This compound has been identified as a microbial metabolite that can impair insulin signaling. It exerts its effects through the activation of the p38γ mitogen-activated protein kinase (MAPK), which leads to the phosphorylation of p62 and subsequent activation of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1).[4][5] This signaling cascade ultimately interferes with insulin receptor substrate (IRS), a key component of the insulin signaling pathway, leading to insulin resistance.
Caption: this compound signaling cascade leading to insulin resistance.
Experimental Protocols
LC-MS/MS Quantification of this compound
This method offers high sensitivity and selectivity for the quantification of this compound in biological matrices.
a. Sample Preparation (Solid-Phase Extraction - SPE) [1]
-
Condition a NiO@SiO₂ SPE cartridge with 1.0 mL of methanol (B129727) followed by 1.0 mL of water.
-
Load 200 µL of serum sample onto the cartridge.
-
Wash the cartridge with 1.0 mL of 20 mmol/L phosphate (B84403) buffer (pH=3.0).
-
Elute the analyte with 1.0 mL of an aqueous solution containing 1% NH₃·H₂O.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
b. LC-MS/MS Conditions
-
LC System: Agilent 1100 Series HPLC or equivalent.[2]
-
Column: Supelco Ascentis C18 column or equivalent.[2]
-
Mobile Phase: Isocratic elution with acetonitrile (B52724) and 10mM ammonium (B1175870) acetate (B1210297) buffer pH 4.0 (30:70, v/v).[2]
-
Flow Rate: 0.25 mL/min.[2]
-
Injection Volume: 5 µL.[2]
-
Mass Spectrometer: Applied Biosystems/MDS Sciex 150-EX single quadrupole mass spectrometer or equivalent.[2]
-
Ionization: Electrospray Ionization (ESI), positive ion mode.[2]
-
Detection: Multiple Reaction Monitoring (MRM) of precursor and product ion transitions specific to this compound.
HPLC-UV Quantification of Imidazole Compounds (Representative Protocol)
This protocol is for the analysis of imidazole anti-infective drugs and can be adapted for this compound with appropriate optimization.
a. Sample Preparation
-
Accurately weigh and dissolve the sample in the mobile phase to achieve a concentration within the expected linear range.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
HPLC System: HPLC with a UV detector.
-
Column: Thermo Scientific® BDS Hypersil C8 column (5 µm, 2.50 × 4.60 mm) or equivalent.[6][7]
-
Mobile Phase: Methanol: 0.025 M KH₂PO₄ (70:30, v/v) adjusted to pH 3.20 with ortho-phosphoric acid.[6][7]
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound (e.g., around 210-230 nm for many imidazoles).
-
Injection Volume: 20 µL.
Competitive ELISA for Imidazole Quantification (General Protocol)
This is a general protocol for a competitive ELISA, which is a common format for small molecule quantification. Specific parameters will depend on the kit manufacturer.
a. Assay Principle Free imidazole in the sample competes with a fixed amount of enzyme-labeled imidazole for binding to a limited number of anti-imidazole antibody-coated wells. The amount of bound enzyme conjugate is inversely proportional to the concentration of imidazole in the sample.
b. Assay Procedure [8][9][10][11]
-
Add standards and samples to the wells of the microtiter plate coated with an anti-imidazole antibody.
-
Add the enzyme-conjugated imidazole to each well.
-
Incubate the plate to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add a substrate solution that will react with the enzyme to produce a colorimetric signal.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
The concentration of imidazole in the samples is determined by comparing their absorbance to the standard curve.
Assay Comparison Workflow
The selection of an appropriate assay depends on various factors including the required sensitivity, specificity, sample matrix, and available instrumentation.
References
- 1. cjcu.jlu.edu.cn [cjcu.jlu.edu.cn]
- 2. Development and validation of a LC-MS method with electrospray ionization for the determination of the imidazole H3 antagonist ROS203 in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Imidazole propionate in type 2 diabetes mellitus and cardiovascular diseases: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bevital.no [bevital.no]
- 6. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. stjohnslabs.com [stjohnslabs.com]
- 10. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
Navigating the Landscape of Imidazole-5-Propionic Acid Quantification: A Guide to Accuracy and Precision
For researchers, scientists, and drug development professionals, the accurate and precise measurement of Imidazole-5-propionic acid (IPA), a key microbial metabolite implicated in metabolic health and disease, is paramount. This guide provides a comparative overview of the performance of various analytical methods for IPA quantification, drawing upon published experimental data. While dedicated proficiency testing (PT) programs for IPA are not widely established, this guide leverages reported validation data to offer insights into the expected accuracy and precision of current methodologies.
Comparative Analysis of Analytical Method Performance
The quantification of this compound in biological matrices is predominantly achieved through liquid chromatography-mass spectrometry (LC-MS) based methods. The following table summarizes the performance characteristics of different analytical approaches as reported in scientific literature.
| Analytical Method | Matrix | Accuracy (Recovery %) | Precision (RSD/CV %) | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| NiO@SiO2 SPE coupled with HPLC-MS[1] | Serum | 84.0% - 119% | < 17.2% | 0.05 - 10 ng/mL | 0.02 ng/mL | 0.05 ng/mL |
| UPLC-MS/MS[2] | Serum | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| GC-MS (for related imidazole (B134444) compounds)[3] | Aqueous solution | 58.84% - 160.99% | 0.71% - 14.83% | Not explicitly stated | 0.0553 - 0.8914 µg/mL | 0.2370 - 1.9373 µg/mL |
| HPLC (for related imidazole compounds)[4] | Human Plasma | 87.24% - 103.72% | 0.01% - 12.17% | Not explicitly stated | 0.13 - 0.41 µg/mL | 0.44 - 1.37 µg/mL |
Note: Data for GC-MS and HPLC methods are for related imidazole compounds and are included to provide a broader context for analytical performance in the absence of extensive IPA-specific proficiency data.
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing experimental outcomes. Below are summaries of key experimental protocols for the determination of this compound.
NiO@SiO2 Solid-Phase Extraction Coupled with HPLC-MS for IPA in Serum[1]
-
Sample Preparation: A solid-phase extraction (SPE) method based on NiO@SiO2 was developed for the selective extraction of IPA from serum.
-
SPE Conditions:
-
Absorbent amount: 200 mg
-
Loading solution: 20 mmol/L phosphate (B84403) buffer (pH=3.0)
-
Elution solution: 1.0 mL of aqueous solution containing 1% NH3·H2O
-
-
-
Chromatography: High-Performance Liquid Chromatography (HPLC) was used for separation.
-
Detection: Mass Spectrometry (MS) was employed for the detection and quantification of IPA.
UPLC-MS/MS for Serum Imidazole Propionate (B1217596) Profiling[2]
-
Sample Preparation: Details on sample preparation were not extensively provided in the abstract.
-
Internal Standard: 3-piperazin-1-yl-propionic acid was used as the internal standard.
-
Chromatography: Ultra-Performance Liquid Chromatography (UPLC) was performed using a Waters HSS T3 column (100 mm × 2.1 mm, 1.8 μm).
-
Mobile Phase: A linear gradient elution with Phase A (methanol) and Phase B (10% aqueous methanol (B129727) solution containing 0.1% formic acid) was used.
-
-
Detection: Tandem Mass Spectrometry (MS/MS) with electrospray ionization (ESI) was used for detection.
Conceptual Workflow for Proficiency Testing
Proficiency testing is a cornerstone of quality assurance in analytical laboratories. It provides an external evaluation of a laboratory's ability to accurately perform specific tests. While a dedicated program for this compound was not identified, the following diagram illustrates a generalized workflow for such a program.
A generalized workflow for a proficiency testing program.
This conceptual framework highlights the key stages in a proficiency testing cycle, from the preparation and distribution of standardized samples by the provider to the analysis and result submission by participating laboratories, culminating in performance evaluation and potential corrective actions. The establishment of such a program for this compound would be a significant step forward in standardizing its measurement across different research and clinical settings.
References
A Comparative Guide to the Extraction of Imidazole-5-propionic Acid from Plasma and Serum
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of established methods for the extraction of Imidazole-5-propionic acid (IPA), a key microbial metabolite, from human plasma and serum. The selection of the appropriate biological matrix and extraction protocol is critical for accurate quantification and reliable experimental outcomes in clinical and research settings. This document outlines the performance of common extraction techniques, supported by experimental data from various studies, to aid in methodological decisions.
Comparative Analysis of Extraction Methods
The two most prevalent techniques for extracting this compound from plasma and serum are Protein Precipitation (PPT) and Solid-Phase Extraction (SPE) . The choice between these methods depends on the desired level of sample cleanup, sensitivity requirements, and available instrumentation.
| Parameter | Protein Precipitation (Acetonitrile) | Solid-Phase Extraction (NiO@SiO2) |
| Matrix | Serum[1] | Serum[2] |
| Principle | Protein denaturation and removal by organic solvent. | Selective retention of IPA on a solid sorbent followed by elution.[2] |
| Recovery | Information not explicitly available for IPA, but generally a fast and simple method.[3] | 84.0% - 119%[2] |
| Limit of Quantification (LOQ) | Method-dependent, generally suitable for moderate to high concentrations. | 0.05 ng/mL[2] |
| Limit of Detection (LOD) | Method-dependent. | 0.02 ng/mL[2] |
| Relative Standard Deviation (RSD) | Typically <15% for validated methods. | < 17.2%[2] |
| Advantages | Simple, fast, and cost-effective. Requires minimal method development.[3] | High selectivity and recovery, cleaner extracts leading to reduced matrix effects.[2] |
| Disadvantages | Less effective at removing matrix interferences, which can lead to ion suppression in LC-MS analysis.[4] | More time-consuming and expensive than PPT. Requires method optimization. |
| Typical Application | High-throughput analysis, studies where the highest sensitivity is not required. | Targeted quantitative analysis requiring high sensitivity and accuracy. |
Experimental Protocols
Below are detailed methodologies for the extraction of this compound from serum using both protein precipitation and solid-phase extraction. While a direct comparative study for plasma is not detailed in the provided results, the protein precipitation protocol is generally applicable to both plasma and serum.[3]
Protocol 1: Protein Precipitation with Acetonitrile (B52724) (for Serum)
This protocol is adapted from a method for the analysis of imidazole (B134444) propionate (B1217596) in serum.[1]
-
Sample Preparation: Transfer 100 µL of serum into a 1.5 mL polypropylene (B1209903) centrifuge tube.
-
Internal Standard Addition: Add 20 µL of a 50 ng/mL internal standard solution (e.g., 3-piperazin-1-ylpropionic acid). Vortex the mixture for 30 seconds.
-
Protein Precipitation: Add 300 µL of pre-chilled (-20°C) acetonitrile to the sample.
-
Vortexing: Vortex the mixture for 10 minutes at 3,000 g.
-
Centrifugation: Centrifuge the tube at 16,000 g for 5 minutes at 4°C.
-
Supernatant Collection: Transfer 80 µL of the supernatant to a new vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction with NiO@SiO2 (for Serum)
This protocol is based on a method for the selective extraction of imidazole propionic acid from serum.[2]
-
SPE Cartridge Conditioning: Condition a NiO@SiO2 SPE cartridge (containing 200 mg of absorbent) sequentially with an appropriate solvent as per the manufacturer's instructions.
-
Sample Loading: Load the serum sample, diluted in 20 mmol/L phosphate (B84403) buffer (pH=3.0), onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge to remove unbound matrix components. The specific wash solvent should be optimized for the method.
-
Elution: Elute the bound this compound with 1.0 mL of an aqueous solution containing 1% NH₃·H₂O.
-
Sample Analysis: The eluate is then ready for analysis by LC-MS/MS.
Experimental Workflow and Signaling Pathway
The following diagrams illustrate the general experimental workflow for IPA extraction and analysis, and the signaling pathway in which IPA is involved.
Caption: General workflow for this compound extraction and analysis.
Caption: Signaling pathway involving this compound.[2]
Conclusion
Both protein precipitation and solid-phase extraction are viable methods for the extraction of this compound from plasma and serum.
-
Protein precipitation offers a rapid and straightforward approach, making it suitable for high-throughput screening and studies where the absolute highest sensitivity is not the primary concern.
-
Solid-phase extraction , particularly with selective sorbents like NiO@SiO2, provides cleaner extracts, higher recovery, and lower limits of detection.[2] This makes it the preferred method for targeted quantitative studies that demand high accuracy and precision.
The choice between plasma and serum as the biological matrix may depend on the specific clinical context and other analytes being measured. While the provided data focuses on serum, the principles of protein precipitation are readily transferable to plasma. For the most rigorous comparative studies, it is recommended to validate the chosen extraction method for both matrices to account for potential differences in matrix effects.
References
- 1. Comparative serum imidazole propionate profiling in colorectal adenoma and cancer by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cjcu.jlu.edu.cn [cjcu.jlu.edu.cn]
- 3. agilent.com [agilent.com]
- 4. Aspects of Matrix and Analyte Effects in Clinical Pharmacokinetic Sample Analyses using LC-ESI/MS/MS – Two Case Examples - PMC [pmc.ncbi.nlm.nih.gov]
validation of analytical methods for Imidazole-5-propionic acid according to regulatory guidelines
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Imidazole-5-propionic acid (IPA), a histidine metabolite linked to metabolic health and disease, is crucial for advancing research and drug development. This guide provides a comparative overview of validated analytical methods for IPA, aligning with regulatory expectations from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA). We present a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodologies, supported by experimental data and detailed protocols to aid in the selection of the most appropriate analytical strategy.
Regulatory Framework for Analytical Method Validation
The validation of analytical procedures is a critical component of the drug development process, ensuring data reliability and integrity. Regulatory bodies such as the ICH, FDA, and EMA have established comprehensive guidelines.[1][2][3][4][5][6][7] The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[2][5][7] The core validation characteristics, as outlined in the ICH Q2(R2) guideline, include:[1][2][8]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[8]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[8]
-
Range: The interval between the upper and lower concentration levels of the analyte for which the analytical procedure has demonstrated a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results to the true value.[8]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Comparison of Analytical Methods for this compound
The following tables summarize the performance characteristics of commonly employed analytical methods for the quantification of this compound.
Table 1: HPLC Method Performance
| Validation Parameter | Reported Performance |
| Method | Reverse-Phase HPLC |
| Column | Newcrom R1 |
| Mobile Phase | Acetonitrile (B52724) (MeCN), water, and phosphoric acid (for non-MS applications) or formic acid (for MS-compatible applications) |
| Application | Suitable for pharmacokinetics and preparative separation for impurity isolation.[9] |
| Linearity | Data not explicitly provided in the initial search results. |
| Accuracy | Data not explicitly provided in the initial search results. |
| Precision | Data not explicitly provided in the initial search results. |
| LOQ | Data not explicitly provided in the initial search results. |
Table 2: LC-MS/MS Method Performance
| Validation Parameter | Method 1 | Method 2 |
| Instrumentation | UPLC-MS/MS | HPLC-MS |
| Column | Waters HSS T3 (100 mm × 2.1 mm, 1.8 µm)[10] | Not specified |
| Mobile Phase | A: Methanol (B129727); B: 10% aqueous methanol with 0.1% formic acid[10] | Not specified |
| Linearity Range | 0.05—10 ng/mL (R² ≥ 0.996)[11] | Not specified |
| Accuracy (Recovery) | 84.0%—119%[11] | Not specified |
| Precision (RSD) | < 17.2%[11] | Not specified |
| LOD | 0.02 ng/mL[11] | Not specified |
| LOQ | 0.05 ng/mL[11] | Not specified |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method can be utilized for the analysis of this compound.[9]
-
Column: Newcrom R1.[9]
-
Mobile Phase: A mixture of acetonitrile (MeCN), water, and a pH modifier. For applications not requiring mass spectrometry, phosphoric acid can be used. For MS-compatibility, formic acid is recommended.[9]
-
Application Notes: This method is scalable and can be adapted for preparative separations to isolate impurities. It is also suitable for pharmacokinetic studies.[9] For faster analysis, columns with smaller particle sizes (e.g., 3 µm) can be used in UPLC systems.[9]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
A sensitive and selective method for the quantification of this compound in biological matrices involves solid-phase extraction (SPE) followed by LC-MS/MS analysis.[11]
-
Sample Preparation (Solid-Phase Extraction):
-
Condition a NiO@SiO2 SPE cartridge.
-
Load the serum sample buffered to pH 3.0 with a phosphate (B84403) buffer.
-
Wash the cartridge to remove interferences.
-
Elute the analyte using an aqueous solution containing 1% NH₃·H₂O.[11]
-
-
Chromatographic Conditions:
-
Column: Waters HSS T3 (100 mm × 2.1 mm, 1.8 µm).[10]
-
Mobile Phase A: Methanol.[10]
-
Mobile Phase B: 10% aqueous methanol solution containing 0.1% formic acid.[10]
-
Gradient Elution: A linear gradient is employed to separate the analyte from matrix components.[10]
-
Flow Rate: 0.25 mL/min.[10]
-
Column Temperature: 35 °C.[10]
-
Injection Volume: 5 µL.[10]
-
-
Mass Spectrometry Conditions:
-
The mass spectrometer is operated in a mode suitable for the detection and quantification of this compound.
-
Visualizing the Validation Workflow and Signaling Pathway
To provide a clearer understanding of the processes involved, the following diagrams illustrate the analytical method validation workflow and the signaling pathway influenced by this compound.
Caption: A generalized workflow for analytical method validation.
Caption: this compound signaling pathway.[11]
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. krogersconsulting.com [krogersconsulting.com]
- 4. researchgate.net [researchgate.net]
- 5. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 7. database.ich.org [database.ich.org]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. Separation of 5-Imidazolepropionic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. Comparative serum imidazole propionate profiling in colorectal adenoma and cancer by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cjcu.jlu.edu.cn [cjcu.jlu.edu.cn]
comparing the diagnostic utility of Imidazole-5-propionic acid with other metabolic biomarkers
A Comparative Guide to the Diagnostic Utility of Imidazole (B134444) Propionic Acid
Introduction
Imidazole propionic acid (ImP), a gut microbiota-derived metabolite of the amino acid histidine, has emerged as a significant biomarker in the landscape of cardiometabolic diseases.[1] Unlike traditional biomarkers, ImP provides a unique window into the interplay between diet, the gut microbiome, and host metabolism, offering potential for earlier and more personalized disease risk assessment.[2][3] This guide provides an objective comparison of the diagnostic and prognostic utility of ImP against other metabolic and traditional biomarkers, supported by experimental data and detailed methodologies. It is intended for researchers, scientists, and drug development professionals working to identify novel biomarkers and therapeutic targets for cardiovascular and metabolic disorders.
Comparative Diagnostic Performance
Recent studies have highlighted the strong association between elevated circulating levels of ImP and an increased risk for several cardiometabolic conditions, including atherosclerosis, heart failure, and type 2 diabetes.[2][4] While direct head-to-head comparisons of diagnostic accuracy metrics like sensitivity and specificity with other specific microbial metabolites such as Trimethylamine N-oxide (TMAO) are still emerging, the prognostic value of ImP, particularly in cardiovascular disease, has been quantified in several large cohort studies. The data suggests that ImP provides predictive information beyond that offered by traditional risk factors.
Below is a summary of quantitative data on the prognostic utility of Imidazole propionic acid for cardiovascular diseases.
| Biomarker / Model | Disease / Outcome | Cohort Size | Metric | Value (95% CI) | Key Findings |
| Imidazole Propionic Acid (ImP) (Highest vs. Lowest Quartile) | Coronary Artery Disease (CAD) | 831 | Adjusted Odds Ratio (OR) | 4.22 (2.60–6.97) | ImP is associated with a four-fold increased odds of significant CAD, independent of traditional risk factors.[5][6] |
| Imidazole Propionic Acid (ImP) (Highest vs. Lowest Quartile) | 5-Year All-Cause Mortality | 2,155 | Adjusted Hazard Ratio (HR) | 1.85 (1.20–2.88) | Elevated ImP levels are an independent predictor of mortality in patients with cardiovascular disease.[7][8][9] |
| ImP + hs-CRP vs. hs-CRP alone | Active Atherosclerosis | 400 | Area Under the Curve (AUC) | ΔAUC: +0.11 (0.054–0.155) | Adding ImP to the inflammatory marker hs-CRP significantly improves the prediction of active atherosclerosis.[4] |
Signaling Pathways and Mechanism of Action
ImP is not merely a passive indicator of disease; it is an active participant in key pathophysiological pathways. Understanding these mechanisms is crucial for its validation as a diagnostic biomarker and its potential as a therapeutic target.
One of the primary mechanisms by which ImP contributes to disease is through the impairment of insulin (B600854) signaling. In hepatocytes, ImP activates the p38γ/p62/mTORC1 pathway, which in turn inhibits the insulin receptor substrate (IRS), leading to insulin resistance.[1][10] This mechanism provides a direct link between gut microbial metabolism and the development of type 2 diabetes.
Caption: ImP-mediated impairment of insulin signaling in hepatocytes.
In the context of atherosclerosis, ImP has been shown to act through the imidazoline-1 receptor (I1R) in myeloid cells.[3][10] Activation of I1R by ImP triggers downstream signaling, including the mTOR pathway, which promotes systemic and vascular inflammation, contributing directly to the development of atherosclerotic plaques independent of lipid levels.[3][10]
Caption: ImP-induced pro-inflammatory signaling in atherosclerosis.
Experimental Protocols
The accurate quantification of Imidazole propionic acid in biological matrices is critical for its validation and clinical application as a biomarker. The gold-standard methodology is ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS).[10]
Quantification of Imidazole Propionic Acid in Human Plasma via UPLC-MS/MS
1. Objective: To accurately measure the concentration of Imidazole propionic acid in human plasma samples.
2. Materials and Reagents:
-
Imidazole propionic acid certified standard
-
Isotopically labeled ImP internal standard (e.g., ImP-13C3)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (collected in EDTA tubes)
3. Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
In a 1.5 mL microcentrifuge tube, add 50 µL of plasma.
-
Add 150 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95% Water with 0.1% Formic Acid).
4. UPLC-MS/MS Instrumentation and Conditions:
-
Chromatographic System: Acquity UPLC or similar.
-
Column: Acquity UPLC BEH C18 column (e.g., 2.1 mm × 50 mm, 1.7 µm).[11]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution: A linear gradient appropriate to separate ImP from other plasma components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).[11]
-
ImP Transition: m/z 141.1 → 95.1
-
Internal Standard Transition: m/z 144.1 → 98.1
-
5. Data Analysis and Quantification:
-
A calibration curve is generated using known concentrations of the ImP standard.
-
The concentration of ImP in the plasma samples is determined by interpolating the ratio of the peak area of the analyte to the peak area of the internal standard against the calibration curve.
The workflow for sample analysis is depicted below.
Caption: Experimental workflow for ImP quantification in plasma.
Conclusion
Imidazole propionic acid is a promising biomarker that reflects the complex interplay between the gut microbiome and host health. Its strong, independent association with cardiovascular disease and mortality, coupled with well-defined mechanistic roles in insulin resistance and inflammation, positions it as a valuable tool for risk stratification.[5][7][10] While more research is needed to establish its diagnostic superiority in direct comparisons with other novel biomarkers, its ability to enhance the predictive power of existing markers like hs-CRP is a significant step forward.[4] The continued development and standardization of robust analytical methods, such as UPLC-MS/MS, will be crucial for the translation of ImP into a clinically actionable biomarker for personalized medicine.
References
- 1. frontiersin.org [frontiersin.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Microbial-derived imidazole propionate links the heart failure-associated microbiome alterations to disease severity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazole propionate is a driver and therapeutic target in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role Played by Imidazole Propionic Acid in Modulating Gut-Heart Axis and the Development of Atherosclerosis: An Explorative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Microbially Produced Imidazole Propionate Is Associated With Heart Failure and Mortality - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microbially Produced Imidazole Propionate Is Associated With Heart Failure and Mortality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Gut-derived imidazole propionate promotes atherosclerosis through myeloid imidazoline-1 receptor signaling: new biomarker and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 11. UPLC-MS/MS method for the simultaneous determination of imatinib, voriconazole and their metabolites concentrations in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Imidazole-5-Propionic Acid: A Procedural Guide
For researchers, scientists, and drug development professionals handling Imidazole-5-propionic acid, a metabolite of histidine, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility.[1][2] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the safe management of this compound.
Hazard Profile and Safety Precautions
This compound is classified as a substance that can cause skin and eye irritation, and may cause respiratory irritation.[3] Therefore, appropriate personal protective equipment (PPE) should be worn at all times during handling and disposal. This includes safety goggles with side shields, protective gloves, and a lab coat.[4] Work should be conducted in a well-ventilated area to avoid inhalation of dust or fumes.[4][5]
Summary of Safety Information:
| Hazard Classification | Personal Protective Equipment (PPE) | Handling Precautions |
| Skin Irritant (Category 2)[3] | Protective gloves | Avoid contact with skin.[5] |
| Eye Irritant (Category 2A)[3] | Safety goggles with side-shields[4] | Avoid contact with eyes.[5] |
| Respiratory Irritant (Specific target organ toxicity, single exposure)[3] | Use in a well-ventilated area[4][5] | Avoid breathing dust/fumes. |
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to adhere to local, regional, and national regulations.[4] The following protocol provides a general framework for its safe disposal.
Experimental Protocol: Disposal of this compound
-
Container Management:
-
Keep the this compound in its original, tightly closed container whenever possible.
-
If transferring to a new container for disposal, ensure it is clearly and accurately labeled with the chemical name and any relevant hazard symbols.
-
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips), in a designated and properly labeled hazardous waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Storage Pending Disposal:
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Store locked up or in an area accessible only to authorized personnel.[6]
-
-
Arranging for Disposal:
-
Contact your institution's EHS office or a licensed chemical waste disposal company to arrange for pickup and disposal.
-
Provide them with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and transport.
-
-
Documentation:
-
Maintain a record of the amount of this compound disposed of and the date of disposal, in accordance with your institution's policies.
-
Emergency Procedures
In the event of a spill or exposure, follow these procedures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse.[4]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4]
-
Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.[4]
-
Spill: For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, earth) and place it in a suitable container for disposal.[4] For large spills, evacuate the area and contact your EHS office.
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling Imidazole-5-propionic Acid
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for the handling of Imidazole-5-propionic acid, including detailed personal protective equipment (PPE) requirements, operational protocols, and disposal plans.
Hazard Identification and Personal Protective Equipment (PPE)
This compound presents several hazards that necessitate the use of appropriate personal protective equipment.[1] It is categorized as causing skin irritation, serious eye irritation, and potential respiratory irritation.[1] Some safety data sheets also indicate that it may be harmful if swallowed and could potentially damage an unborn child.[2] Therefore, strict adherence to PPE guidelines is crucial.
Summary of Hazard Classifications:
| Hazard Classification | Category | GHS Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation[1] |
| Serious Eye Irritation | 2A | H319: Causes serious eye irritation[1] |
| Specific target organ toxicity (single exposure) | 3 | H335: May cause respiratory irritation[1] |
| Acute toxicity, oral | 4 | H302: Harmful if swallowed[1] |
| Reproductive Toxicity | 1B | H360: May damage fertility or the unborn child[2] |
Recommended Personal Protective Equipment (PPE):
To mitigate the risks associated with handling this compound, the following personal protective equipment is mandatory:
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Chemical Safety Goggles | Must be worn at all times in the laboratory to protect against splashes.[3][4] A face shield may be necessary for procedures with a high risk of splashing. |
| Hand Protection | Nitrile Gloves | Check for any signs of degradation or puncture before use.[4] Always wash hands thoroughly after removing gloves. |
| Body Protection | Laboratory Coat | A fully-buttoned lab coat is required to protect against skin contact.[5] For larger quantities or increased risk of exposure, a chemical-resistant apron should be worn.[3] |
| Respiratory Protection | Fume Hood | All handling of this compound should be conducted in a properly functioning and certified laboratory chemical fume hood to avoid inhalation of dust or vapors.[5] |
Experimental Workflow for Handling this compound
The following diagram outlines the standard operational procedure for safely handling this compound in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
